molecular formula C24H40O3 B1614840 Isoallolithocholic Acid CAS No. 2276-93-9

Isoallolithocholic Acid

货号: B1614840
CAS 编号: 2276-93-9
分子量: 376.6 g/mol
InChI 键: SMEROWZSTRWXGI-XBESLWPFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isoallolithocholic acid is a bile acid.
bile acid metabolite

属性

IUPAC Name

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEROWZSTRWXGI-XBESLWPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309974
Record name 3β-Hydroxy-5α-cholanic acid
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Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoallolithocholic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2276-93-9
Record name 3β-Hydroxy-5α-cholanic acid
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Record name Alloisolithocholic acid
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Record name NSC18169
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Record name 3β-Hydroxy-5α-cholanic acid
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Record name Isoallolithocholic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3β-Hydroxy-5α-cholan-24-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3β-Hydroxy-5α-cholan-24-oic acid, a secondary bile acid also known as allolithocholic acid (allo-LCA) or isoallolithocholic acid. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering structured data, experimental insights, and visual representations of its molecular interactions.

Core Chemical Properties

3β-Hydroxy-5α-cholan-24-oic acid is a stereoisomer of lithocholic acid, distinguished by the β-orientation of the hydroxyl group at the C-3 position and the α-configuration at the C-5 position of the steroid nucleus. These stereochemical differences significantly influence its biological activity.

Physicochemical Data

The fundamental physicochemical properties of 3β-Hydroxy-5α-cholan-24-oic acid are summarized in the table below, providing a quantitative snapshot of its key characteristics.

PropertyValueSource(s)
Molecular Formula C₂₄H₄₀O₃[1][2]
Molecular Weight 376.57 g/mol [1]
CAS Number 2276-93-9[1][2]
Appearance Solid
Boiling Point 511°C at 760 mmHg[1]
Density 1.073 g/cm³[1]
Topological Polar Surface Area 57.53 Ų[1]
LogP 5.5071[1]
Solubility Profile

The solubility of 3β-Hydroxy-5α-cholan-24-oic acid in various solvents is crucial for its handling in experimental settings.

SolventSolubilitySource(s)
Dimethylformamide (DMF) 1 mg/mL
DMF:PBS (pH 7.2) (1:3) 0.25 mg/mL
Dimethyl Sulfoxide (DMSO) 37.66 mg/mL (100 mM)[1]

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the identification and characterization of 3β-Hydroxy-5α-cholan-24-oic acid.

Mass Spectrometry

Mass spectrometry data reveals key information about the molecular weight and fragmentation pattern of the molecule.

Ionization ModePrecursor m/zKey Fragments (m/z)Source(s)
ESI (-)375.29 ([M-H]⁻)59.07, 69.05, 62.05, 85.03[3]
ESI (-)375.29 ([M-H]⁻)59.08, 113.01, 75.06, 62.05, 69.05[3]

Biological Activity and Signaling Pathways

3β-Hydroxy-5α-cholan-24-oic acid is a biologically active molecule that modulates several key signaling pathways, positioning it as a molecule of interest for therapeutic development, particularly in immunology and metabolic diseases.

Immune Modulation through RORγt and GPBAR1

Recent studies have identified 3β-Hydroxy-5α-cholan-24-oic acid as a dual modulator of the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[4] It acts as a GPBAR1 agonist and a RORγt inverse agonist.[4] This dual activity is significant in the context of immune regulation, particularly in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs).[5]

The inverse agonism of RORγt by 3β-Hydroxy-5α-cholan-24-oic acid is a key mechanism in its anti-inflammatory effects. RORγt is a master regulator of Th17 cell differentiation, which are producers of pro-inflammatory cytokines like IL-17A. By inhibiting RORγt, this bile acid can suppress the Th17 inflammatory response.

Simultaneously, its agonistic activity on GPBAR1 contributes to its immunomodulatory profile. GPBAR1 activation is known to have anti-inflammatory effects in various cell types.

Figure 1. Dual modulation of RORγt and GPBAR1 signaling by 3β-Hydroxy-5α-cholan-24-oic acid in an immune cell.

T-Cell Differentiation

A key biological effect of 3β-Hydroxy-5α-cholan-24-oic acid is its ability to influence the differentiation of T cells. It has been shown to enhance the differentiation of regulatory T cells (Tregs) while suppressing Th17 cell differentiation.[6] This is achieved through its interaction with the nuclear hormone receptor nerve growth factor IB (Nr4a1), leading to a permissive chromatin structure at the promoter region of the transcription factor Foxp3, a master regulator of Treg development.[5]

T_Cell_Differentiation AlloLCA 3β-Hydroxy-5α- cholan-24-oic acid Nr4a1 Nr4a1 AlloLCA->Nr4a1 Activates Th17 Th17 Differentiation AlloLCA->Th17 Suppresses Foxp3 Foxp3 Promoter Nr4a1->Foxp3 Binds to Treg Treg Differentiation Foxp3->Treg Enhances

Figure 2. Logical relationship of 3β-Hydroxy-5α-cholan-24-oic acid in T-cell differentiation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific protocol for the exclusive analysis of 3β-Hydroxy-5α-cholan-24-oic acid is not detailed in the available literature, general methods for the separation of bile acids can be adapted. A common approach involves reversed-phase HPLC with a C18 column.

A General Workflow for Bile Acid Analysis by HPLC:

  • Sample Preparation:

    • For biological samples, such as plasma or fecal extracts, protein precipitation is often the first step. This can be achieved by adding a solvent like acetonitrile.

    • The mixture is then centrifuged, and the supernatant is collected.

    • The supernatant is typically evaporated to dryness and then reconstituted in a suitable solvent, often a mixture of methanol (B129727) and water.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol or acetonitrile). The gradient is programmed to increase the proportion of the organic solvent over time to elute the more hydrophobic bile acids.

    • Detection: As many bile acids lack a strong chromophore, detection can be challenging. Evaporative Light Scattering Detection (ELSD) is a suitable technique. Alternatively, derivatization to introduce a UV-active moiety can be performed, followed by UV detection. Mass spectrometry (LC-MS) provides the highest sensitivity and specificity.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution (e.g., Methanol/Water) Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection GradientElution Gradient Elution (Aqueous/Organic Mobile Phase) Injection->GradientElution Detection Detection (ELSD or MS) GradientElution->Detection

Figure 3. A generalized experimental workflow for the HPLC analysis of bile acids.

Receptor Binding Assays

To quantify the interaction of 3β-Hydroxy-5α-cholan-24-oic acid with its target receptors, such as RORγt and GPBAR1, various binding assays can be employed. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.

General Protocol for a Competitive Receptor Binding Assay:

  • Preparation of Receptor:

    • The target receptor (e.g., the ligand-binding domain of RORγt) is expressed and purified. Alternatively, cell lysates or membrane preparations from cells overexpressing the receptor can be used.

  • Assay Setup:

    • A constant concentration of a high-affinity labeled ligand (radioligand or fluorescent ligand) for the receptor is used.

    • Increasing concentrations of the unlabeled test compound (3β-Hydroxy-5α-cholan-24-oic acid) are added to compete with the labeled ligand for binding to the receptor.

  • Incubation and Separation:

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free labeled ligand are separated. This can be achieved by various methods, such as filtration through a membrane that retains the receptor-ligand complex, or by size-exclusion chromatography.

  • Quantification:

    • The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis:

    • The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve.

    • The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.

This technical guide provides a foundational understanding of the chemical and biological properties of 3β-Hydroxy-5α-cholan-24-oic acid. Further research into its specific spectroscopic characteristics and the development of optimized analytical and biological assay protocols will be invaluable for advancing its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Isoallolithocholic Acid from Lithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge and Biological Significance

Bile acids are cholesterol-derived metabolites critical for lipid digestion and signaling. Their biological activity is exquisitely sensitive to their stereochemistry. Lithocholic acid (LCA) possesses a cis-fused A/B ring junction (5β configuration), resulting in a "kinked" molecular structure. In contrast, isoallolithocholic acid belongs to the "allo" series, characterized by a trans-fused A/B ring junction (5α configuration), which imparts a flatter, more planar topology.[1][3] Additionally, the "iso" prefix denotes the equatorial orientation of the hydroxyl group at the C-3 position (3β), as opposed to the axial 3α-hydroxyl of LCA.

This distinct three-dimensional structure is key to isoalloLCA's biological function. It has been identified as a metabolite of 3-oxo lithocholic acid by gut microbiota and acts as a modulator of Treg activity through the nuclear hormone receptor NR4A1.[2] Recent studies have highlighted that fecal levels of isoalloLCA are reduced in patients with inflammatory bowel diseases (IBD), and the compound has been shown to ameliorate intestinal inflammation in preclinical models, making its synthesis a critical step for advancing drug development in this area.[2][4][5][6]

Proposed Synthetic Pathway

The conversion of lithocholic acid (3α-OH, 5β-H) to this compound (3β-OH, 5α-H) requires two key stereochemical inversions: epimerization at C-3 and C-5. A logical and efficient synthetic strategy proceeds through the formation of a key intermediate, a Δ⁴-3-keto steroid, which allows for the subsequent stereocontrolled reduction to establish the desired 5α (allo) and 3β (iso) configurations.

The overall workflow for this synthesis is outlined below.

G cluster_workflow Synthetic Workflow LCA Lithocholic Acid P1 Step 1: Esterification (Protection) LCA->P1 LCA_Me Lithocholic Acid Methyl Ester P1->LCA_Me P2 Step 2: Oxidation LCA_Me->P2 Keto_LCA_Me 3-Keto-5β-cholan-24-oic Acid Methyl Ester P2->Keto_LCA_Me P3 Step 3: Bromination & Dehydrobromination Keto_LCA_Me->P3 Enone Δ⁴-3-Keto Intermediate P3->Enone P4 Step 4: Reduction of C4-C5 Double Bond Enone->P4 Allo_Keto 3-Keto-5α-cholan-24-oic Acid Methyl Ester (Allo Intermediate) P4->Allo_Keto P5 Step 5: Stereoselective Reduction of 3-Keto Group Allo_Keto->P5 Isoallo_Me This compound Methyl Ester P5->Isoallo_Me P6 Step 6: Saponification (Deprotection) Isoallo_Me->P6 IsoalloLCA This compound P6->IsoalloLCA

Caption: Overall synthetic workflow from Lithocholic Acid to this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for steroid chemistry and provide a framework for the synthesis. Researchers should optimize conditions and purification procedures as needed.

Step 1: Protection of the Carboxylic Acid (Esterification)

To prevent side reactions, the C-24 carboxylic acid of LCA is protected as a methyl ester.

  • Protocol:

    • Suspend lithocholic acid (1.0 eq) in methanol (B129727) (10-15 mL per gram of LCA).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise while stirring.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours until the solution becomes clear.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation of the 3α-Hydroxyl Group

The 3α-hydroxyl group is oxidized to a 3-keto group. Jones oxidation is a robust method for this transformation.

  • Protocol:

    • Dissolve the lithocholic acid methyl ester (1.0 eq) in acetone (B3395972) (20 mL per gram).

    • Cool the solution to 0°C.

    • Prepare Jones reagent separately by dissolving chromium trioxide in concentrated sulfuric acid and water.

    • Add the Jones reagent dropwise to the stirred solution of the steroid until a persistent orange-brown color is observed.

    • Continue stirring at 0°C for 1-2 hours.

    • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-keto-5β-cholan-24-oic acid methyl ester. Purify by recrystallization or column chromatography.

Step 3 & 4: Formation of the 5α-Keto Intermediate

This two-step sequence establishes the critical 5α (allo) stereochemistry by forming a Δ⁴-enone intermediate, followed by its reduction.

  • Protocol (Formation of Δ⁴-enone):

    • Dissolve the 3-keto-5β intermediate (1.0 eq) in glacial acetic acid.

    • Add a solution of bromine in acetic acid (1.1 eq) dropwise with stirring until a faint bromine color persists.

    • Stir for 30 minutes, then add a solution of sodium acetate in acetic acid to quench excess bromine.

    • The crude 4-bromo-3-keto intermediate is then dehydrobrominated by refluxing with a non-nucleophilic base like collidine or lithium carbonate in dimethylformamide (DMF) for several hours.

    • After cooling, dilute the reaction mixture with water and extract with ether.

    • Wash the organic phase, dry, and concentrate. The resulting Δ⁴-3-keto intermediate should be purified by chromatography.

  • Protocol (Reduction to 5α-Keto Steroid):

    • Dissolve the purified Δ⁴-3-keto intermediate in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for 12-24 hours. The 5α-isomer is generally the major product.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 3-keto-5α-cholan-24-oic acid methyl ester.

Step 5: Stereoselective Reduction to the 3β-Hydroxyl Group

The stereochemical outcome of the ketone reduction is crucial. To obtain the 3β-hydroxyl (equatorial) product, a reducing agent that favors attack from the less-hindered α-face is required.

  • Protocol:

    • Dissolve the 3-keto-5α intermediate (1.0 eq) in a solvent like methanol or ethanol.

    • Cool the solution to 0°C.

    • Add sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq) portion-wise. NaBH₄ typically yields a mixture of 3α and 3β alcohols, with the 3β (iso) form often being a major product in the 5α series. For higher selectivity towards the 3β-alcohol, bulkier reducing agents like L-Selectride can be employed at low temperatures (-78°C) in THF.

    • Stir the reaction for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by adding dilute acetic acid or acetone.

    • Remove the solvent, add water, and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. The resulting epimeric mixture of alcohols must be separated by careful column chromatography to isolate the desired this compound methyl ester.

Step 6: Deprotection of the Carboxylic Acid (Saponification)

The final step is the hydrolysis of the methyl ester to yield the free acid.

  • Protocol:

    • Dissolve the purified this compound methyl ester in a mixture of methanol and water.

    • Add an excess of potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) (3-5 eq).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with cold 2N HCl.

    • The white precipitate of this compound is collected by filtration.

    • Wash the solid with cold water until the washings are neutral, and then dry under vacuum to yield the final product.

Data Presentation

The following tables summarize expected yields and key characterization data for the synthetic intermediates and the final product, based on analogous reactions reported in the literature.

Table 1: Summary of Synthetic Steps and Expected Yields

StepTransformationKey ReagentsIntermediate/ProductExpected Yield (%)
1EsterificationMeOH, AcClLithocholic Acid Methyl Ester>95
2OxidationJones Reagent, Acetone3-Keto-5β-cholan-24-oic Acid Methyl Ester85-95
3/4Enone Formation & ReductionBr₂/AcOH; Pd/C, H₂3-Keto-5α-cholan-24-oic Acid Methyl Ester60-70 (over 2 steps)
5Ketone ReductionNaBH₄ or L-SelectrideThis compound Methyl Ester50-80 (after separation)
6SaponificationKOH, MeOH/H₂OThis compound>90
- Overall - This compound ~20-35

Table 2: Physicochemical and Spectroscopic Characterization Data

CompoundFormulaMol. WeightKey ¹H-NMR Signals (δ, ppm)Key ¹³C-NMR Signals (δ, ppm)
Lithocholic AcidC₂₄H₄₀O₃376.58~3.6 (m, H-3α), ~0.9 (s, H-19), ~0.6 (s, H-18)~71 (C-3), ~42 (C-5)
3-Keto-5α-cholan-24-oic AcidC₂₄H₃₈O₃374.56~0.8 (s, H-19), ~0.65 (s, H-18)~212 (C-3), ~45 (C-5)
This compoundC₂₄H₄₀O₃376.58~4.0-4.1 (m, H-3α), ~0.8 (s, H-19), ~0.6 (s, H-18)~67 (C-3), ~43 (C-5)

Note: NMR data are approximate and can vary based on solvent and instrument.

Biological Context: Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects in the gut, in part, by modulating macrophage activity. In inflammatory macrophages, isoalloLCA has been shown to inhibit the ETS2 signaling pathway, which is a critical regulator of pro-inflammatory responses.

G cluster_pathway IsoalloLCA Signaling in Macrophages LPS LPS ETS2 ETS2 LPS->ETS2 activates IsoalloLCA This compound IsoalloLCA->ETS2 inhibits MitoROS Mitochondrial ROS IsoalloLCA->MitoROS enhances HIF1A HIF1A ETS2->HIF1A activates PFKFB3 PFKFB3 HIF1A->PFKFB3 upregulates Glycolysis Pro-inflammatory Glycolytic Shift PFKFB3->Glycolysis TNF TNF-α Production (Inflammation) Glycolysis->TNF MitoROS->ETS2 inhibits

Caption: IsoalloLCA inhibits LPS-induced inflammation in macrophages.[4]

As depicted, lipopolysaccharide (LPS) activates the transcription factor ETS2, leading to a signaling cascade through HIF1A and PFKFB3 that promotes a pro-inflammatory metabolic state.[4] this compound counteracts this by enhancing mitochondrial reactive oxygen species (mitoROS) and inhibiting the ETS2 pathway, thereby reducing the production of inflammatory cytokines like TNF-α.[4]

Conclusion

The synthesis of this compound from lithocholic acid is a challenging but achievable process that is crucial for advancing research into its therapeutic applications. The multi-step chemical synthesis outlined in this guide, which hinges on the stereocontrolled modifications of the steroid A-ring, provides a viable pathway for producing this valuable compound in quantities sufficient for preclinical and clinical investigation. The detailed protocols and characterization data serve as a foundational resource for researchers in medicinal chemistry and drug development aiming to explore the full potential of this unique bile acid metabolite.

References

Microbial Biotransformation of Isoallolithocholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (isoalloLCA), a microbially-produced bile acid metabolite, has garnered significant attention for its immunomodulatory properties, particularly its role in promoting the differentiation of regulatory T cells (Tregs). This technical guide provides an in-depth overview of the microbial biotransformation pathways leading to the synthesis of isoalloLCA from primary bile acids. It details the key microorganisms, enzymes, and metabolic steps involved in this complex process. Furthermore, this guide furnishes structured experimental protocols for the cultivation of relevant bacterial species, biotransformation assays, and the analytical quantification of isoalloLCA. Quantitative data from published studies are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important microbial metabolic function. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug development who are investigating the therapeutic potential of gut microbiome-derived metabolites.

Introduction

The human gut microbiome plays a pivotal role in host physiology, in large part through its vast metabolic capacity to transform host-derived and dietary compounds. Among the most significant of these transformations is the metabolism of primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. These microbially-modified bile acids act as signaling molecules, influencing host immune responses and metabolic regulation.

This compound (isoalloLCA), a stereoisomer of lithocholic acid, has recently been identified as a potent modulator of the host immune system. Specifically, isoalloLCA has been shown to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs)[1]. The production of isoalloLCA is entirely dependent on the gut microbiota, with its absence in germ-free animals highlighting the critical role of specific commensal bacteria in its synthesis[1].

This guide delineates the multi-step microbial biotransformation pathway that converts primary bile acids into isoalloLCA, identifies the key bacterial species and enzymes involved, and provides detailed experimental methodologies to study this process.

The Biosynthetic Pathway of this compound

The microbial synthesis of isoalloLCA is a multi-stage process involving the concerted action of several different gut bacteria, primarily from the Firmicutes and Bacteroidetes phyla. The pathway can be broadly divided into three key stages, starting from the primary bile acid chenodeoxycholic acid (CDCA).

Stage 1: Formation of Lithocholic Acid (LCA) from Chenodeoxycholic Acid (CDCA)

The initial steps in the formation of LCA from CDCA are carried out by a specialized group of bacteria within the Firmicutes phylum, most notably Clostridium scindens. This transformation is mediated by the bile acid inducible (bai) gene operon.

  • Deconjugation: Orally conjugated primary bile acids are first deconjugated by bile salt hydrolases (BSHs) present in a wide range of gut bacteria.

  • 7α-dehydroxylation: A multi-enzyme pathway encoded by the bai operon in bacteria like Clostridium scindens removes the 7α-hydroxyl group from CDCA to produce lithocholic acid (LCA)[2][3][4].

Stage 2: Oxidation of Lithocholic Acid (LCA) to 3-oxo-Lithocholic Acid (3-oxo-LCA)

The secondary bile acid LCA is then oxidized at the 3-hydroxyl position to form the intermediate 3-oxo-LCA. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDHs) found in various gut bacteria, including Eggerthella lenta[5][6].

Stage 3: Conversion of 3-oxo-Lithocholic Acid (3-oxo-LCA) to this compound (isoalloLCA)

The final and crucial step in the synthesis of isoalloLCA is the stereospecific reduction of 3-oxo-LCA. This conversion is performed by members of the Bacteroidetes phylum, such as Parabacteroides merdae[1]. A specific gene cluster has been identified in these bacteria that is responsible for this biotransformation. This process involves two key enzymatic activities:

  • 5α-reduction: A 5α-reductase enzyme reduces the double bond in the A-ring of the steroid nucleus, establishing the allo configuration (A/B rings in trans).

  • 3β-reduction: A 3β-hydroxysteroid dehydrogenase (3β-HSDH) then reduces the 3-oxo group to a 3β-hydroxyl group, resulting in the final product, this compound (3β-hydroxy-5α-cholan-24-oic acid)[2].

The following diagram illustrates the complete biosynthetic pathway from CDCA to isoalloLCA.

IsoalloLCA_Biosynthesis cluster_firmicutes Firmicutes (e.g., Clostridium scindens) cluster_various Various Bacteria (e.g., Eggerthella lenta) cluster_bacteroidetes Bacteroidetes (e.g., Parabacteroides merdae) CDCA Chenodeoxycholic Acid (CDCA) LCA Lithocholic Acid (LCA) CDCA->LCA bai operon enzymes (7α-dehydroxylation) ThreeOxoLCA 3-oxo-Lithocholic Acid (3-oxo-LCA) LCA2->ThreeOxoLCA 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) isoalloLCA This compound (isoalloLCA) ThreeOxoLCA2->isoalloLCA Bacteroidetes gene cluster (5α-reductase, 3β-HSDH)

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides a composite of detailed methodologies for the key experiments involved in studying the microbial biotransformation of this compound. These protocols are based on established methods reported in the scientific literature.

Anaerobic Cultivation of Key Bacterial Species

3.1.1. Cultivation of Clostridium scindens

  • Medium: Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract, 0.05% L-cysteine, and 1 µM vitamin K1. Alternatively, Peptone-Yeast-Fructose (PYF) medium can be used[7].

  • Procedure:

    • Prepare the medium and dispense into anaerobic culture tubes or bottles.

    • Pre-reduce the medium by placing it in an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂) for at least 24 hours prior to inoculation.

    • Inoculate the pre-reduced medium with a fresh culture of C. scindens.

    • Incubate at 37°C under anaerobic conditions until the desired cell density is reached (typically 24-48 hours)[8][9].

3.1.2. Cultivation of Eggerthella lenta

  • Medium: BHI broth supplemented with 0.5% yeast extract, 0.05% L-cysteine, and 5 µg/mL hemin.

  • Procedure:

    • Prepare and pre-reduce the medium as described for C. scindens.

    • Inoculate with an active culture of E. lenta.

    • Incubate at 37°C under anaerobic conditions for 48-72 hours[2][3].

3.1.3. Cultivation of Parabacteroides merdae

  • Medium: BHI broth or other suitable anaerobic broth such as Gifu Anaerobic Medium (GAM).

  • Procedure:

    • Prepare and pre-reduce the medium.

    • Inoculate with P. merdae.

    • Incubate at 37°C under anaerobic conditions for 24-48 hours.

In Vitro Biotransformation Assay

This protocol describes a general workflow for assessing the biotransformation of bile acids by bacterial cultures.

Biotransformation_Workflow start Start bacterial_culture Anaerobic Culture of Bacterial Strain start->bacterial_culture substrate_addition Add Bile Acid Substrate (e.g., 3-oxo-LCA) bacterial_culture->substrate_addition incubation Incubate under Anaerobic Conditions (e.g., 37°C, 24-96h) substrate_addition->incubation sampling Collect Culture Supernatant at Time Points incubation->sampling extraction Extract Bile Acids (e.g., Solid Phase Extraction) sampling->extraction analysis Analyze by UPLC-MS/MS extraction->analysis quantification Quantify Substrate and Products analysis->quantification end End quantification->end

Experimental workflow for in vitro biotransformation.
  • Procedure:

    • Grow the desired bacterial strain to mid-log phase in the appropriate anaerobic medium.

    • Add the bile acid substrate (e.g., 3-oxo-LCA) to the culture to a final concentration of 50-100 µM. Some bile acids may require dissolution in a small volume of ethanol (B145695) or DMSO before addition to the culture medium[10].

    • Continue incubation under anaerobic conditions at 37°C.

    • Collect aliquots of the culture at various time points (e.g., 0, 24, 48, 72, 96 hours).

    • Centrifuge the aliquots to pellet the bacterial cells.

    • Collect the supernatant for bile acid extraction and analysis.

Bile Acid Extraction from Culture Supernatant
  • Method: Solid Phase Extraction (SPE) is a common and effective method for cleaning up and concentrating bile acids from complex matrices.

  • Procedure:

    • Acidify the culture supernatant to approximately pH 3 with HCl.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the bile acids with methanol.

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for UPLC-MS/MS analysis[11][12].

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acid isomers.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used[13][14].

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over a run time of 10-20 minutes is typical to achieve separation of isomers[14].

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for isoalloLCA and an internal standard.

    • Quantification: A standard curve is generated using a certified isoalloLCA standard. An isotopically labeled internal standard (e.g., d4-isoalloLCA) should be used to correct for matrix effects and variations in extraction efficiency[15][16][17].

Quantitative Data

The following table summarizes quantitative data related to the microbial biotransformation of this compound and its precursors from various studies. It is important to note that direct comparisons between studies may be challenging due to differences in experimental conditions.

SubstrateMicroorganism(s)Incubation Time (h)Initial Substrate Concentration (µM)ProductProduct Concentration/YieldReference
3-oxo-LCAParabacteroides merdae96100isoalloLCA~25 µM[1]
3-oxo-LCABacteroides uniformis96100isoalloLCA~15 µM[1]
Cholic AcidClostridium scindens24Not specifiedDeoxycholic AcidNot specified[18]
LCAEggerthella lenta481003-oxo-LCASignificant conversion[19]

Signaling Pathways and Regulation

The production of isoalloLCA by the gut microbiota has significant implications for host-microbe interactions, particularly in the context of immune regulation.

Regulation of the bai Operon in Firmicutes

The expression of the bai gene cluster in Firmicutes, which is responsible for the initial 7α-dehydroxylation of primary bile acids, is induced by the presence of primary bile acids such as cholic acid. This regulation allows the bacteria to respond to the availability of their substrate in the gut environment[20][21].

Regulation of the Bacteroidetes Gene Cluster

The regulatory mechanisms governing the expression of the gene cluster in Bacteroidetes responsible for the conversion of 3-oxo-LCA to isoalloLCA are currently not well understood and represent an active area of research. It is hypothesized that the expression of these genes may be influenced by the presence of substrate (3-oxo-LCA) or other environmental cues within the gut.

Host Signaling Pathways Modulated by IsoalloLCA

IsoalloLCA has been shown to enhance the differentiation of Tregs, which are crucial for maintaining immune homeostasis and preventing excessive inflammation. The molecular mechanism underlying this effect is an area of ongoing investigation.

The following diagram depicts the relationship between the microbial biotransformation of bile acids and the subsequent modulation of host immune signaling.

Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_host Host Primary_BAs Primary Bile Acids (e.g., CDCA) Microbiota Gut Microbiota (Firmicutes, Bacteroidetes, etc.) Primary_BAs->Microbiota Substrate isoalloLCA This compound (isoalloLCA) Microbiota->isoalloLCA Biotransformation Immune_Cells Immune Cells (e.g., T cells) isoalloLCA->Immune_Cells Signaling Molecule Treg_Differentiation Treg Differentiation Immune_Cells->Treg_Differentiation Modulates Immune_Homeostasis Immune Homeostasis Treg_Differentiation->Immune_Homeostasis Maintains

Microbial production of isoalloLCA and host immune modulation.

Conclusion and Future Directions

The microbial biotransformation of primary bile acids into the immunomodulatory metabolite this compound is a complex and fascinating example of host-microbiome co-metabolism. This guide has provided a comprehensive overview of the biosynthetic pathway, the key microbial players, and the experimental approaches to study this process.

While significant progress has been made in elucidating the formation of isoalloLCA, several areas warrant further investigation. Future research should focus on:

  • Detailed characterization of the Bacteroidetes gene cluster: This includes the purification and kinetic analysis of the individual enzymes (5α-reductase and 3β-HSDH) and the elucidation of the regulatory mechanisms governing gene expression.

  • Quantitative analysis of biotransformation in vivo: Establishing the rates of isoalloLCA production in the human gut and how these are influenced by diet and host factors is crucial.

  • Exploring the full therapeutic potential of isoalloLCA: Further studies are needed to understand the precise molecular targets of isoalloLCA in host cells and to evaluate its efficacy in preclinical models of inflammatory and autoimmune diseases.

A deeper understanding of the microbial biotransformation of this compound holds great promise for the development of novel microbiome-based therapeutics aimed at modulating the host immune system and promoting health.

References

The Isoallolithocholic Acid Biosynthesis Pathway: A Gut Microbiota-Driven Metabolic Route with Immunomodulatory Implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiota plays a pivotal role in host physiology, in part through its extensive metabolism of host-derived bile acids. One such transformation, the biosynthesis of isoallolithocholic acid (isoalloLCA), is gaining significant attention due to its potential immunomodulatory functions. This technical guide provides a comprehensive overview of the isoalloLCA biosynthesis pathway mediated by the gut microbiota. We delve into the enzymatic cascade, the key bacterial players, quantitative aspects of this metabolic route, and detailed experimental protocols for its investigation. This document aims to serve as a critical resource for researchers in microbiology, immunology, and drug development, offering insights into a crucial host-microbe interaction with therapeutic potential.

Introduction

Primary bile acids, synthesized in the liver from cholesterol, undergo extensive modifications by the gut microbiota, leading to a diverse pool of secondary bile acids. Among these, this compound (isoalloLCA), a C-3 epimer of allolithocholic acid, has emerged as a molecule of interest. It is a 3β-hydroxy, 5α-cholanic acid that has been shown to influence host immune responses, particularly the differentiation of T cells.[1] The production of isoalloLCA is exclusively attributed to the metabolic activities of gut bacteria, highlighting a key mechanism through which the microbiome can impact host health and disease.[2][3] Understanding the intricacies of the isoalloLCA biosynthesis pathway is therefore crucial for harnessing its therapeutic potential.

The this compound Biosynthesis Pathway

The formation of isoalloLCA from the primary bile acid-derived lithocholic acid (LCA) is a multi-step enzymatic process. The pathway involves a series of oxidation and reduction reactions primarily targeting the A/B rings of the steroid nucleus.

The key precursor for isoalloLCA is lithocholic acid (LCA) , a secondary bile acid formed from the 7α-dehydroxylation of chenodeoxycholic acid (CDCA) by gut bacteria. The biosynthesis of isoalloLCA from LCA proceeds through the following key steps:

  • Oxidation of LCA to 3-oxoLCA: The pathway is initiated by the oxidation of the 3α-hydroxyl group of LCA to a ketone group, forming 3-oxolithocholic acid (3-oxoLCA) . This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSDH) enzymes expressed by various gut bacteria.[4][5][6]

  • Epimerization to 3-oxo-alloLCA: Subsequently, the stereochemistry at the C-5 position of 3-oxoLCA is altered from the cis (5β) to the trans (5α) configuration, resulting in the formation of 3-oxo-allolithocholic acid (3-oxo-alloLCA) . This epimerization is catalyzed by a 5α-reductase .[7]

  • Reduction to isoalloLCA: The final step involves the reduction of the 3-keto group of 3-oxo-alloLCA to a 3β-hydroxyl group, yielding This compound (isoalloLCA) . This stereospecific reduction is carried out by 3β-hydroxysteroid dehydrogenase (3β-HSDH) enzymes.[7]

It is important to note that some gut bacteria can also convert 3-oxoLCA to isolithocholic acid (isoLCA), the 3β-epimer of LCA, through the action of a 3β-HSDH without the preceding 5α-reduction.[4][5][6]

Key Enzymes and Bacterial Species

The enzymes responsible for isoalloLCA biosynthesis are distributed across various bacterial taxa within the gut microbiota, primarily within the phyla Firmicutes and Bacteroidetes.

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSDH): This enzyme initiates the pathway by converting LCA to 3-oxoLCA. Bacteria known to possess 3α-HSDH activity include species from the genera Clostridium, Eggerthella, and Ruminococcus.[4][8]

  • 5α-Reductase: This enzyme is crucial for the formation of the "allo" configuration.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSDH): This enzyme catalyzes the final step in isoalloLCA formation. Species from the genera Parabacteroides and Odoribacteraceae have been identified as producers of isoalloLCA, suggesting they possess the necessary enzymatic machinery, including 3β-HSDH.[3][9]

The synergistic action of different bacterial species, some providing the initial oxidation and others the subsequent reduction and epimerization steps, is likely crucial for the overall production of isoalloLCA in the complex gut ecosystem.

Quantitative Data

The following tables summarize the available quantitative data related to the this compound biosynthesis pathway.

Table 1: In Vitro Experimental Conditions

ParameterValueReference
Initial Substrate Concentration (LCA)100 µM[3]
Incubation Time48 hours[3]
Incubation Temperature37°C[10]
Culture ConditionsAnaerobic[10]
Fecal Slurry Concentration20% (v/v)[10]

Table 2: Fecal Concentrations of this compound and Related Metabolites

MetaboliteConcentration RangePopulationReference
This compound (isoalloLCA)Reduced in IBD patientsPediatric and Adult IBD[11]
This compound (isoalloLCA)Significantly elevatedCentenarians[9]
3-oxolithocholic acid (3-oxoLCA)44 - 83 pmol/mgFecal Microbiota Transplant Patients[12]
Isolithocholic acid (isoLCA)136 - 213 pmol/mgFecal Microbiota Transplant Patients[12]
Lithocholic Acid (LCA)50 - 150 mg (in total BA pool)Healthy Adults[13][14]

Table 3: Microbial Abundance

Bacterial Family/GenusAssociation with isoalloLCAConditionReference
OdoribacteraceaePositiveHealthy Aging[9]
Parabacteroides merdaeLower abundanceCrohn's Disease and Ulcerative Colitis[3]
Parabacteroides distasonisLower abundanceCrohn's Disease and Ulcerative Colitis[3]
Parabacteroides gordoniiLower abundanceCrohn's Disease and Ulcerative Colitis[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of Bile Acids by UPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of bile acids from fecal samples.

1. Sample Preparation and Extraction:

  • Lyophilize fecal samples to a constant dry weight.
  • Weigh 10-20 mg of dried feces into a 2 mL tube containing ceramic beads.
  • Add 1 mL of ice-cold methanol (B129727) containing a mixture of deuterated bile acid internal standards.
  • Homogenize the samples using a bead beater (e.g., 2 cycles of 45 seconds at 6.5 m/s).
  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new 1.5 mL tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in 100 µL of 50% methanol.
  • Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a UPLC-MS vial for analysis.[15]

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
  • Run a gradient elution to separate the bile acids.
  • Mass Spectrometry Detection:
  • Operate the mass spectrometer in negative ion mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each bile acid and internal standard.
  • Optimize cone voltage and collision energy for each transition.
  • Data Analysis:
  • Generate a standard curve for each bile acid using authentic standards.
  • Quantify the bile acids in the samples by comparing their peak areas to those of the internal standards and the standard curves.

Heterologous Expression of Bile Acid Metabolizing Enzymes

This protocol describes the general workflow for expressing a gut microbial enzyme, such as a 3β-HSDH, in a host like Escherichia coli.

1. Gene Cloning:

  • Identify the gene of interest (e.g., a putative 3β-HSDH) from the genome of an isoalloLCA-producing bacterium.
  • Amplify the gene by PCR using primers that add appropriate restriction sites or sequences for Gibson assembly.
  • Clone the PCR product into an expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding a suitable inducer (e.g., 1 mM IPTG).
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
  • Clarify the lysate by centrifugation.
  • Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Elute the protein and assess its purity by SDS-PAGE.

4. Enzyme Activity Assay:

  • Perform an in vitro reaction by incubating the purified enzyme with the substrate (e.g., 3-oxo-alloLCA) and the appropriate cofactor (e.g., NADPH for 3β-HSDH).
  • Monitor the formation of the product (isoalloLCA) over time using UPLC-MS/MS.

Anaerobic Culturing of Bile Acid-Metabolizing Bacteria

This protocol provides a basic framework for the anaerobic cultivation of gut bacteria.

1. Media Preparation:

  • Prepare a suitable anaerobic broth medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K).
  • Dispense the medium into anaerobic culture tubes or bottles.
  • Pre-reduce the medium by placing it in an anaerobic chamber for at least 24 hours before use.[16][17]

2. Inoculation and Incubation:

  • Perform all manipulations within an anaerobic chamber with a controlled atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂).
  • Inoculate the pre-reduced medium with the bacterial strain of interest.
  • Incubate the cultures at 37°C.

3. Bile Acid Transformation Assay:

  • To test for bile acid metabolism, supplement the anaerobic culture medium with the desired bile acid substrate (e.g., LCA).
  • At various time points, collect aliquots of the culture.
  • Extract the bile acids from the culture supernatant and cell pellet as described in Protocol 4.1.
  • Analyze the bile acid profile by UPLC-MS/MS to monitor the disappearance of the substrate and the appearance of the product.

Visualizations

Signaling Pathways and Workflows

Isoallolithocholic_Acid_Biosynthesis_Pathway cluster_precursor Precursor cluster_intermediates Intermediates cluster_product Product LCA Lithocholic Acid (LCA) (3α-hydroxy, 5β) ThreeOxoLCA 3-oxolithocholic Acid (3-oxo, 5β) LCA->ThreeOxoLCA 3α-HSDH ThreeOxoAlloLCA 3-oxo-allolithocholic Acid (3-oxo, 5α) ThreeOxoLCA->ThreeOxoAlloLCA 5α-reductase IsoalloLCA This compound (isoalloLCA) (3β-hydroxy, 5α) ThreeOxoAlloLCA->IsoalloLCA 3β-HSDH

Caption: The enzymatic cascade of this compound biosynthesis from lithocholic acid.

Experimental_Workflow_UPLCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis FecalSample Fecal Sample Homogenization Homogenization in Methanol with Internal Standards FecalSample->Homogenization Extraction Supernatant Collection Homogenization->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in 50% Methanol Drying->Reconstitution UPLCMS UPLC-MS/MS Analysis Reconstitution->UPLCMS DataProcessing Data Processing and Quantification UPLCMS->DataProcessing

Caption: A typical experimental workflow for the quantification of bile acids in fecal samples.

Conclusion and Future Directions

The biosynthesis of this compound by the gut microbiota represents a fascinating example of host-microbe metabolic crosstalk with direct implications for host immunology. The multi-step enzymatic pathway, involving 3α-HSDH, 5α-reductase, and 3β-HSDH, highlights the sophisticated biochemical capabilities of our intestinal symbionts. While significant progress has been made in identifying the key bacterial players and the metabolic intermediates, further research is needed to fully elucidate the regulation of this pathway and the specific contributions of different microbial species.

For drug development professionals, the enzymes in the isoalloLCA pathway represent potential targets for modulating the levels of this immunomodulatory metabolite. The development of specific inhibitors or enhancers of these bacterial enzymes could offer novel therapeutic strategies for inflammatory and autoimmune diseases. The detailed protocols provided in this guide offer a starting point for researchers to further explore this exciting area of microbiome science. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for new diagnostic and therapeutic approaches targeting the gut microbiota.

References

Biological functions of isoallolithocholic acid in the gut

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of Isoallolithocholic Acid in the Gut

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (isoalloLCA) is a secondary bile acid synthesized by the gut microbiota that has emerged as a critical signaling molecule in maintaining intestinal homeostasis. Its biological activities are multifaceted, extending from the modulation of host immune responses to potential roles in the preservation of the gut epithelial barrier. Notably, diminished levels of isoalloLCA have been correlated with inflammatory bowel disease (IBD), highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of isoalloLCA's functions in the gut, with a focus on its immunomodulatory roles in T cells and macrophages. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

The gut microbiota plays a profound role in host health and disease through the metabolic transformation of various substrates, including primary bile acids synthesized by the host liver. These bacterially-modified bile acids, known as secondary bile acids, act as signaling molecules that can influence a wide range of physiological processes. This compound (isoalloLCA) is one such metabolite that has garnered significant attention for its potent immunomodulatory properties. This document will delve into the known biological functions of isoalloLCA within the gastrointestinal tract, its biosynthesis, and its mechanisms of action.

Biosynthesis of this compound

IsoalloLCA is a product of multi-step enzymatic conversions of primary bile acids by gut bacteria. The primary bile acid, chenodeoxycholic acid (CDCA), is first deconjugated and 7α-dehydroxylated by gut microbes to form lithocholic acid (LCA). Subsequent enzymatic modifications by specific bacteria, such as those from the Bacteroidetes phylum, lead to the formation of isoalloLCA.[1] The biosynthetic pathway is believed to involve the conversion of LCA to 3-oxolithocholic acid (3-oxoLCA), which is then further metabolized to isolithocholic acid (isoLCA) and subsequently to isoalloLCA.[2][3] A specific gene cluster within Bacteroidetes has been identified as responsible for the production of isoalloLCA.[1]

Immunomodulatory Functions of this compound

IsoalloLCA exerts significant anti-inflammatory effects by modulating the differentiation and function of key immune cells in the gut mucosa, particularly T cells and macrophages.

Regulation of T Cell Differentiation

A crucial function of isoalloLCA is its ability to promote the differentiation of naïve CD4+ T cells into anti-inflammatory regulatory T cells (Tregs).[1][4][5]

  • Induction of Foxp3 Expression: IsoalloLCA enhances the expression of the transcription factor Forkhead box P3 (Foxp3), the master regulator of Treg cell development and function.[4][6][7] This effect has been shown to be dependent on the Conserved Non-Coding Sequence 3 (CNS3) enhancer region within the Foxp3 locus.

  • Role of Mitochondrial Reactive Oxygen Species (mitoROS): The mechanism underlying isoalloLCA's effect on Tregs involves the generation of mitochondrial reactive oxygen species (mitoROS).[5][8][9] IsoalloLCA stimulates oxidative phosphorylation (OXPHOS) in T cells, leading to increased mitoROS production, which in turn promotes Foxp3 expression.[3][10]

  • Independence from VDR and FXR: Notably, the pro-Treg activity of isoalloLCA appears to be independent of the well-characterized bile acid receptors, the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR).

Modulation of Macrophage Activity

IsoalloLCA can also temper inflammatory responses by acting on macrophages.

  • Inhibition of Pro-inflammatory Signaling: In bone marrow-derived macrophages (BMDMs), isoalloLCA mitigates lipopolysaccharide (LPS)-induced inflammation.[4][6][7] It achieves this by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway, which is a critical driver of inflammatory macrophage polarization.[1][6][8]

  • Metabolic Reprogramming: IsoalloLCA promotes a shift in macrophage metabolism from glycolysis towards oxidative phosphorylation (OXPHOS). This metabolic reprogramming is associated with an anti-inflammatory macrophage phenotype.[4][6][7]

  • Mitochondrial ROS in Macrophages: Similar to its action in T cells, the anti-inflammatory effects of isoalloLCA in macrophages are potentially mediated through the enhancement of mitoROS production.[6][8]

Role in Gut Barrier Function

While direct evidence for the effects of isoalloLCA on the gut epithelial barrier is still emerging, the known functions of other secondary bile acids and the anti-inflammatory properties of isoalloLCA suggest a protective role. Inflammatory conditions are known to compromise gut barrier integrity by downregulating the expression of tight junction proteins such as claudins, occludin, and zonula occludens-1 (ZO-1). By reducing mucosal inflammation, isoalloLCA may indirectly contribute to the maintenance of a healthy gut barrier.

Association with Inflammatory Bowel Disease (IBD)

Multiple studies have reported a significant reduction in the fecal and mucosal levels of isoalloLCA in patients with IBD, including pediatric cases, when compared to healthy individuals.[4][6][7] Furthermore, preclinical studies using experimental models of colitis (e.g., DSS-induced colitis) have demonstrated that administration of isoalloLCA can ameliorate disease severity.[4][6][7] These findings strongly suggest that isoalloLCA is a key microbial metabolite for maintaining gut immune tolerance and that its depletion may contribute to the pathogenesis of IBD.

Quantitative Data

The following table summarizes the key quantitative data related to the biological functions of this compound.

ParameterValueCell/System TypeReference
In Vitro Bioactivity
Effective Concentration for Treg Differentiation20 µMMurine Naïve CD4+ T cells[7]
Effective Concentration for Macrophage Modulation20 µMMurine Bone Marrow-Derived Macrophages[6]
In Vivo Concentration
Cecal Content Concentration (in mice fed isoalloLCA)47 pmol/mgMurine Cecal Content[7]
Dose-Response
Treg DifferentiationDose-dependent increase in Foxp3+ cellsMurine Naïve CD4+ T cells[1]

Experimental Protocols

In Vitro Differentiation of Regulatory T cells (Tregs)

This protocol describes the induction of Tregs from naïve CD4+ T cells in the presence of isoalloLCA.

  • Isolation of Naïve CD4+ T cells:

    • Isolate splenocytes from mice.

    • Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with a CD4+ T cell isolation kit.

    • Sort for naïve CD4+ T cells (CD4+CD25-CD62L_high_CD44_low_) using fluorescence-activated cell sorting (FACS).

  • T cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

    • Plate naïve CD4+ T cells at a density of 5 x 10^4 cells per well.

    • Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, and IL-2 (100 U/mL).

    • For Treg differentiation, add a low concentration of TGF-β (e.g., 0.1 ng/mL).

    • Add isoalloLCA (e.g., 20 µM, dissolved in DMSO) or a vehicle control (DMSO) to the respective wells at the start of the culture.

  • Analysis of Treg Differentiation:

    • After 3 days of culture, harvest the cells.

    • Stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set.

    • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Macrophage Inflammation Assay

This protocol is for assessing the anti-inflammatory effect of isoalloLCA on LPS-stimulated macrophages.

  • Generation of Bone Marrow-Derived Macrophages (BMDMs):

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

  • Macrophage Treatment and Stimulation:

    • Plate the BMDMs in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

    • Pre-treat the cells with isoalloLCA (e.g., 20 µM) or vehicle control for 12-16 hours.

    • Stimulate the macrophages with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Analysis of Inflammation:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Alternatively, lyse the cells to extract RNA or protein for analysis of gene expression (qRT-PCR) or protein expression (Western blot) of inflammatory markers.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol outlines the induction of acute colitis in mice to evaluate the therapeutic potential of isoalloLCA.

  • Induction of Colitis:

    • Use 8-12 week old C57BL/6 mice.

    • Provide mice with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days. Control mice receive regular drinking water.

  • Treatment with IsoalloLCA:

    • Administer isoalloLCA or a vehicle control to the mice daily via oral gavage, starting from the first day of DSS administration. The dosage will need to be optimized based on preliminary studies.

  • Monitoring and Disease Assessment:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.

    • At the end of the experiment (day 5-7), euthanize the mice and collect the colon.

    • Measure the colon length (colitis is often associated with colon shortening).

    • Fix a portion of the distal colon in 10% formalin for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

    • Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for cytokine analysis.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways of isoalloLCA in macrophages and T cells, as well as a typical experimental workflow.

isoalloLCA_macrophage_pathway isoalloLCA isoalloLCA mito Mitochondrion isoalloLCA->mito OXPHOS OXPHOS ↑ isoalloLCA->OXPHOS mitoROS mitoROS ↑ mito->mitoROS ETS2 ETS2 mitoROS->ETS2 inhibits HIF1A_PFKFB3 HIF1A/PFKFB3 ETS2->HIF1A_PFKFB3 Inflammation Pro-inflammatory Gene Expression ↓ (e.g., TNF-α, IL-6) HIF1A_PFKFB3->Inflammation AntiInflammatory Anti-inflammatory Macrophage Phenotype OXPHOS->AntiInflammatory isoalloLCA_Treg_pathway isoalloLCA isoalloLCA mito Mitochondrion isoalloLCA->mito mitoROS mitoROS ↑ mito->mitoROS Foxp3 Foxp3 Expression ↑ mitoROS->Foxp3 Treg Treg Differentiation Foxp3->Treg NaiveT Naïve T cell DSS_workflow start Start: 8-12 week old mice dss_admin Day 0-7: Administer 2.5% DSS in drinking water start->dss_admin treatment Daily Treatment: Oral gavage with isoalloLCA or vehicle start->treatment monitoring Daily Monitoring: - Body weight - Stool consistency - Fecal blood (Calculate DAI) dss_admin->monitoring treatment->monitoring euthanasia Day 7: Euthanasia & Tissue Collection monitoring->euthanasia analysis Analysis: - Colon length - Histology (H&E) - MPO activity - Cytokine levels euthanasia->analysis end End analysis->end

References

An In-Depth Technical Guide to Isoallolithocholic Acid as an Immunomodulatory Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a secondary bile acid synthesized by the gut microbiota, has garnered significant attention as a potent modulator of the host immune system.[1] Unlike primary bile acids originating from the liver, isoalloLCA is a metabolic byproduct of bacterial action on lithocholic acid (LCA).[1] Recent research has illuminated its significant immunoregulatory capabilities, particularly in influencing T cell differentiation and macrophage activity. This positions isoalloLCA as a molecule of considerable interest for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. This technical guide provides a detailed overview of the current scientific understanding of isoalloLCA's immunomodulatory functions, its mechanisms of action, pertinent signaling pathways, quantitative experimental data, and comprehensive experimental protocols.

Core Immunomodulatory Functions of this compound

IsoalloLCA exerts its primary immunomodulatory effects on two pivotal immune cell populations: T cells and macrophages.

1. Enhancement of Regulatory T Cell (Treg) Differentiation: IsoalloLCA has been demonstrated to robustly promote the differentiation of naïve CD4+ T cells into Foxp3+ regulatory T cells (Tregs).[1] Tregs are indispensable for maintaining immune homeostasis and preventing aberrant inflammatory responses. The underlying mechanism involves the generation of mitochondrial reactive oxygen species (mitoROS), which subsequently leads to an upregulation of the master Treg transcription factor, Foxp3.[1] This process is notably dependent on the presence of low concentrations of Transforming Growth Factor-beta (TGF-β).[2]

2. Modulation of Macrophage Activity: IsoalloLCA displays significant anti-inflammatory properties by acting on macrophages. In studies utilizing bone marrow-derived macrophages (BMDMs), isoalloLCA has been shown to counteract the inflammatory effects induced by lipopolysaccharide (LPS).[3][4] This is achieved, in part, through the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway, a critical axis for the metabolic reprogramming that drives pro-inflammatory macrophage polarization.[3][4] Moreover, isoalloLCA can induce a metabolic shift in macrophages towards oxidative phosphorylation (OXPHOS), a state associated with anti-inflammatory functions.[3]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables provide a structured summary of key quantitative data from seminal studies investigating the immunomodulatory impact of isoalloLCA.

Table 1: Effect of this compound on Regulatory T Cell Differentiation

ParameterCell TypeTreatmentConcentrationResultReference
Foxp3+ Cells (%) Naïve mouse CD4+ T cellsIsoalloLCA20 µMSignificant increase in the percentage of Foxp3+ cells.[1]
Naïve mouse CD4+ T cellsIsoalloLCA5-40 µMA dose-dependent increase in the percentage of Foxp3+ cells was observed.[5]
Mitochondrial ROS Mouse CD4+ T cellsIsoalloLCA20 µMIncreased staining with mitoSOX, indicating elevated mitochondrial ROS production.[1]

Table 2: Effect of this compound on Macrophage Function

ParameterCell TypeTreatmentConcentrationResultReference
TNF-α Production Human blood cells from IBD patientsLPS + IsoalloLCA20 µMA notable decrease in TNF-α production was observed compared to stimulation with LPS alone.[3]
Bone marrow-derived macrophages (BMDMs)LPS + IsoalloLCA20 µMMitigated the production of TNF-α induced by LPS.[4]
Gene Expression Murine colonic mucosaIsoalloLCAIn vivo administrationLed to an increase in Foxp3 expression and a decrease in ETS2 expression.[3]
Metabolism Bone marrow-derived macrophages (BMDMs)IsoalloLCA20 µMEnhanced oxidative phosphorylation (OXPHOS).[3]

Signaling Pathways Modulated by this compound

The immunoregulatory actions of isoalloLCA are orchestrated through distinct signaling cascades in T cells and macrophages.

Regulatory T Cell Differentiation Pathway

IsoalloLCA steers naïve CD4+ T cells towards a Treg fate through a pathway that involves mitochondrial ROS and the nuclear receptor NR4A1. Upon entering the T cell, isoalloLCA stimulates mitochondrial metabolism, leading to an increase in mitoROS. These reactive oxygen species then act as intracellular signaling molecules, ultimately culminating in the enhanced expression of Foxp3, the definitive transcription factor for the Treg lineage. The efficacy of this pathway is contingent upon a background of low-level TGF-β signaling.

Treg_Differentiation_Pathway cluster_cell Naïve CD4+ T Cell isoalloLCA Isoallolithocholic Acid (isoalloLCA) Mitochondrion Mitochondrion isoalloLCA->Mitochondrion mitoROS Mitochondrial ROS (mitoROS) Mitochondrion->mitoROS Increased Metabolism NR4A1 NR4A1 mitoROS->NR4A1 Foxp3 Foxp3 Expression NR4A1->Foxp3 Treg Regulatory T Cell (Treg) Differentiation Foxp3->Treg TGFb TGF-β (low concentration) TGFb->Foxp3

Caption: IsoalloLCA-induced Treg differentiation pathway.

Macrophage Anti-inflammatory Pathway

Within macrophages, isoalloLCA acts to quell pro-inflammatory signaling. It has been identified as an inhibitor of the ETS2-HIF1A/PFKFB3 pathway, a critical metabolic axis that facilitates the switch to glycolysis, a hallmark of pro-inflammatory (M1) macrophage activation. By disrupting this pathway, isoalloLCA prevents the metabolic reprogramming necessary for a robust inflammatory response. ETS2 is a key transcription factor that drives the expression of HIF1A, which in turn promotes the transcription of glycolytic enzymes such as PFKFB3.

Macrophage_Anti_inflammatory_Pathway cluster_macrophage Macrophage LPS LPS ETS2 ETS2 LPS->ETS2 isoalloLCA Isoallolithocholic Acid (isoalloLCA) isoalloLCA->ETS2 HIF1A HIF1α ETS2->HIF1A Anti_inflammatory Anti-inflammatory State ETS2->Anti_inflammatory PFKFB3 PFKFB3 HIF1A->PFKFB3 Glycolysis Glycolysis PFKFB3->Glycolysis M1_Polarization Pro-inflammatory (M1) Polarization Glycolysis->M1_Polarization

Caption: IsoalloLCA's anti-inflammatory action in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments designed to characterize the immunomodulatory activities of this compound.

In Vitro Differentiation of Regulatory T Cells from Naïve CD4+ T Cells
  • Objective: To quantitatively assess the influence of isoalloLCA on the differentiation of naïve CD4+ T cells into Tregs.

  • Materials:

    • Naïve CD4+ T cells (isolated from murine spleens or human peripheral blood)

    • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)

    • Anti-CD3ε antibody (for plate coating)

    • Anti-CD28 antibody (soluble)

    • Recombinant human TGF-β1

    • Recombinant mouse IL-2

    • This compound (stock solution in DMSO)

    • DMSO (vehicle control)

    • 24-well tissue culture plates

  • Procedure:

    • Coat the wells of a 24-well plate with anti-CD3ε antibody (e.g., 5 µg/mL in sterile PBS) by incubating for a minimum of 2 hours at 37°C. Prior to use, wash the wells twice with sterile PBS.

    • Isolate naïve CD4+ T cells utilizing a commercially available negative selection kit to ensure high purity.

    • Resuspend the purified naïve T cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

    • Prepare the Treg differentiation medium containing:

      • Soluble anti-CD28 antibody (e.g., 1 µg/mL)

      • Recombinant mouse IL-2 (e.g., 100 U/mL)

      • Recombinant human TGF-β1 (a low concentration, typically in the range of 0.01-1 ng/mL, should be optimized for maximal Treg induction in the presence of isoalloLCA)

    • Add isoalloLCA to the differentiation medium to achieve the desired final concentrations (e.g., a dose-response of 5, 10, 20, 40 µM). A DMSO vehicle control must be included.

    • Dispense 1 mL of the T cell suspension into each of the prepared wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days.

    • Following the incubation period, harvest the cells for subsequent analysis by flow cytometry to determine the expression of CD4, CD25, and Foxp3.

Culture and Stimulation of Bone Marrow-Derived Macrophages (BMDMs)
  • Objective: To investigate the effect of isoalloLCA on the inflammatory response of macrophages stimulated with LPS.

  • Materials:

    • Bone marrow cells isolated from mice

    • Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium as a source of M-CSF)

    • Lipopolysaccharide (LPS)

    • This compound (stock solution in DMSO)

    • DMSO (vehicle control)

    • 6-well tissue culture plates

  • Procedure:

    • Harvest bone marrow from the femurs and tibias of mice under sterile conditions.

    • Culture the bone marrow cells in complete DMEM supplemented with 20% L929-conditioned medium for 7 days to facilitate their differentiation into BMDMs. The medium should be replenished on day 3.

    • On day 7, detach the adherent BMDM population using a cell scraper.

    • Seed the BMDMs into 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

    • Pre-treat the adherent macrophages with isoalloLCA at the desired concentrations (e.g., 20 µM) or with DMSO for 2 hours.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a duration appropriate for the desired endpoint (e.g., 6 hours for gene expression analysis or 24 hours for cytokine measurements).

    • Collect the cell culture supernatant for the quantification of secreted cytokines (e.g., TNF-α, IL-10) by ELISA.

    • Lyse the cells to extract total RNA for gene expression analysis by qRT-PCR (e.g., for Tnf, Il10, Ets2) or to obtain protein lysates for Western blot analysis.

Flow Cytometry Analysis of Regulatory T Cells
  • Objective: To accurately quantify the percentage of Foxp3+ Tregs following in vitro differentiation.

  • Gating Strategy:

    • Lymphocyte Gate: Initially, gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude cellular debris and dead cells.

    • Singlet Gate: Subsequently, use FSC-Area versus FSC-Height to exclude cell doublets and ensure single-cell analysis.

    • CD4+ T Cell Gate: From the singlet lymphocyte population, identify and gate on the CD4+ T cells.

    • Treg Identification: Within the CD4+ gate, define the Treg population based on the co-expression of CD25 and the intracellular transcription factor Foxp3 (CD4+CD25+Foxp3+).

  • Visualization:

Flow_Cytometry_Gating_Strategy Start Total Events Lymphocytes Lymphocytes (FSC vs SSC) Start->Lymphocytes Singlets Singlets (FSC-A vs FSC-H) Lymphocytes->Singlets CD4_Positive CD4+ Cells Singlets->CD4_Positive Tregs Tregs (CD25+ Foxp3+) CD4_Positive->Tregs

Caption: Flow cytometry gating strategy for Treg identification.

Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)
  • Objective: To quantify the production of mitochondrial superoxide (B77818) in T cells following treatment with isoalloLCA.

  • Method: This protocol utilizes MitoSOX Red, a fluorescent probe that specifically targets mitochondria and detects superoxide in live cells.

  • Procedure:

    • Culture naïve CD4+ T cells under Treg polarizing conditions in the presence of either isoalloLCA or DMSO for 48 hours.

    • Harvest the cells and wash them with pre-warmed PBS.

    • Resuspend the cells in a suitable buffer such as pre-warmed HBSS.

    • Add the MitoSOX Red reagent to a final concentration of 5 µM.

    • Incubate the cells for 10-30 minutes at 37°C, ensuring they are protected from light.

    • Following incubation, wash the cells three times with pre-warmed PBS to remove excess probe.

    • Immediately analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., PE channel for MitoSOX Red).

Conclusion

This compound, a metabolite originating from the gut microbiota, exhibits remarkable immunomodulatory activities. Its capacity to foster the differentiation of anti-inflammatory Treg cells while concurrently suppressing pro-inflammatory macrophage responses underscores its potential as a promising therapeutic candidate for a variety of inflammatory and autoimmune conditions. The detailed experimental protocols and insights into the underlying signaling pathways presented in this guide are intended to serve as a valuable resource to catalyze further research in this exciting field of immunology and drug discovery. Continued investigation into the precise molecular mechanisms of isoalloLCA is poised to unveil novel therapeutic strategies for immune-mediated diseases.

References

The Role of Isoallolithocholic Acid in T-Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by gut microbiota, has emerged as a significant modulator of the adaptive immune system. This technical guide provides an in-depth analysis of the mechanisms by which isoalloLCA influences the differentiation of T helper (Th) cells, particularly its dual role in promoting the generation of anti-inflammatory regulatory T cells (Tregs) while concurrently suppressing the pro-inflammatory Th17 lineage. This guide synthesizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the underlying signaling pathways.

Core Mechanism of Action

IsoalloLCA exhibits a dichotomous effect on CD4+ T-cell differentiation. It robustly enhances the differentiation of Tregs, which are crucial for maintaining immune homeostasis and preventing autoimmunity.[1][2][3][4] Simultaneously, it curtails the differentiation of Th17 cells, a subset implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[3][5]

Enhancement of Regulatory T-Cell (Treg) Differentiation

The primary mechanism by which isoalloLCA promotes Treg differentiation involves the generation of mitochondrial reactive oxygen species (mitoROS).[1][3] This increase in mitoROS leads to epigenetic modifications at the Foxp3 locus, the master transcriptional regulator of Tregs. Specifically, it enhances the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) within the conserved non-coding sequence 3 (CNS3) enhancer region of the Foxp3 gene.[6] This epigenetic modification creates a permissive chromatin state, facilitating the transcription of Foxp3 and thereby driving the differentiation of naive T cells into the Treg lineage.[1][3] Furthermore, the nuclear hormone receptor NR4A1 has been identified as a key transcription factor that binds to the Foxp3 promoter in an isoalloLCA-dependent manner, contributing to its enhanced expression.[7]

Inhibition of Th17 Cell Differentiation

In contrast to its effect on Tregs, isoalloLCA inhibits the differentiation of Th17 cells.[3][5] Notably, this inhibitory action is independent of the key Th17 transcription factor, retinoid-related orphan receptor gamma t (RORγt).[3] While the precise upstream signaling cascade from isoalloLCA leading to Th17 suppression is still under investigation, it is understood to reduce the population of IL-17a producing cells.[3]

Quantitative Data on IsoalloLCA-Mediated T-Cell Differentiation

The following tables summarize the quantitative effects of isoalloLCA on Treg and Th17 cell differentiation as reported in key studies.

Table 1: Effect of IsoalloLCA on Regulatory T-Cell (Treg) Differentiation
Parameter Observation
Foxp3+ Cell Percentage IsoalloLCA (20 µM) significantly increases the percentage of Foxp3+ Tregs differentiated from naive CD4+ T cells in vitro.[3]
Dose-Response The enhancement of Treg differentiation by isoalloLCA is dose-dependent.[8]
Mitochondrial ROS Production Treatment with isoalloLCA (20 µM) leads to a measurable increase in mitoROS levels, as quantified by MitoSOX fluorescence intensity.[6]
H3K27ac Enrichment at Foxp3 CNS3 ChIP-qPCR analysis shows a significant fold enrichment of H3K27ac at the CNS3 region of the Foxp3 locus in isoalloLCA-treated cells compared to controls.[6]
NR4A1 Binding to Foxp3 Promoter IsoalloLCA treatment enhances the binding of NR4A1 to the Foxp3 promoter region.[7]
Table 2: Effect of IsoalloLCA on Th17 Cell Differentiation
Parameter Observation
IL-17a+ Cell Percentage IsoalloLCA (20 µM) reduces the percentage of IL-17a producing Th17 cells by approximately 50% in vitro.[3]
Dose-Response The inhibition of Th17 differentiation by isoalloLCA is dose-dependent.[9]
RORγt Expression IsoalloLCA does not affect the expression of the master Th17 transcription factor, RORγt.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of isoalloLCA in T-cell differentiation.

In Vitro T-Cell Differentiation Assays

1. Isolation of Naive CD4+ T Cells:

  • Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) with a naive CD4+ T-cell isolation kit.

2. T-Cell Culture and Polarization:

  • Isolated naive CD4+ T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 2-mercaptoethanol.

  • Cells are stimulated with plate-bound anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.

3. Treg Differentiation:

  • To induce Treg differentiation, the culture medium is supplemented with human recombinant IL-2 (e.g., 100 U/mL) and varying concentrations of TGF-β (e.g., 0.1-1 ng/mL).

  • IsoalloLCA (dissolved in DMSO) is added at various concentrations (e.g., 5, 10, 20 µM) at the beginning of the culture. A DMSO-only control is run in parallel.

  • Cells are cultured for 3-4 days.

4. Th17 Differentiation:

  • For Th17 differentiation, the culture medium is supplemented with IL-6 (e.g., 20 ng/mL) and TGF-β (e.g., 1 ng/mL).

  • IsoalloLCA is added as described for Treg differentiation.

  • Cells are cultured for 3-4 days.

5. Flow Cytometry Analysis:

  • For analysis of differentiated T-cell populations, cells are harvested and stained for surface markers (e.g., CD4).

  • For intracellular staining of Foxp3 and IL-17a, cells are fixed and permeabilized using a commercial kit.

  • Cells are then stained with fluorescently labeled antibodies against Foxp3 and IL-17a.

  • To enhance IL-17a detection, cells are often restimulated for 4-6 hours with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before staining.

  • Data is acquired on a flow cytometer and analyzed using appropriate software.

Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)

1. Cell Preparation:

  • Naive CD4+ T cells are cultured under Treg polarizing conditions with or without isoalloLCA for 48-72 hours.

2. MitoSOX Red Staining:

  • Cells are harvested and washed with warm HBSS (Hank's Balanced Salt Solution).

  • Cells are resuspended in HBSS containing MitoSOX Red reagent (e.g., 5 µM) and incubated at 37°C for 15-30 minutes, protected from light.

3. Flow Cytometry Analysis:

  • After incubation, cells are washed to remove excess dye and resuspended in fresh HBSS.

  • The fluorescence intensity of MitoSOX Red is measured by flow cytometry, typically in the PE channel.

  • An increase in fluorescence intensity indicates higher levels of mitochondrial superoxide.

Chromatin Immunoprecipitation (ChIP) Assay for H3K27ac

1. Cell Culture and Cross-linking:

  • Naive CD4+ T cells are differentiated into Tregs in the presence or absence of isoalloLCA for 48-72 hours.

  • Cells are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.

2. Chromatin Preparation:

  • Cross-linked cells are lysed, and the nuclei are isolated.

  • Chromatin is sheared to an average size of 200-500 bp using sonication.

3. Immunoprecipitation:

  • Sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K27ac or a control IgG.

  • Protein A/G magnetic beads are used to pull down the antibody-chromatin complexes.

4. DNA Purification and Analysis:

  • The cross-links are reversed, and the DNA is purified.

  • The amount of immunoprecipitated DNA corresponding to the Foxp3 CNS3 region is quantified by quantitative PCR (qPCR) using specific primers.

  • Results are expressed as fold enrichment over the IgG control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in isoalloLCA-mediated T-cell differentiation.

isoalloLCA_Treg_Pathway isoalloLCA isoalloLCA Mitochondrion Mitochondrion isoalloLCA->Mitochondrion NR4A1 NR4A1 isoalloLCA->NR4A1 Activates mitoROS mitoROS Mitochondrion->mitoROS Induces Histone_Modification Histone Acetylation (H3K27ac) mitoROS->Histone_Modification Promotes CNS3 Foxp3 CNS3 Enhancer Histone_Modification->CNS3 Targets Foxp3_Promoter Foxp3 Promoter CNS3->Foxp3_Promoter Enhances NR4A1->Foxp3_Promoter Binds to Foxp3_Expression Foxp3 Expression Foxp3_Promoter->Foxp3_Expression Treg_Differentiation Treg Differentiation Foxp3_Expression->Treg_Differentiation

Caption: IsoalloLCA enhances Treg differentiation via mitoROS and NR4A1.

isoalloLCA_Th17_Pathway isoalloLCA isoalloLCA Unknown_Mechanism Unknown Upstream Mechanism isoalloLCA->Unknown_Mechanism Th17_Differentiation Th17 Differentiation Unknown_Mechanism->Th17_Differentiation RORgt RORγt Independent

Caption: IsoalloLCA inhibits Th17 differentiation through an RORγt-independent mechanism.

Experimental_Workflow_Treg Start Isolate Naive CD4+ T Cells Culture Culture with anti-CD3/CD28, IL-2, and TGF-β Start->Culture Treatment Add isoalloLCA or DMSO (Control) Culture->Treatment Incubate Incubate for 3-4 Days Treatment->Incubate Stain Intracellular Staining for Foxp3 Incubate->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

An In-depth Technical Guide to Isoallolithocholic Acid and its Role in Regulatory T Cell Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are indispensable for maintaining immune homeostasis and preventing autoimmune diseases. Their development and function are tightly regulated by a complex network of signaling pathways and metabolic cues. Recent discoveries have highlighted the significant role of gut microbial metabolites in modulating host immune responses. Among these, isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by gut bacteria, has emerged as a potent enhancer of Treg differentiation and function. This technical guide provides a comprehensive overview of the mechanisms of action of isoalloLCA, detailed experimental protocols for its study, and quantitative data to support its potential as a therapeutic agent for inflammatory and autoimmune disorders.

Core Mechanism of Action

This compound enhances the differentiation of naive CD4+ T cells into Tregs and promotes the stability and suppressive function of existing Tregs.[1][2] The core mechanism revolves around the increased expression of the master transcription factor for Tregs, Forkhead box P3 (FOXP3).[1][2] Unlike other Treg-promoting metabolites that often rely on the Conserved Non-Coding Sequence 1 (CNS1) enhancer of the Foxp3 gene, isoalloLCA uniquely acts via the CNS3 enhancer region.[1][2][3]

The signaling cascade initiated by isoalloLCA involves the production of mitochondrial reactive oxygen species (mitoROS).[1][2] This increase in mitoROS is a critical upstream event that leads to epigenetic modifications at the Foxp3 locus, specifically enhancing the accessibility of the CNS3 region.[1][3][4] More recently, the nuclear hormone receptor NR4A1 has been identified as a key transcription factor required for the Treg-enhancing effects of isoalloLCA.[2][4] IsoalloLCA treatment results in increased binding of NR4A1 to the Foxp3 promoter, thereby augmenting its transcription.[2][4] This intricate interplay between mitochondrial metabolism and nuclear receptor activity underscores the unique mechanism by which isoalloLCA promotes a robust Treg phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of isoalloLCA on Treg differentiation and function.

ParameterConditionResultReference
Effective Concentration In vitro Treg differentiation20 µM[3]
FOXP3 Expression Naive CD4+ T cells + 20 µM isoalloLCASignificant increase in FoxP3+ cells[1][3]
Treg Stability Adoptive transfer of isoalloLCA-TregsEnhanced FoxP3 expression stability[1]
In vivo Treg Induction Oral administration of isoalloLCA in miceIncreased Treg differentiation in the intestinal lamina propria[1][3]
Th17 Differentiation Naive CD4+ T cells + 20 µM isoalloLCA~50% reduction[1]

Experimental Protocols

In Vitro Treg Differentiation Assay

This protocol describes the induction of Tregs from naive CD4+ T cells in the presence of isoalloLCA.

Materials:

  • Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, 1x non-essential amino acids, and 55 µM 2-mercaptoethanol.

  • Anti-CD3ε antibody (clone 145-2C11)

  • Anti-CD28 antibody (clone 37.51)

  • Recombinant human TGF-β1

  • Recombinant mouse IL-2

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well round-bottom plates

Procedure:

  • Coat a 96-well plate with anti-CD3ε antibody at a concentration of 2 µg/mL in PBS overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from mouse spleen and lymph nodes using a cell sorting system.

  • Resuspend naive CD4+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • To induce Treg differentiation, add anti-CD28 antibody (2 µg/mL), TGF-β1 (0.01 ng/mL for suboptimal conditions to observe enhancement), and IL-2 (100 U/mL) to the cell suspension.

  • Add isoalloLCA to the desired final concentration (e.g., 20 µM). For the control group, add an equivalent volume of DMSO.

  • Plate 200 µL of the cell suspension per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • After incubation, harvest the cells for analysis of FOXP3 expression by flow cytometry.

Flow Cytometry for FOXP3 Staining

This protocol details the intracellular staining of FOXP3 to identify Tregs.

Materials:

  • Harvested cells from the in vitro differentiation assay

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Anti-CD4 antibody (e.g., conjugated to PerCP-Cy5.5)

  • Fixation/Permeabilization buffer (commercially available kits are recommended)

  • Anti-FOXP3 antibody (e.g., conjugated to PE)

  • Flow cytometer

Procedure:

  • Transfer cells to a V-bottom 96-well plate and centrifuge at 400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cells in FACS buffer containing the anti-CD4 antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization buffer (provided in the kit).

  • Resuspend the cells in 100 µL of Permeabilization buffer containing the anti-FOXP3 antibody.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on CD4+ cells and analyze the percentage of FOXP3+ cells.

In Vitro Treg Suppression Assay

This assay evaluates the functional capacity of isoalloLCA-induced Tregs to suppress the proliferation of effector T cells.

Materials:

  • Tregs generated with isoalloLCA (as described in Protocol 1)

  • Naive CD4+ T cells (responder T cells, Tresp)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes

  • Cell proliferation dye (e.g., CFSE or CellTrace Violet)

  • Anti-CD3ε antibody

  • 96-well round-bottom plates

Procedure:

  • Label responder naive CD4+ T cells with a cell proliferation dye according to the manufacturer's instructions.

  • In a 96-well round-bottom plate, co-culture the labeled responder T cells (e.g., 5 x 10^4 cells/well) with varying ratios of isoalloLCA-induced Tregs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp ratios).

  • Include control wells with responder T cells alone (no Tregs).

  • Add irradiated APCs (e.g., 1 x 10^5 cells/well) and a suboptimal concentration of soluble anti-CD3ε antibody (e.g., 0.5 µg/mL) to stimulate proliferation.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Harvest the cells and analyze the proliferation of the responder T cells (identified by the proliferation dye) by flow cytometry. Suppression is indicated by a decrease in the dilution of the proliferation dye in the presence of Tregs.

Visualizations

Signaling Pathway of this compound in Treg Enhancement

isoalloLCA_Treg_Pathway cluster_extracellular Extracellular cluster_cell Naive CD4+ T Cell cluster_mito Mitochondrion cluster_nucleus Nucleus isoalloLCA This compound (isoalloLCA) mitoROS mitoROS (mitochondrial Reactive Oxygen Species) isoalloLCA->mitoROS Enters cell and induces production NR4A1 NR4A1 mitoROS->NR4A1 Upregulates/Activates CNS3 Foxp3 CNS3 Enhancer NR4A1->CNS3 Binds to enhancer Foxp3 Foxp3 Gene CNS3->Foxp3 Enhances transcription Foxp3_protein FOXP3 Protein Foxp3->Foxp3_protein Translation Treg_phenotype Treg Differentiation & Function Foxp3_protein->Treg_phenotype Drives phenotype

Caption: Signaling pathway of isoalloLCA-mediated Treg enhancement.

Experimental Workflow for In Vitro Treg Differentiation and Analysis

Treg_Differentiation_Workflow Naive_T Isolate Naive CD4+ T Cells Culture Culture with anti-CD3/CD28, IL-2, TGF-β Naive_T->Culture Treatment Add isoalloLCA (20 µM) or DMSO (Control) Culture->Treatment Incubate Incubate 3-4 days Treatment->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain for CD4 and FOXP3 Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for in vitro Treg differentiation with isoalloLCA.

Conclusion

This compound represents a promising immunomodulatory metabolite that enhances Treg differentiation and function through a distinct signaling pathway involving mitochondrial ROS and the transcription factor NR4A1 acting on the Foxp3 CNS3 enhancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of isoalloLCA in a range of inflammatory and autoimmune conditions. Future studies should focus on elucidating the upstream bacterial enzymes responsible for isoalloLCA production and translating these findings into novel therapeutic strategies.

References

Antimicrobial Properties of Isoallolithocholic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the antimicrobial potential of isoallolithocholic acid (IALCA), detailing its efficacy against key pathogens, mechanism of action, and relevant experimental methodologies.

This technical guide provides an in-depth analysis of the antimicrobial properties of this compound (IALCA), a secondary bile acid, against various pathogenic microorganisms. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IALCA as a novel antimicrobial agent.

Quantitative Antimicrobial Activity of this compound

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The following tables summarize the available quantitative data on its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Pathogens

PathogenStrainMIC
Clostridioides difficileR202910.02 mM
Methicillin-resistant Staphylococcus aureus (MRSA)Not SpecifiedData not available in reviewed literature
Enterococcus faeciumNot SpecifiedData not available in reviewed literature

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

PathogenStrainMBC
Methicillin-resistant Staphylococcus aureus (MRSA)Not SpecifiedData not available in reviewed literature
Enterococcus faeciumNot SpecifiedData not available in reviewed literature

Note: While potent bactericidal activity of IALCA against MRSA has been reported, specific MIC and MBC values were not available in the reviewed scientific literature[1]. Further research is required to quantify the precise concentrations needed for inhibition and bactericidal effects against MRSA and other susceptible pathogens like Enterococcus faecium.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is the disruption of bacterial cell membrane integrity and permeability[1]. This membranolytic action leads to the leakage of intracellular contents and ultimately, cell death. This direct physical disruption is a hallmark of certain antimicrobial peptides and other membrane-active agents. Unlike antibiotics that target specific metabolic pathways, this mechanism may be less prone to the development of microbial resistance.

cluster_membrane Bacterial Cell Membrane Intact Membrane Intact Membrane IALCA This compound (IALCA) Disruption Membrane Disruption (Integrity & Permeability Loss) IALCA->Disruption Interacts with Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of IALCA's antimicrobial action.

Experimental Protocols

The following sections detail standardized methodologies for assessing the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard broth microdilution procedures.

Objective: To determine the lowest concentration of IALCA that inhibits the visible growth of a target pathogen.

Materials:

  • This compound (IALCA)

  • Appropriate solvent for IALCA (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum of the target pathogen, standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of IALCA Stock Solution: Dissolve IALCA in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the IALCA stock solution in the appropriate growth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the IALCA dilutions. Include a growth control well (medium and inoculum without IALCA) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of IALCA at which no visible bacterial growth (turbidity) is observed.

A Prepare IALCA Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare 0.5 McFarland Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of IALCA that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of IALCA that results in no bacterial growth or a colony count that is ≥99.9% lower than the initial inoculum count.

Biofilm Inhibition Assay

Objective: To assess the ability of IALCA to inhibit the formation of bacterial biofilms.

Materials:

  • IALCA

  • Appropriate bacterial growth medium supplemented for biofilm formation (e.g., TSB with 1% glucose for S. aureus)

  • 96-well flat-bottom microtiter plates

  • Bacterial inoculum

  • Crystal violet solution (0.1%)

  • 30% Acetic acid or ethanol (B145695)

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of IALCA in the biofilm-promoting medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without IALCA) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells with sterile PBS to remove non-adherent bacteria.

  • Staining: Add 0.1% crystal violet to each well and incubate at room temperature.

  • Washing: Remove the crystal violet and wash the wells with PBS.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of IALCA compared to the control indicates biofilm inhibition.

Conclusion

This compound exhibits promising antimicrobial properties, particularly against Gram-positive pathogens, through a mechanism of membrane disruption. While quantitative data for its activity against a broad range of pathogens is still emerging, the available information suggests its potential as a lead compound for the development of novel antimicrobial therapies. The methodologies outlined in this guide provide a framework for further investigation into the antimicrobial spectrum and efficacy of IALCA.

References

The Emergence of Isoallolithocholic Acid: A Novel Secondary Bile Acid Shaping Gut Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The intricate interplay between the gut microbiota and host physiology is a rapidly expanding frontier in biomedical research. A key aspect of this communication is the microbial transformation of primary bile acids, synthesized in the liver from cholesterol, into a diverse array of secondary bile acids. These metabolites act as signaling molecules, influencing host metabolism, immune homeostasis, and the pathogenesis of various diseases. Recently, isoallolithocholic acid (isoalloLCA), a stereoisomer of the well-known secondary bile acid lithocholic acid (LCA), has been identified as a significant product of gut bacterial metabolism. Emerging evidence highlights its potent immunomodulatory functions, distinguishing it from other bile acids and positioning it as a molecule of high interest for therapeutic development, particularly in the context of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and functional characterization of isoalloLCA, with a focus on the experimental methodologies and signaling pathways that underpin its biological activity.

Quantitative Data on this compound

The concentration of isoalloLCA in the gut is dynamic and appears to be significantly altered in disease states, particularly inflammatory bowel disease (IBD). This section summarizes key quantitative findings related to isoalloLCA levels and its biological activity.

ParameterFindingBiological ContextReference
Fecal Concentration in IBD Significantly reduced in adult patients with Crohn's disease (CD) and ulcerative colitis (UC) compared to healthy controls.[1]Human[1]
Fecal Concentration in Pediatric UC Diminished during active disease states compared to periods of remission. Levels were markedly lower in individuals with moderate to severe disease versus mild disease.[1]Human[1]
Dose-Dependent Enhancement of Treg Differentiation IsoalloLCA enhances Foxp3 expression in a dose-dependent manner, with significant effects observed at concentrations around 20 µM in in vitro T cell differentiation assays.[2][3][4]Murine[2][3][4]

Biosynthesis of this compound

IsoalloLCA is not produced by the host but is a product of multi-step enzymatic transformations of the primary bile acid chenodeoxycholic acid (CDCA) by specific gut bacteria. The pathway primarily involves the conversion of lithocholic acid (LCA), a derivative of CDCA, into isoalloLCA.

Experimental Protocol: Identification of IsoalloLCA-Producing Bacteria

Objective: To identify bacterial strains capable of converting LCA to isoalloLCA.

Methodology:

  • Bacterial Culture: Individual bacterial strains isolated from human stool are cultured in an appropriate anaerobic growth medium.

  • Substrate Addition: Lithocholic acid (LCA) is added to the bacterial cultures.

  • Incubation: Cultures are incubated under anaerobic conditions to allow for bacterial metabolism of LCA.

  • Metabolite Extraction: After incubation, the bacterial cultures are centrifuged, and the supernatant is collected. Bile acid metabolites are extracted from the supernatant using solid-phase extraction (SPE) or liquid-liquid extraction.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of isoalloLCA and other LCA derivatives. Comparison with a pure isoalloLCA standard confirms its identity.

Enzymatic Pathway

The conversion of LCA to isoalloLCA is a multi-step process involving enzymes primarily from the Firmicutes and Bacteroidetes phyla.[5][6] A key intermediate in this transformation is 3-oxolithocholic acid (3-oxoLCA).[6]

isoalloLCA_Biosynthesis Biosynthesis of this compound cluster_host Host Liver cluster_microbiota Gut Microbiota CDCA Chenodeoxycholic Acid (Primary Bile Acid) LCA Lithocholic Acid CDCA->LCA Bile salt hydrolase (BSH) & 7α-dehydroxylation ThreeOxoLCA 3-oxolithocholic Acid LCA->ThreeOxoLCA 3α-hydroxysteroid dehydrogenase isoalloLCA This compound (Secondary Bile Acid) ThreeOxoLCA->isoalloLCA Isomerase/Reductase activity (Bacteroidetes)

Figure 1: Simplified enzymatic pathway for the biosynthesis of this compound by gut microbiota.

Immunomodulatory Functions and Signaling Pathways

IsoalloLCA has emerged as a potent regulator of the adaptive and innate immune systems, primarily through its effects on regulatory T cells (Tregs) and macrophages.

Enhancement of Regulatory T Cell Differentiation

IsoalloLCA promotes the differentiation of naive T cells into Foxp3+ Tregs, which are crucial for maintaining immune tolerance and preventing autoimmune reactions.[2][3][7]

Objective: To assess the effect of isoalloLCA on Treg differentiation.

Methodology:

  • T Cell Isolation: Naive CD4+ T cells are isolated from the spleen and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture: Isolated T cells are cultured in the presence of T cell receptor (TCR) stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and polarizing cytokines for Treg differentiation (e.g., TGF-β and IL-2).

  • Treatment: IsoalloLCA (e.g., at a concentration of 20 µM) or a vehicle control (e.g., DMSO) is added to the cell cultures.[4]

  • Flow Cytometry Analysis: After a period of incubation (typically 3-5 days), cells are harvested and stained for intracellular Foxp3, the master transcription factor for Tregs. The percentage of Foxp3+ cells is quantified by flow cytometry.

The mechanism by which isoalloLCA enhances Treg differentiation involves epigenetic modifications and the nuclear hormone receptor NR4A1.[6] It promotes a permissive chromatin structure at the promoter region of the Foxp3 gene.[6] This action is dependent on the conserved non-coding sequence 3 (CNS3) region of the Foxp3 locus.[2][8]

isoalloLCA_Treg_Signaling IsoalloLCA Signaling in Treg Differentiation isoalloLCA This compound NR4A1 NR4A1 (Nuclear Receptor) isoalloLCA->NR4A1 Activates Chromatin Permissive Chromatin Structure NR4A1->Chromatin Foxp3_promoter Foxp3 Promoter (CNS3 region) Chromatin->Foxp3_promoter Enhances accessibility Foxp3_expression Foxp3 Expression Foxp3_promoter->Foxp3_expression Increases transcription Treg_diff Treg Differentiation Foxp3_expression->Treg_diff

Figure 2: Signaling pathway of isoalloLCA-mediated enhancement of Treg differentiation.

Modulation of Macrophage Function

IsoalloLCA has been shown to ameliorate intestinal inflammation by reprogramming macrophages towards an anti-inflammatory phenotype.[9][10]

Objective: To determine the effect of isoalloLCA on macrophage polarization and inflammatory responses.

Methodology:

  • Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Stimulation and Treatment: Macrophages are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of isoalloLCA.

  • Gene Expression Analysis: After stimulation, RNA is extracted from the macrophages, and the expression of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10, Arg1) markers is quantified by quantitative real-time PCR (qRT-PCR).

  • Cytokine Measurement: The concentration of secreted cytokines in the culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA).

IsoalloLCA mitigates LPS-induced inflammation in macrophages by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway.[9][10] This leads to a metabolic shift in macrophages, enhancing oxidative phosphorylation, which is associated with an anti-inflammatory state.[10]

isoalloLCA_Macrophage_Signaling IsoalloLCA Signaling in Macrophages isoalloLCA This compound ETS2 ETS2 isoalloLCA->ETS2 Inhibits OXPHOS Oxidative Phosphorylation isoalloLCA->OXPHOS Enhances HIF1A HIF1A ETS2->HIF1A PFKFB3 PFKFB3 HIF1A->PFKFB3 Glycolysis Glycolysis PFKFB3->Glycolysis Promotes Inflammation Pro-inflammatory Response Glycolysis->Inflammation Anti_inflammation Anti-inflammatory Response OXPHOS->Anti_inflammation

Figure 3: Signaling pathway of isoalloLCA in modulating macrophage function.

Detection and Quantification of this compound

Accurate and sensitive quantification of isoalloLCA in biological matrices is crucial for understanding its physiological roles and clinical relevance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Quantification of IsoalloLCA in Fecal Samples

Objective: To quantify the concentration of isoalloLCA in human or animal fecal samples.

Methodology:

  • Sample Preparation:

    • Fecal samples are lyophilized and homogenized to a fine powder.

    • A known amount of the homogenized feces is weighed.

    • An internal standard (e.g., a stable isotope-labeled version of isoalloLCA or a structurally similar bile acid not present in the sample) is added.

    • Bile acids are extracted from the fecal matrix using an organic solvent, often an alkaline ethanol (B145695) solution (e.g., 95% ethanol containing 0.1 N NaOH).[11]

    • The mixture is vortexed, sonicated, and centrifuged to pellet solid debris.

    • The supernatant containing the extracted bile acids is collected.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • The extract is passed through an SPE cartridge (e.g., C18) to remove interfering substances.

    • The cartridge is washed to remove impurities.

    • Bile acids are eluted with a suitable solvent (e.g., methanol).

    • The eluate is dried under a stream of nitrogen gas.

  • Reconstitution and LC-MS/MS Analysis:

    • The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

    • The reconstituted sample is injected into an LC-MS/MS system.

    • Liquid Chromatography: Separation of isoalloLCA from its isomers and other bile acids is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Tandem Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for isoalloLCA and the internal standard.

  • Data Analysis:

    • A calibration curve is generated using a series of known concentrations of an isoalloLCA standard.

    • The concentration of isoalloLCA in the fecal sample is calculated based on the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve, and normalized to the initial weight of the fecal sample.

Conclusion and Future Directions

The discovery of this compound as a microbially produced secondary bile acid with potent immunomodulatory properties represents a significant advancement in our understanding of host-microbe interactions. Its ability to promote Treg differentiation and reprogram macrophages towards an anti-inflammatory phenotype underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases. Future research should focus on elucidating the full spectrum of its biological targets and signaling pathways, identifying the specific bacterial enzymes responsible for its synthesis in greater detail, and exploring its therapeutic efficacy in preclinical and clinical settings. The development of robust and standardized methods for its quantification will be paramount in advancing these endeavors and ultimately translating the promise of isoalloLCA into novel therapies.

References

An In-depth Technical Guide to Isoallolithocholic Acid: Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (isoalloLCA), a secondary bile acid metabolite, has emerged as a significant modulator of host immunity and intestinal homeostasis. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and abundance of isoalloL-LCA. It details the critical role of the gut microbiota in its production and explores its varying concentrations in different physiological and pathological states. This document also outlines the experimental protocols for the detection and quantification of isoalloLCA and illustrates its key signaling pathways, offering valuable insights for researchers and professionals in drug development.

Natural Sources and Biosynthesis

This compound is not a primary product of host metabolism but is instead synthesized by specific members of the gut microbiota.[1][2] The primary precursors for isoalloLCA are primary bile acids, such as cholic acid and chenodeoxycholic acid, which are synthesized in the liver from cholesterol.[3][4][5] These primary bile acids are then secreted into the intestine, where they undergo biotransformation by gut bacteria.[4][5]

The biosynthesis of isoalloLCA from 3-oxolithocholic acid is carried out by gut bacteria, particularly those belonging to the Odoribacteraceae family .[2][6][7] This conversion involves a two-step enzymatic process:

  • 5α-reduction: The enzyme 5α-reductase (5AR) acts on the precursor molecule.[7]

  • 3β-hydroxysteroid dehydrogenase (3β-HSDH) activity: This enzyme is responsible for the final step in the synthesis of isoalloLCA.[7]

A gene cluster responsible for isoalloLCA production has been identified in the gut bacterial phylum Bacteroidetes.[8] The presence and activity of these specific bacterial populations are therefore crucial determinants of the levels of isoalloLCA in the host.

Biosynthetic Pathway of this compound

IsoalloLCA_Biosynthesis Cholesterol Cholesterol Primary_Bile_Acids Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_Bile_Acids Host Liver Metabolism Lithocholic_Acid Lithocholic Acid (LCA) Primary_Bile_Acids->Lithocholic_Acid Gut Microbiota Three_Oxo_LCA 3-Oxolithocholic Acid Lithocholic_Acid->Three_Oxo_LCA Gut Microbiota (e.g., Clostridium spp.) IsoalloLCA This compound (isoalloLCA) Three_Oxo_LCA->IsoalloLCA Odoribacteraceae (5α-reductase, 3β-HSDH) inv1 inv2

Caption: Biosynthesis of this compound by gut microbiota.

Abundance of this compound

The abundance of isoalloLCA is highly variable and is influenced by factors such as age, health status, and the composition of the gut microbiome.

In Healthy Individuals

Studies have shown that isoalloLCA levels increase during infancy.[9] Notably, elevated levels of isoalloLCA have been found in the gut microbiome of centenarians, suggesting a potential association with longevity and healthy aging.[2][6][7] This enrichment in healthy older adults may contribute to resilience against age-related physiological decline.[1]

In Disease States

Conversely, depleted levels of isoalloLCA have been linked to several inflammatory and metabolic disorders.

  • Inflammatory Bowel Disease (IBD): A significant reduction in isoalloLCA has been observed in both pediatric and adult patients with IBD, including Crohn's disease (CD) and ulcerative colitis (UC).[1][9][10] The levels of isoalloLCA have been found to be negatively correlated with the severity of pediatric ulcerative colitis.[9] This depletion is often associated with a reduced abundance of isoalloLCA-producing bacteria, such as Parabacteroides merdae, Parabacteroides distasonis, and Parabacteroides gordonii.[1]

  • Other Conditions: Depletion of isoalloLCA has also been associated with fatty liver disease and colon cancer.[1]

Quantitative Data Summary
Source/ConditionSample TypeAbundance of this compoundReference
Healthy Infants StoolIncreases from birth to 24 months[9]
Healthy Centenarians FecesEnriched compared to younger adults[6][7]
Pediatric Ulcerative Colitis StoolNegatively correlated with disease severity[9]
Adult Crohn's Disease StoolReduced compared to healthy controls[1]
Adult Ulcerative Colitis StoolReduced compared to healthy controls[1]

Experimental Protocols

The accurate quantification of isoalloLCA from biological samples is crucial for research and clinical applications. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for its detection and quantification due to its high sensitivity and specificity.[11][12][13]

Sample Preparation

Fecal Samples:

  • Lyophilize and weigh a portion of the fecal sample.

  • Homogenize the sample in a suitable solvent, such as a mixture of methanol (B129727) and water.

  • Perform solid-phase extraction (SPE) to purify the bile acid fraction.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Serum/Plasma Samples:

  • Thaw the sample on ice.

  • Perform protein precipitation by adding a cold organic solvent, such as methanol or acetonitrile, often containing an internal standard (e.g., deuterated isoalloLCA).[13]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the dried extract in the initial mobile phase.

UPLC-MS/MS Analysis

A reverse-phase ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer is typically used.

  • Chromatographic Separation: A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., acetonitrile/methanol).

  • Mass Spectrometry Detection: The mass spectrometer is operated in negative ion mode, and detection is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of isoalloLCA and the internal standard.

Experimental Workflow for IsoalloLCA Quantification

Experimental_Workflow Sample_Collection Sample Collection (Feces, Serum, etc.) Extraction Extraction of Bile Acids Sample_Collection->Extraction Purification Purification (e.g., SPE) Extraction->Purification UPLC_Separation UPLC Separation Purification->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of isoalloLCA.

Signaling Pathways and Biological Activity

This compound has demonstrated potent anti-inflammatory properties, particularly in the context of intestinal inflammation.[9][10] Its mechanism of action involves the metabolic reprogramming of macrophages.

In inflammatory macrophages, isoalloLCA has been shown to:

  • Inhibit the ETS2-HIF1A/PFKFB3 signaling pathway: This inhibition is a key mechanism for mitigating lipopolysaccharide (LPS)-induced inflammation.[9][10]

  • Enhance mitochondrial reactive oxygen species (mitoROS) production. [9][10]

  • Promote oxidative phosphorylation (OXPHOS): This metabolic shift is linked to anti-inflammatory effects.[10]

Furthermore, in the intestinal mucosa, isoalloLCA can enhance the expression of the regulatory T cell (Treg) transcription factor Foxp3, while inhibiting the inflammatory macrophage regulator ETS2.[9][10]

Signaling Pathway of this compound in Macrophages

IsoalloLCA_Signaling IsoalloLCA This compound (isoalloLCA) ETS2 ETS2 IsoalloLCA->ETS2 Inhibits mitoROS mitoROS IsoalloLCA->mitoROS Enhances OXPHOS Oxidative Phosphorylation (OXPHOS) IsoalloLCA->OXPHOS Enhances HIF1A_PFKFB3 HIF1A/PFKFB3 ETS2->HIF1A_PFKFB3 Activates Inflammation Inflammation HIF1A_PFKFB3->Inflammation Promotes Anti_inflammatory Anti-inflammatory Effects OXPHOS->Anti_inflammatory Leads to

Caption: Signaling pathway of isoalloLCA in macrophages.

Conclusion

This compound is a key gut microbial metabolite with significant implications for human health and disease. Its production is dependent on a healthy and diverse gut microbiota, and its depletion is associated with inflammatory conditions such as IBD. The detailed understanding of its natural sources, abundance, and mechanisms of action provides a strong foundation for further research and the development of novel therapeutic strategies targeting the gut microbiome and its metabolites. The experimental protocols outlined in this guide offer a standardized approach for the reliable measurement of isoalloLCA, facilitating future investigations into its role in health and disease.

References

An In-depth Technical Guide to the Interaction of Isoallolithocholic Acid with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoallolithocholic acid (isoalloLCA), a secondary bile acid metabolite originating from gut microbial metabolism, has emerged as a significant modulator of immune responses. This technical guide provides a comprehensive overview of the current understanding of isoalloL-CA's interaction with nuclear receptors, with a particular focus on its well-documented effects mediated through the nuclear orphan receptor NR4A1. While direct quantitative binding affinities for a wide range of nuclear receptors are still under investigation, this document synthesizes the available data on its biological activity, outlines detailed experimental protocols for studying its effects, and presents key signaling pathways and experimental workflows through standardized diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to explore the therapeutic potential of isoalloLCA.

Introduction to this compound

This compound (isoalloLCA) is a stereoisomer of allolithocholic acid and a secondary bile acid formed from the primary bile acid chenodeoxycholic acid through bacterial 7α-dehydroxylation in the gut.[1] Its chemical structure is (3β,5α)-3-hydroxycholan-24-oic acid. Beyond its role in lipid digestion, isoalloLCA has garnered significant attention for its potent biological activities, including immune modulation and antimicrobial effects.[2] Notably, reduced levels of isoalloLCA have been observed in patients with inflammatory bowel diseases (IBD), suggesting its potential role in maintaining gut immune homeostasis.[3]

Interaction with Nuclear Receptors: A Focus on NR4A1

The primary mechanism through which isoalloLCA exerts its immunomodulatory effects is by engaging with the nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3.[3] NR4A1 is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified, and it plays a crucial role in T-cell biology, particularly in mediating T-cell tolerance and dysfunction.[4]

IsoalloLCA has been shown to enhance the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), a T-cell subset critical for maintaining immune tolerance and preventing autoimmune diseases.[2][3] This effect is dependent on the presence of NR4A1.[3] The proposed mechanism involves isoalloLCA promoting the production of mitochondrial reactive oxygen species (mitoROS), which in turn facilitates a permissive chromatin structure at the promoter region of the Foxp3 gene, the master transcriptional regulator of Treg cells.[3][5]

While the interaction with NR4A1 is the most well-characterized, the broader interaction profile of isoalloLCA with other nuclear receptors such as the farnesoid X receptor (FXR) and the vitamin D receptor (VDR) has been investigated, with studies indicating that its effect on Treg differentiation is independent of these two receptors.[5]

Quantitative Data on this compound Activity

While direct binding affinity data (e.g., Kd values) for the interaction between isoalloLCA and NR4A1 are not extensively reported in the current literature, dose-response studies in functional assays provide valuable insights into its potency.

Assay Cell Type Parameter Measured Effective Concentration of isoalloLCA Reference
Treg DifferentiationNaïve mouse CD4+ T cellsFoxP3+ cell percentage20 µM (significant enhancement)[5]
Treg DifferentiationNaïve mouse CD4+ T cellsDose-dependent increase in FoxP3+ cells1.25 µM to 40 µM[6]
Th17 DifferentiationNaïve mouse CD4+ T cellsIL-17a+ cell percentage~50% reduction at 20 µM[5]
Antimicrobial ActivityClostridioides difficileMinimal Inhibitory Concentration (MIC)2.0 µM[2]
Antimicrobial ActivityMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition of replication and biofilm formationEffective suppression observed[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of isoalloLCA with nuclear receptors and its functional consequences.

In Vitro Treg Differentiation Assay

This protocol is designed to assess the effect of isoalloLCA on the differentiation of naïve CD4+ T cells into Tregs.

Materials:

  • Naive CD4+ T cells (isolated from mouse spleen or lymph nodes)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3ε and anti-CD28 antibodies

  • Recombinant mouse IL-2

  • Recombinant human TGF-β1

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Anti-mouse CD4-FITC, anti-mouse FoxP3-PE antibodies, and corresponding isotype controls

Procedure:

  • Isolate naïve CD4+ T cells from mouse lymphoid tissues using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL) overnight at 4°C.

  • Wash the plate with sterile PBS to remove unbound antibody.

  • Seed the naïve CD4+ T cells at a density of 1 x 105 cells/well in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

  • To induce Treg differentiation, add recombinant mouse IL-2 (e.g., 100 U/mL) and a low concentration of recombinant human TGF-β1 (e.g., 0.01-1 ng/mL).[5][8]

  • Add isoalloLCA to the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). Include a DMSO vehicle control.

  • Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain for surface markers (e.g., CD4) according to standard flow cytometry protocols.

  • Fix and permeabilize the cells using a commercially available kit.

  • Stain for intracellular FoxP3 using a fluorescently labeled anti-FoxP3 antibody.

  • Analyze the percentage of CD4+FoxP3+ cells by flow cytometry.

Luciferase Reporter Assay for NR4A1 Activation

This assay measures the ability of isoalloLCA to activate the transcriptional activity of NR4A1.

Materials:

  • HEK293T or other suitable host cell line

  • Expression plasmid for full-length human or mouse NR4A1

  • Luciferase reporter plasmid containing NR4A1 response elements (e.g., NBRE) upstream of a minimal promoter driving firefly luciferase expression.[9]

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Dual-luciferase reporter assay system

Procedure:

  • One day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the NR4A1 expression plasmid, the NBRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of isoalloLCA or DMSO vehicle control.

  • Incubate for an additional 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for IsoalloLCA-NR4A1 Interaction

This protocol aims to determine if isoalloLCA promotes the interaction of NR4A1 with other proteins (e.g., co-activators or co-repressors).

Materials:

  • Cells expressing tagged NR4A1 (e.g., HA-tagged or FLAG-tagged)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-tag antibody (e.g., anti-HA or anti-FLAG)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Antibodies for western blotting (anti-NR4A1 and antibody against the potential interacting protein)

Procedure:

  • Culture cells expressing tagged NR4A1 to ~90% confluency.

  • Treat the cells with isoalloLCA or DMSO for a specified time (e.g., 2-4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-tag antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and western blotting using antibodies against NR4A1 and the suspected interacting protein.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and experimental procedures described in this guide.

signaling_pathway cluster_extracellular Extracellular cluster_cell T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoalloLCA Isoallolithocholic Acid (isoalloLCA) Mitochondria Mitochondria isoalloLCA->Mitochondria Enters Cell NR4A1_inactive NR4A1 NR4A1_active NR4A1 NR4A1_inactive->NR4A1_active Translocates mitoROS mitoROS Mitochondria->mitoROS Increases mitoROS->NR4A1_inactive Activates? Foxp3_promoter Foxp3 Promoter NR4A1_active->Foxp3_promoter Binds Foxp3_expression Foxp3 Expression Foxp3_promoter->Foxp3_expression Induces Treg_diff Treg Differentiation Foxp3_expression->Treg_diff

Caption: Signaling pathway of isoalloLCA-mediated Treg differentiation.

experimental_workflow cluster_treg Treg Differentiation Assay cluster_luciferase Luciferase Reporter Assay start_treg Isolate Naïve CD4+ T Cells culture Culture with anti-CD3/CD28, IL-2, and TGF-β start_treg->culture treat_treg Treat with isoalloLCA or DMSO culture->treat_treg incubate_treg Incubate for 3-4 days treat_treg->incubate_treg stain Stain for CD4 and FoxP3 incubate_treg->stain analyze_treg Analyze by Flow Cytometry stain->analyze_treg start_luc Seed HEK293T Cells transfect Co-transfect NR4A1, NBRE-Luc, and Renilla start_luc->transfect treat_luc Treat with isoalloLCA or DMSO transfect->treat_luc incubate_luc Incubate for 18-24h treat_luc->incubate_luc lyse Lyse Cells incubate_luc->lyse measure Measure Luciferase Activity lyse->measure

Caption: Experimental workflows for studying isoalloLCA activity.

logical_relationship isoalloLCA This compound mitoROS mitoROS Production isoalloLCA->mitoROS NR4A1 NR4A1 Activation Foxp3 Foxp3 Expression NR4A1->Foxp3 mitoROS->NR4A1 Treg Treg Differentiation Foxp3->Treg Immune_Homeostasis Immune Homeostasis Treg->Immune_Homeostasis

Caption: Logical relationship of isoalloLCA's immunomodulatory effects.

Future Directions

The study of isoalloLCA and its interaction with nuclear receptors is a rapidly evolving field. Key areas for future research include:

  • Quantitative Binding Studies: Determining the direct binding affinity (Kd) of isoalloLCA to NR4A1 and a broader panel of nuclear receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.

  • Structural Biology: Elucidating the crystal structure of the isoalloLCA-NR4A1 complex to understand the precise molecular interactions.

  • In Vivo Efficacy: Further investigation of the therapeutic potential of isoalloLCA in animal models of inflammatory and autoimmune diseases.

  • Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of isoalloLCA to inform potential drug development.

  • Human Studies: Translating the findings from preclinical studies to human clinical trials to assess the safety and efficacy of isoalloLCA in treating diseases like IBD.

Conclusion

This compound is a key gut microbial metabolite that plays a significant role in immune regulation through its interaction with the nuclear receptor NR4A1. Its ability to promote Treg differentiation highlights its potential as a therapeutic agent for inflammatory and autoimmune disorders. While further research is needed to fully elucidate its molecular interactions and clinical utility, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising immunomodulatory molecule.

References

An In-depth Technical Guide on the Physiological Concentration of Isoallolithocholic Acid in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of isoallolithocholic acid (isoalloLCA), a secondary bile acid metabolite, in various human biological matrices. It includes detailed experimental methodologies for its quantification and visualizes its biosynthetic pathway.

Quantitative Data Summary

This compound is a gut microbiota-derived metabolite of the primary bile acid, chenodeoxycholic acid. Its physiological concentrations can vary significantly between individuals and are influenced by factors such as diet and the composition of the gut microbiome. The following table summarizes the reported concentrations of isoalloLCA in different human biological samples.

Biological MatrixSubject GroupMean ConcentrationConcentration RangeCitation
Cecal ContentsHealthy Adults~50 µMNot Reported[1]
FecesHealthy Adults54 µM0 - 213 µM[1]
PlasmaHealthy Adults (n=20)Not explicitly stated as a mean, but detectableMedian appears to be below the lower whisker, suggesting low nM range. Outliers are present.[2]

Note: Quantitative data for this compound in other biological fluids such as serum, bile, and urine are not as readily available in the reviewed literature. Much of the existing research focuses on more abundant primary and secondary bile acids.

Experimental Protocols for Quantification

The accurate quantification of this compound, along with other bile acids, typically involves sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Below are summarized methodologies based on established protocols for bile acid analysis.

2.1. Sample Preparation

Sample preparation is a critical step to ensure the removal of interfering substances and to concentrate the analytes of interest.

  • Plasma/Serum:

    • Thaw samples at 4°C.

    • To a 20 µL aliquot of the sample, add 80 µL of an ice-cold methanolic solution containing internal standards.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.[3]

  • Fecal Samples:

    • Lyophilize the stool sample to dryness.[4]

    • A specific weight of the dried sample (e.g., half a pellet for mouse studies) is placed in an Eppendorf tube.[3]

    • Extraction is performed using a solution such as a 5% ammonium-ethanol aqueous solution.[5] Some methods utilize hot pyridine (B92270) and hydrochloric acid followed by extraction into diethyl ether.[6]

    • The extract is then purified, which may involve solid-phase extraction (SPE).[4][5]

2.2. Analytical Methodology: LC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used, sensitive, and reliable method for bile acid quantification.[5][7]

  • Chromatographic Separation:

    • System: A high-performance liquid chromatograph such as the Nexera™ X2.[8]

    • Column: A reversed-phase column is typically used.[8]

    • Mobile Phase: A common mobile phase consists of:

      • Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water.[3]

      • Mobile Phase B: 0.1% acetic acid in a mixture of methanol, acetonitrile, and 2-propanol.[3]

    • Gradient Elution: A gradient is employed to separate the various bile acids based on their hydrophobicity.[3][8]

  • Mass Spectrometric Detection:

    • System: A triple quadrupole mass spectrometer, such as the LCMS-8060, is commonly used.[8]

    • Ionization: Electrospray ionization (ESI) in negative mode is typically employed for bile acid analysis.[8]

    • Detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used for quantification, providing high sensitivity and specificity.[6][7]

2.3. Derivatization for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) can also be used for bile acid analysis, often requiring a derivatization step.

  • Following extraction, the carboxylic acid group is often esterified (e.g., methylation).

  • The hydroxyl groups are then silylated using reagents like BSTFA/TMCS.[6]

  • The derivatized bile acids are then analyzed by GC-MS.[6]

Biosynthesis and Signaling Pathways

3.1. Biosynthesis of this compound

This compound is a secondary bile acid, meaning it is not synthesized directly by human liver cells but is a product of microbial metabolism in the gut. The biosynthesis begins with primary bile acids synthesized from cholesterol in the liver.[9][10] The primary bile acid chenodeoxycholic acid (CDCA) is the precursor to lithocholic acid (LCA) and its isomers.[9] In the colon, gut microbiota, particularly from the Odoribacteraceae family, play a crucial role in the conversion of primary to secondary bile acids.[11] This process involves deconjugation, 7α-dehydroxylation, and epimerization.[5] IsoalloLCA is an isomer of LCA.

This compound Biosynthesis cluster_0 Hepatocyte cluster_1 Intestinal Lumen Cholesterol Cholesterol Liver Liver CA Cholic Acid (CA) (Primary Bile Acid) Gut Gut Lumen DCA Deoxycholic Acid (DCA) (Secondary Bile Acid) CA->DCA 7α-dehydroxylation CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) LCA Lithocholic Acid (LCA) (Secondary Bile Acid) CDCA->LCA 7α-dehydroxylation Liver->CA Synthesis Liver->CDCA Synthesis isoalloLCA This compound (isoalloLCA) LCA->isoalloLCA Isomerization Microbiota Gut Microbiota (e.g., Odoribacteraceae)

Caption: Biosynthesis of this compound from cholesterol.

3.2. Signaling Pathways

Bile acids, including secondary bile acids like LCA and its isomers, are not just detergents for lipid absorption but also act as signaling molecules that activate nuclear receptors and G protein-coupled receptors.[12][13] Key receptors involved in bile acid signaling include:

  • Farnesoid X Receptor (FXR) [12]

  • G protein-coupled bile acid receptor 1 (TGR5) [12][14]

  • Vitamin D Receptor (VDR) [12]

IsoalloLCA has been shown to have anti-inflammatory effects and can ameliorate intestinal inflammation.[11] While the precise and complete signaling cascade for isoalloLCA is an area of active research, it is known to interact with these key bile acid receptors, influencing downstream cellular processes. The diagram below illustrates a generalized workflow for investigating the signaling effects of isoalloLCA.

Experimental Workflow for IsoalloLCA Signaling isoalloLCA This compound Treatment Cells Target Cells (e.g., Intestinal Epithelial Cells, Macrophages) isoalloLCA->Cells Receptor_Binding Receptor Binding Assay (FXR, TGR5, VDR) Cells->Receptor_Binding Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Cells->Gene_Expression Protein_Analysis Protein Level Analysis (Western Blot, ELISA) Cells->Protein_Analysis Functional_Assay Functional Assays (e.g., Cytokine production, Barrier function) Cells->Functional_Assay Downstream_Effects Cellular Response (e.g., Anti-inflammatory effects) Receptor_Binding->Downstream_Effects Gene_Expression->Downstream_Effects Protein_Analysis->Downstream_Effects Functional_Assay->Downstream_Effects

Caption: Workflow for studying isoalloLCA signaling pathways.

References

Methodological & Application

Application Note: Quantification of Isoallolithocholic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isoallolithocholic acid in biological samples. Due to the isomeric nature of bile acids, achieving chromatographic separation is critical for accurate quantification. This method utilizes a reverse-phase C18 column for separation and mass spectrometry for detection. While challenges exist in identifying unique product ions for all bile acid isomers, this protocol provides a robust framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a secondary bile acid, a stereoisomer of lithocholic acid. Bile acids are increasingly recognized as important signaling molecules in various physiological and pathological processes. Accurate quantification of individual bile acid isomers is crucial for understanding their specific roles. LC-MS/MS offers the high sensitivity and selectivity required for analyzing these complex biological molecules.[1][2] However, the structural similarity among bile acid isomers presents a significant analytical challenge, often requiring optimized chromatographic separation for accurate identification and quantification.[3][4]

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma or serum samples. For fecal samples, a homogenization step is required.

Plasma/Serum Protocol:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a deuterated analog of a related bile acid).

  • Add 140 µL of ice-cold methanol (B129727) to precipitate proteins.[5]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge at 16,000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Fecal Sample Protocol:

  • Weigh 20-150 mg of fecal material into a homogenization tube containing ceramic beads.

  • Add 200 µL of methanol to the tube.

  • Homogenize the sample for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes.

  • Transfer 100 µL of the methanol extract to a new tube and add 100 µL of water.

  • Centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for analysis.[6]

Liquid Chromatography

Chromatographic separation is critical for distinguishing this compound from its isomers.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol mixture with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Optimized to resolve this compound from other isomers

Note: The gradient should be meticulously optimized to ensure baseline separation of all relevant isomers.

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in negative ionization mode. Due to the difficulty in identifying a unique and stable product ion for some unconjugated bile acid isomers, Selected Ion Monitoring (SIM) is often employed.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if a stable transition is identified
Ion Spray Voltage -4500 V
Temperature 450 °C
Curtain Gas 30.0 psi
Ion Source Gas 1 40 psi
Ion Source Gas 2 50 psi
Quantitative Data Summary

The following table summarizes the mass spectrometry parameters for this compound. It is important to note that a specific quantitative standard for this compound may not be readily available, and in such cases, a surrogate standard like lithocholic acid (LCA) can be used for semi-quantification.[6]

AnalytePrecursor Ion (m/z)Scan ModeNotes
This compound375.3SIMA unique and stable product ion for MRM is challenging to identify for this and related isomers.[6]

Calibration curves should be prepared using a suitable surrogate standard in the appropriate matrix. A concentration range of 100 pM to 10 µM is a typical starting point for bile acid analysis.[6]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Serum, Feces) add_is Add Internal Standard sample->add_is extract Protein Precipitation (Plasma/Serum) or Homogenization (Feces) add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS Detection (Negative ESI, SIM/MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway Context

bile_acid_pathway Cholesterol Cholesterol in Hepatocytes PrimaryBA Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Cholesterol->PrimaryBA Synthesis ConjugatedBA Conjugated Primary Bile Acids PrimaryBA->ConjugatedBA Conjugation Intestine Intestine ConjugatedBA->Intestine Secretion GutMicrobiota Gut Microbiota Metabolism Intestine->GutMicrobiota EnterohepaticCirculation Enterohepatic Circulation Intestine->EnterohepaticCirculation Reabsorption FecalExcretion Fecal Excretion Intestine->FecalExcretion SecondaryBA Secondary Bile Acids (e.g., Lithocholic Acid, Deoxycholic Acid) GutMicrobiota->SecondaryBA Deconjugation & Modification IsoalloLCA This compound SecondaryBA->IsoalloLCA EnterohepaticCirculation->Cholesterol

Caption: Simplified bile acid metabolism and the formation of secondary bile acids.

Conclusion

This application note provides a foundational LC-MS/MS method for the quantification of this compound. The protocol emphasizes the critical need for effective chromatographic separation to distinguish between isomers. While a dedicated MRM method for this compound is challenging to establish due to its fragmentation behavior, the described SIM-based approach, coupled with a surrogate standard, offers a reliable means for its analysis in various biological matrices. Researchers should further optimize and validate this method for their specific applications and available instrumentation.

References

Application Notes and Protocols for Immunoassay Development for Isoallolithocholic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a bile acid metabolite, is gaining recognition as a significant modulator of immune responses.[1] Specifically, it has been identified as a T-cell modulator with anti-inflammatory properties, playing a role in immune homeostasis.[1] The ability to accurately quantify isoalloLCA in biological samples is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting bile acid signaling pathways. These application notes provide a comprehensive guide to the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the detection of isoalloLCA. The protocols outlined below cover immunogen preparation, antibody production, and the detailed steps for performing the competitive ELISA.

Principle of the Assay

The detection of small molecules like isoalloLCA, which have only a single epitope, is effectively achieved through a competitive immunoassay format.[2] In this assay, free isoalloLCA in a sample competes with a fixed amount of labeled isoalloLCA (or an isoalloLCA-protein conjugate) for binding to a limited number of specific anti-isoalloLCA antibody binding sites. The amount of labeled isoalloLCA bound to the antibody is inversely proportional to the concentration of free isoalloLCA in the sample.

Data Presentation

The following tables summarize the expected performance characteristics of a developed isoalloLCA competitive ELISA, based on data from an analogous assay for the closely related isomer, isolithocholic acid.[3]

Table 1: IsoalloLCA Competitive ELISA Performance Characteristics

ParameterExpected Value
Test Midpoint (IC50)~0.7 µg/L
Measurement Range0.09 - 15 µg/L
Assay FormatDirect Competitive ELISA

Table 2: Cross-Reactivity Profile of Anti-IsoalloLCA Antibody

CompoundCross-Reactivity (%)
This compound100
Lithocholic Acid< 10
Deoxycholic Acid< 5
Chenodeoxycholic Acid< 1
Cholic Acid< 1
Ursodeoxycholic Acid< 1

Experimental Protocols

Part 1: Immunogen Preparation (IsoalloLCA-BSA Conjugation)

To elicit an immune response against the small molecule hapten isoalloLCA, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA).[1][4][] The following protocol utilizes the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) reaction to form a stable amide bond between the carboxylic acid group of isoalloLCA and the primary amines on BSA.

Materials:

  • This compound (isoalloLCA)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve IsoalloLCA: Dissolve isoalloLCA in a minimal amount of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting with Conjugation Buffer to a final concentration of 10 mg/mL.

  • Activate IsoalloLCA: Add EDC and NHS to the isoalloLCA solution at a 5-fold molar excess. Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group of isoalloLCA.

  • Prepare BSA Solution: Dissolve BSA in Reaction Buffer to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the activated isoalloLCA solution dropwise to the BSA solution while gently stirring. The molar ratio of hapten to carrier protein can be varied, but a starting point of 20:1 (isoalloLCA:BSA) is recommended.[6]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze against 1X PBS at 4°C for 48 hours, with at least three buffer changes, to remove unreacted isoalloLCA and coupling reagents.

  • Characterization and Storage: Determine the concentration of the isoalloLCA-BSA conjugate using a protein assay (e.g., BCA assay). The conjugation efficiency can be estimated using MALDI-TOF mass spectrometry.[6] Store the conjugate at -20°C in small aliquots.

Part 2: Polyclonal Antibody Production

Materials:

  • IsoalloLCA-BSA conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (IFA)

  • Healthy rabbits (New Zealand White)

  • Syringes and needles

  • Centrifuge and blood collection tubes

Procedure:

  • Pre-immune Bleed: Collect a pre-immune blood sample from each rabbit to serve as a negative control.

  • Primary Immunization: Emulsify the isoalloLCA-BSA conjugate with an equal volume of Freund's Complete Adjuvant. Inject each rabbit subcutaneously at multiple sites with a total of 200-500 µg of the conjugate.[7]

  • Booster Immunizations: Administer booster injections every 2-3 weeks. For boosters, emulsify the isoalloLCA-BSA conjugate with Freund's Incomplete Adjuvant. Administer 100-250 µg of the conjugate per rabbit.[7]

  • Titer Monitoring: After the second booster, collect small blood samples 7-10 days after each injection to monitor the antibody titer using an indirect ELISA with isoalloLCA conjugated to a different carrier protein (e.g., ovalbumin, OVA) as the coating antigen.

  • Serum Collection: Once a high antibody titer is achieved (typically after 3-4 booster injections), perform a final bleed and collect the blood. Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Antibody Purification: The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography. For higher specificity, an antigen-specific affinity purification can be performed using an isoalloLCA-sepharose column.

  • Storage: Store the purified antibodies in aliquots at -20°C or -80°C.

Part 3: Competitive ELISA Protocol for IsoalloLCA Detection

Materials:

  • Anti-isoalloLCA antibody (produced in Part 2)

  • IsoalloLCA standard solutions (for standard curve)

  • IsoalloLCA-horseradish peroxidase (HRP) conjugate (or a competing isoalloLCA-protein conjugate and an HRP-labeled secondary antibody)

  • 96-well microtiter plates (high protein binding)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1-3% BSA in PBST

  • Sample/Standard Diluent: Assay buffer (e.g., PBST with 0.1% BSA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-isoalloLCA antibody diluted in Coating Buffer (100 µL/well). The optimal antibody concentration (typically 1-10 µg/mL) should be determined by checkerboard titration. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of isoalloLCA standard solutions or unknown samples to the appropriate wells.

    • Add 50 µL of the isoalloLCA-HRP conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the logarithm of the isoalloLCA standard concentrations. The concentration of isoalloLCA in the unknown samples can then be determined by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflows

IsoalloLCA Signaling Pathways

This compound, like other bile acids, can exert its biological effects through various signaling pathways, including the Takeda G-protein-coupled receptor 5 (TGR5), Farnesoid X receptor (FXR), and the Vitamin D receptor (VDR).

TGR5_Signaling_Pathway isoalloLCA isoalloLCA TGR5 TGR5 isoalloLCA->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates

Caption: TGR5 Signaling Pathway Activation by isoalloLCA.

FXR_Signaling_Pathway isoalloLCA isoalloLCA FXR FXR isoalloLCA->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP) FXRE->Target_Genes Regulates

Caption: FXR Signaling Pathway Activation by isoalloLCA.

VDR_Signaling_Pathway isoalloLCA isoalloLCA VDR VDR isoalloLCA->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (DNA) VDR_RXR->VDRE Binds to Target_Genes Target Gene Transcription (e.g., anti-inflammatory) VDRE->Target_Genes Regulates

Caption: VDR Signaling Pathway Activation by isoalloLCA.

Experimental Workflows

Immunogen_Preparation_Workflow cluster_0 Hapten Activation cluster_1 Conjugation cluster_2 Purification isoalloLCA isoalloLCA EDC_NHS EDC/NHS isoalloLCA->EDC_NHS Activated_isoalloLCA Activated isoalloLCA EDC_NHS->Activated_isoalloLCA Conjugation Conjugation Reaction Activated_isoalloLCA->Conjugation BSA Carrier Protein (BSA) BSA->Conjugation isoalloLCA_BSA isoalloLCA-BSA Conjugate Conjugation->isoalloLCA_BSA Dialysis Dialysis isoalloLCA_BSA->Dialysis Purified_Conjugate Purified Immunogen Dialysis->Purified_Conjugate

Caption: Workflow for isoalloLCA-BSA Immunogen Preparation.

Competitive_ELISA_Workflow Plate_Coating 1. Coat Plate with Anti-isoalloLCA Antibody Wash1 2. Wash Plate_Coating->Wash1 Blocking 3. Block Plate Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample/Standard & isoalloLCA-HRP Wash2->Competition Wash3 6. Wash Competition->Wash3 Substrate 7. Add TMB Substrate Wash3->Substrate Stop 8. Add Stop Solution Substrate->Stop Read 9. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the IsoalloLCA Competitive ELISA.

References

Application Notes and Protocol for the In Vitro Dissolution of Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by gut microbiota, is gaining significant attention in biomedical research for its immunomodulatory functions.[1][2] It has been identified as a potent modulator of T-cell differentiation and macrophage activity, making it a compound of interest in studies related to inflammatory and autoimmune diseases.[3][4] Specifically, isoalloLCA has been shown to enhance the differentiation of anti-inflammatory regulatory T cells (Treg cells) and inhibit the pro-inflammatory T helper 17 (Th17) cells.[1][5] Furthermore, it can mitigate lipopolysaccharide (LPS)-induced inflammation in macrophages, potentially through the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway.[3][4]

Given its hydrophobic nature, proper dissolution of isoalloLCA is critical for obtaining accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation of isoalloLCA stock solutions suitable for cell-based assays, along with a summary of its solubility in various solvents.

Data Presentation: Solubility of this compound

The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes solubility data from various suppliers. It is recommended to use sonication to aid dissolution.[6][7]

SolventSolubilityConcentration (mM)NotesSource
DMSO4.4 mg/mL11.68Sonication is recommended.[6]
DMF1 mg/mL2.66Sonication is recommended.[7]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL0.66Sonication is recommended.[7]
EthanolSlightly soluble--[6]
MethanolSlightly soluble--[6]
ChloroformSlightly soluble--[6]

Note: The molecular weight of this compound is 376.57 g/mol .[7]

Experimental Protocol: Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common solvent for in vitro studies.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-warming the Solvent: Warm the DMSO to room temperature if it has been stored at a lower temperature.

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of this compound (Molecular Weight = 376.57 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear.[6][7] Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterile Filtration: To ensure the sterility of the stock solution for cell culture applications, filter it through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.[8] Stock solutions are generally stable for at least one month at -20°C and up to six months at -80°C.[8]

Working Solution Preparation:

  • When preparing for an experiment, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in your cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Add the diluted this compound to your cell cultures and mix gently by swirling the plate or flask.

Mandatory Visualization

The following diagrams illustrate key aspects of working with this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh IsoalloLCA dissolve Dissolve in DMSO weigh->dissolve Add to solvent sonicate Sonicate if needed dissolve->sonicate If not fully dissolved filter Sterile Filter (0.22 µm) dissolve->filter sonicate->filter aliquot Aliquot & Store at -80°C filter->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute Prepare working solution treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing and using isoalloLCA.

signaling_pathway cluster_cell Macrophage isoalloLCA This compound mitoROS mitoROS Production isoalloLCA->mitoROS enhances Inflammation Pro-inflammatory Response isoalloLCA->Inflammation mitigates ETS2 ETS2 mitoROS->ETS2 inhibits HIF1A_PFKFB3 HIF1A/PFKFB3 Pathway ETS2->HIF1A_PFKFB3 activates HIF1A_PFKFB3->Inflammation promotes

Caption: Proposed signaling pathway of isoalloLCA in macrophages.

References

Application Note: Extraction of Isoallolithocholic Acid from Fecal Samples for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoallolithocholic acid (isoalloLCA) is a secondary bile acid formed by the metabolic action of the gut microbiota. As a stereoisomer of lithocholic acid, it is an important signaling molecule involved in various physiological and pathological processes. Accurate quantification of isoalloLCA in fecal samples is crucial for understanding its role in gut health, microbial metabolism, and its potential as a biomarker for various diseases. This application note provides a detailed protocol for the extraction of isoalloLCA from human fecal samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details a comprehensive protocol for the extraction of isoalloLCA from fecal samples, adapted from validated procedures.[1][2][3] The method is designed to ensure high recovery and reproducibility for accurate quantification.

1. Sample Preparation

The initial handling of fecal samples is critical for reliable results. Both wet and lyophilized (freeze-dried) samples can be used, though processing wet feces is often preferred to mitigate potential recovery issues associated with drying.[2][4]

  • For Wet Fecal Samples:

    • Thaw frozen fecal samples on ice.

    • Homogenize the entire sample thoroughly.

    • Accurately weigh approximately 100-200 mg of the homogenized sample into a 2 mL screw-top microcentrifuge tube.[5][6]

    • It is recommended to take a separate aliquot of the homogenate to determine the water content by drying, allowing for results to be expressed per dry weight.[2]

  • For Lyophilized (Freeze-Dried) Fecal Samples:

    • Freeze-dry the fecal sample until a constant weight is achieved.

    • Grind the lyophilized stool into a fine, homogenous powder using a mortar and pestle or a bead beater.

    • Weigh approximately 10-20 mg of the powdered sample into a screw-capped glass tube.[1]

2. Extraction of this compound

This protocol utilizes an alkaline solvent extraction, which has proven effective for bile acids.[1][3]

  • To the weighed fecal sample, add 1.0 mL of ice-cold 95% ethanol (B145695) containing 0.1 N NaOH.[1] The alkaline condition helps to release protein-bound bile acids.[3]

  • Add an appropriate internal standard (e.g., a deuterated analog of isoalloLCA or a structurally similar bile acid not present in the sample) to each sample, calibrator, and quality control sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Homogenize the sample using a bead beater or probe sonicator.

  • Shake the sample for 30 minutes at 4°C.[1]

  • Centrifuge the sample at 14,000 x g for 20 minutes at 4°C to pellet the solid fecal matter.[7]

  • Carefully transfer the supernatant to a new tube.

3. Sample Clean-up (Solid-Phase Extraction - SPE)

SPE is a crucial step to remove interfering substances from the complex fecal matrix and concentrate the bile acids.[3][8]

  • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol (B129727) followed by 5 mL of water.[8]

  • Dilute the supernatant from the extraction step with water to reduce the ethanol concentration to <10%.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove polar impurities.

  • Perform a second wash with 10 mL of hexane (B92381) to remove neutral lipids.[1]

  • Elute the bile acids from the cartridge with 5 mL of methanol.[1]

  • Dry the eluted fraction under a gentle stream of nitrogen gas at room temperature.[1]

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol or an acetonitrile (B52724)/water mixture).[1]

4. LC-MS/MS Analysis

The reconstituted sample is ready for injection into an LC-MS/MS system for the quantification of isoalloLCA.

  • Chromatographic Separation: A C18 column is commonly used for the separation of bile acids.[2] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B) provides good separation.[2][9]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) is typically used for sensitive and specific detection of bile acids.[2]

Data Presentation

The following tables summarize quantitative data from various studies on bile acid extraction from fecal samples, providing an overview of the expected performance of these methods.

Table 1: Recovery and Precision Data for Bile Acid Extraction Methods

Bile Acid ClassExtraction MethodRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
General Bile Acids5% Ammonium-ethanol80.05 - 120.830.04 - 9.780.12 - 9.98[3][4]
General Bile AcidsMethanol Extraction (Wet Feces)83.58 - 122.41< 15< 15[2][9]
Glycine Conjugated BAsMethanol Extraction (Dried Feces)0.2 - 23--[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Bile Acid Analysis

Analytical MethodLODLOQReference
UPLC-Q-TOF MS0.01 - 0.24 µg/kg (0.15 - 3.26 nM)0.03 - 0.81 µg/kg (0.44 - 9.77 nM)[3][4]
LC-MS/MS-2.5 - 15 nM[2][9]

Visualizations

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up (SPE) cluster_analysis Analysis fecal_sample Fecal Sample (Wet or Lyophilized) homogenization Homogenization fecal_sample->homogenization weighing Weighing homogenization->weighing add_solvent Add Alkaline Ethanol & Internal Standard weighing->add_solvent vortex_sonicate Vortex & Sonicate add_solvent->vortex_sonicate shake Shake (30 min, 4°C) vortex_sonicate->shake centrifuge Centrifuge (14,000g, 20 min, 4°C) shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant sample_loading Load Sample supernatant->sample_loading spe_conditioning Condition C18 SPE Cartridge wash_polar Wash (Water) sample_loading->wash_polar wash_lipid Wash (Hexane) wash_polar->wash_lipid elution Elute (Methanol) wash_lipid->elution drying Dry Down (Nitrogen) elution->drying reconstitution Reconstitute drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for this compound Extraction.

G cluster_host Host Metabolism cluster_microbiota Gut Microbiota Metabolism cluster_signaling Host Signaling & Excretion cholesterol Cholesterol primary_ba Primary Bile Acids (e.g., Cholic Acid) cholesterol->primary_ba Liver Synthesis secondary_ba Secondary Bile Acids primary_ba->secondary_ba Bacterial 7α-dehydroxylation isoalloLCA This compound (isoalloLCA) secondary_ba->isoalloLCA Epimerization signaling Nuclear Receptor Signaling (e.g., FXR, VDR) isoalloLCA->signaling excretion Fecal Excretion isoalloLCA->excretion

Caption: Formation and Significance of this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoallolithocholic acid (isoalloLCA) is a secondary bile acid metabolite produced by gut microbiota that has emerged as a significant modulator of immune responses.[1][2] In vitro studies have demonstrated its role in regulating inflammatory pathways and influencing the differentiation and function of key immune cells, such as macrophages and T cells.[3][4][5] These application notes provide detailed protocols for in vitro cell culture assays to investigate the biological activities of isoalloLCA, focusing on its anti-inflammatory and immunomodulatory effects. The provided methodologies and data presentation guidelines will assist researchers in designing and executing robust experiments to explore the therapeutic potential of this bile acid metabolite.

Data Presentation

While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, a systematic approach to determine these values is crucial for any new experimental model. Below is a template for presenting such quantitative data, along with typical working concentrations reported in immunomodulatory assays.

Table 1: Reported In Vitro Working Concentrations of this compound

Cell TypeAssayEffective Concentration RangeReference
Murine Naïve CD4+ T cellsT Cell Differentiation (TH17)0.625 - 40 µM[6][7]
Bone Marrow-Derived Macrophages (BMDMs)Inhibition of LPS-induced Inflammation20 µM[3]

Table 2: Template for IC50 Value Determination of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) [Mean ± SD]Notes
e.g., RAW 264.7Cell Viability (MTT)24, 48, 72Data to be determinedVehicle control: DMSO at <0.1%
e.g., JurkatApoptosis (Annexin V)24, 48Data to be determinedReport EC50 for apoptosis induction
e.g., Caco-2Cytotoxicity (LDH)24, 48Data to be determinedAssess membrane integrity

Key Signaling Pathways

IsoalloLCA has been shown to modulate distinct signaling pathways in different immune cell types.

In macrophages, isoalloLCA mitigates lipopolysaccharide (LPS)-induced inflammation. This is potentially achieved through the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway, which is a critical regulator of inflammatory macrophage function.[3][4][8]

isoalloLCA_macrophage_pathway isoalloLCA IsoalloLCA mitoROS mitoROS Production isoalloLCA->mitoROS ETS2 ETS2 isoalloLCA->ETS2 OXPHOS Oxidative Phosphorylation isoalloLCA->OXPHOS mitoROS->ETS2 HIF1A HIF1A ETS2->HIF1A PFKFB3 PFKFB3 HIF1A->PFKFB3 Glycolysis Glycolysis PFKFB3->Glycolysis Inflammation Pro-inflammatory Response Glycolysis->Inflammation AntiInflammation Anti-inflammatory Effects OXPHOS->AntiInflammation

IsoalloLCA signaling in macrophages.

In T cells, isoalloLCA enhances the differentiation of anti-inflammatory regulatory T cells (Treg cells). This effect is dependent on the nuclear hormone receptor NR4A1, which facilitates the expression of Foxp3, the master transcription factor for Treg cells.[1]

isoalloLCA_Tcell_pathway isoalloLCA IsoalloLCA NR4A1 NR4A1 isoalloLCA->NR4A1 Foxp3_promoter Foxp3 Promoter (Permissive Chromatin) NR4A1->Foxp3_promoter Foxp3_expression Foxp3 Expression Foxp3_promoter->Foxp3_expression Treg_differentiation Treg Cell Differentiation Foxp3_expression->Treg_differentiation

IsoalloLCA signaling in T cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of isoalloLCA on a given cell line and to establish the IC50 value.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound (isoalloLCA)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Workflow:

cell_viability_workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat with isoalloLCA dilutions (e.g., 0.1 - 100 µM) incubate_24h->treat_cells incubate_exp Incubate for 24, 48, or 72h treat_cells->incubate_exp add_mtt Add MTT solution (10 µL/well) incubate_exp->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (100 µL/well) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for MTT-based cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of isoalloLCA in DMSO. Create a series of dilutions in complete culture medium. A typical starting concentration range for a novel compound might be 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor (typically ≤ 0.1%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of isoalloLCA or the vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by isoalloLCA using flow cytometry.

Materials:

  • Target cell line

  • 6-well plates

  • IsoalloLCA and DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of isoalloLCA (determined from viability assays) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Macrophage Anti-inflammatory Assay

This protocol assesses the ability of isoalloLCA to suppress LPS-induced pro-inflammatory responses in macrophages.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • IsoalloLCA and DMSO

  • Lipopolysaccharide (LPS)

  • 24-well plates

  • Reagents for downstream analysis (e.g., ELISA kits for TNF-α, IL-6; reagents for qPCR or Western blot)

Procedure:

  • Cell Seeding: Plate BMDMs or RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere.

  • Pre-treatment: Treat the cells with isoalloLCA (e.g., 20 µM) or vehicle control (DMSO) for 12-24 hours.[3]

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours for cytokine measurement in supernatant, or shorter/longer times for signaling pathway analysis).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring cytokine levels using ELISA.

    • Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis (Western blot) or RNA extraction (qPCR).

  • Analysis:

    • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.

    • qPCR/Western Blot: Analyze the expression of genes or proteins related to the inflammatory response and the targeted signaling pathways (e.g., ETS2, HIF1A).

In Vitro T Cell Differentiation Assay

This protocol outlines the procedure to evaluate the effect of isoalloLCA on the differentiation of naïve CD4+ T cells into T helper subsets, particularly TH17 and Treg cells.[2][7]

Materials:

  • Spleens from C57BL/6 mice

  • Naïve CD4+ T cell isolation kit

  • RPMI-1640 medium with supplements (10% FBS, 2-ME, etc.)

  • Anti-CD3 and anti-CD28 antibodies

  • Cytokines and antibodies for polarizing conditions:

    • TH17: IL-6, TGF-β, anti-IFN-γ, anti-IL-4

    • Treg: TGF-β, IL-2

  • IsoalloLCA and DMSO

  • 96-well round-bottom plates

  • Flow cytometry staining antibodies (anti-CD4, anti-IL-17A, anti-Foxp3) and associated buffers

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies in PBS overnight at 4°C.

  • Naïve T Cell Isolation: Isolate naïve CD4+ T cells from the spleens of mice using a magnetic-activated cell sorting (MACS) isolation kit according to the manufacturer's protocol.

  • Cell Culture and Treatment: Wash the antibody-coated plate with PBS. Seed the isolated naïve CD4+ T cells at 1 x 10^5 cells per well in 200 µL of complete RPMI medium containing the appropriate polarizing cytokines. Add isoalloLCA at various concentrations (e.g., 1 µM to 40 µM) or vehicle control.

  • Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Restimulation and Staining: For cytokine analysis, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

  • Flow Cytometry: Harvest the cells and stain for surface markers (e.g., CD4). Then, fix, permeabilize, and stain for intracellular markers (IL-17A for TH17, Foxp3 for Treg).

  • Analysis: Acquire data on a flow cytometer and analyze the percentage of differentiated T cell subsets in each treatment condition.

References

Application Notes and Protocols for In Vivo Studies of Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoallolithocholic acid (isoalloLCA) is a gut microbiota-derived secondary bile acid that has garnered significant attention for its potent immunomodulatory and anti-inflammatory properties.[1][2] It is synthesized from the primary bile acid chenodeoxycholic acid through a series of enzymatic modifications by specific gut bacteria, notably from the Odoribacteraceae family.[2] Depleted levels of isoalloLCA have been observed in patients with inflammatory bowel disease (IBD), suggesting its crucial role in maintaining intestinal homeostasis.[2] In vivo studies have demonstrated the therapeutic potential of isoalloLCA in various animal models of inflammatory and infectious diseases.

These application notes provide detailed protocols for utilizing key animal models to investigate the in vivo effects of isoalloLCA. The accompanying data summaries and signaling pathway diagrams offer a comprehensive resource for researchers aiming to explore the therapeutic applications of this promising metabolite.

Data Presentation: Quantitative Outcomes of IsoalloLCA Treatment in Murine Models

The following tables summarize the key quantitative data from studies evaluating the efficacy of isoalloLCA in various mouse models of inflammation.

Table 1: Efficacy of this compound in DSS-Induced Colitis Model

ParameterControl (DSS + Vehicle)IsoalloLCA-Treated (DSS + 5 mg/kg isoalloLCA)Reference
Body Weight Change (%) Significant weight lossAmeliorated weight loss[3]
Colon Length (cm) Significant shorteningSignificantly longer colon length[4]
Histological Score High scores indicating severe inflammation and tissue damageSignificantly reduced histological scores[5][6]
Disease Activity Index (DAI) High DAI scoresSignificantly reduced DAI scores[4]

Table 2: Efficacy of this compound in Il10 Knockout Mouse Model of Chronic Colitis

ParameterControl (Il10⁻/⁻ + Vehicle)IsoalloLCA-Treated (Il10⁻/⁻ + 5 mg/kg isoalloLCA)Reference
Histological Score High scores indicating chronic inflammationSignificantly reduced histological scores[7][8]
Macrophage Infiltration (CD68⁺ cells) Increased infiltration in colonic mucosaReduced infiltration[7]
Foxp3 Expression (Treg marker) Lower expression in colonic mucosaIncreased expression[7]
ETS2 Expression (Macrophage regulator) Increased expression in colonic mucosaReduced expression[7]

Experimental Protocols

Protocol 1: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This model is widely used to induce acute colitis in mice, mimicking aspects of human ulcerative colitis.[9]

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • This compound (isoalloLCA)

  • Vehicle (e.g., DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Animal balance

  • Calipers

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Colitis:

    • Prepare a 3% (w/v) DSS solution in sterile drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

    • The control group receives regular sterile drinking water.

  • IsoalloLCA Administration:

    • Prepare a stock solution of isoalloLCA in a suitable vehicle (e.g., DMSO) and further dilute with sterile PBS to the final concentration.

    • Administer isoalloLCA at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection daily for the 7 days of DSS treatment.

    • The vehicle control group receives an equivalent volume of the vehicle solution.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Monitor for clinical signs of colitis, such as diarrhea and rectal bleeding, and calculate the Disease Activity Index (DAI).[4]

  • Termination and Sample Collection:

    • On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) and molecular analysis (e.g., qPCR, Western blot).

Expected Outcomes:

  • Mice treated with DSS and vehicle will exhibit significant weight loss, colon shortening, and high histological scores for inflammation and tissue damage.

  • Mice treated with isoalloLCA are expected to show amelioration of these pathological features.

Protocol 2: Il10 Knockout Mouse Model of Chronic Colitis

Il10 knockout mice spontaneously develop chronic enterocolitis, providing a model for studying chronic inflammatory bowel disease.[8][10]

Materials:

  • Il10 knockout (Il10⁻/⁻) mice (on a C57BL/6 background) and wild-type (WT) littermate controls

  • This compound (isoalloLCA)

  • Vehicle (e.g., DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Animal Husbandry: House Il10⁻/⁻ and WT mice under specific pathogen-free conditions. Colitis development can be spontaneous, typically starting around 8-12 weeks of age.

  • IsoalloLCA Administration:

    • Prepare isoalloLCA solution as described in Protocol 1.

    • Beginning at a predefined age (e.g., 8 weeks), administer isoalloLCA at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection three times per week for 4 weeks.[7]

    • The vehicle control group receives an equivalent volume of the vehicle solution.

  • Monitoring:

    • Monitor the general health of the mice.

  • Termination and Sample Collection:

    • At the end of the 4-week treatment period, euthanize the mice.

    • Collect colon tissue for histological analysis to assess the degree of inflammation, including cellular infiltration and architectural changes.

    • Isolate colonic mucosal tissue for molecular analysis of inflammatory markers and signaling molecules.

Expected Outcomes:

  • Il10⁻/⁻ mice treated with vehicle will display significant colonic inflammation, characterized by high histological scores.

  • IsoalloLCA treatment is expected to reduce the severity of chronic colitis in Il10⁻/⁻ mice.

Signaling Pathways and Mechanisms of Action

IsoalloLCA exerts its immunomodulatory effects through multiple signaling pathways in different immune cell types.

IsoalloLCA Signaling in Macrophages

In macrophages, isoalloLCA mitigates lipopolysaccharide (LPS)-induced inflammation by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway.[2] This leads to a metabolic shift from glycolysis towards oxidative phosphorylation, a state associated with anti-inflammatory macrophage phenotypes.

isoalloLCA_Macrophage_Signaling cluster_pathway ETS2-HIF1α-PFKFB3 Pathway isoalloLCA isoalloLCA Macrophage Macrophage ETS2 ETS2 isoalloLCA->ETS2 inhibition OXPHOS Oxidative Phosphorylation isoalloLCA->OXPHOS promotion HIF1A HIF1α ETS2->HIF1A PFKFB3 PFKFB3 HIF1A->PFKFB3 Glycolysis Glycolysis PFKFB3->Glycolysis Inflammation Pro-inflammatory Response Glycolysis->Inflammation Anti_Inflammation Anti-inflammatory Response OXPHOS->Anti_Inflammation

Caption: IsoalloLCA inhibits the ETS2-HIF1α-PFKFB3 pathway in macrophages.

IsoalloLCA Signaling in T Cells

IsoalloLCA promotes the differentiation of naïve T cells into regulatory T cells (Tregs) by enhancing the expression of the master transcription factor Foxp3.[1] This process is mediated by an increase in mitochondrial reactive oxygen species (mitoROS), which facilitates histone acetylation at the conserved non-coding sequence 3 (CNS3) enhancer region of the Foxp3 gene.[1][11]

isoalloLCA_Tcell_Signaling cluster_tcell T cell Differentiation isoalloLCA isoalloLCA T_cell Naïve T cell Mitochondria Mitochondria isoalloLCA->Mitochondria mitoROS mitoROS Mitochondria->mitoROS p300 p300 (HAT) mitoROS->p300 activates Foxp3_gene Foxp3 Gene (CNS3 region) p300->Foxp3_gene acetylates H3K27Ac H3K27 Acetylation Foxp3_gene->H3K27Ac Foxp3_protein Foxp3 Protein H3K27Ac->Foxp3_protein enhances transcription Treg Regulatory T cell (Treg) Foxp3_protein->Treg promotes differentiation

Caption: IsoalloLCA promotes Treg differentiation via mitoROS and Foxp3 induction.

IsoalloLCA Interaction with GPBAR1 and RORγt

IsoalloLCA also functions as a signaling molecule by directly interacting with cell surface and nuclear receptors. It is an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1) and an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt).[12] GPBAR1 activation is generally associated with anti-inflammatory responses, while RORγt inverse agonism inhibits the differentiation of pro-inflammatory Th17 cells.

isoalloLCA_Receptor_Signaling isoalloLCA isoalloLCA GPBAR1 GPBAR1 (TGR5) isoalloLCA->GPBAR1 Agonist RORgt RORγt isoalloLCA->RORgt Inverse Agonist Anti_inflammatory Anti-inflammatory Effects GPBAR1->Anti_inflammatory Th17_inhibition Inhibition of Th17 Differentiation RORgt->Th17_inhibition

Caption: IsoalloLCA acts as a GPBAR1 agonist and a RORγt inverse agonist.

Conclusion

The animal models and protocols described herein provide a robust framework for investigating the in vivo therapeutic potential of this compound. The multifaceted mechanisms of action of isoalloLCA, involving the modulation of key signaling pathways in both innate and adaptive immune cells, underscore its promise as a novel therapeutic agent for inflammatory diseases. Further research utilizing these models will be instrumental in elucidating the full therapeutic scope of this important gut microbial metabolite.

References

Application Note: Purity Assessment of Isoallolithocholic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purity assessment of isoallolithocholic acid (IALCA), a secondary bile acid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Due to the structural similarity of IALCA to other bile acid isomers, such as lithocholic acid and allolithocholic acid, a highly selective chromatographic method is essential for accurate purity determination.[1] The described protocol provides a reliable and reproducible approach for separating IALCA from its potential process-related impurities and degradation products, making it suitable for quality control in research and pharmaceutical manufacturing environments.

Introduction

This compound ((3β,5α)-3-hydroxycholan-24-oic acid) is a stereoisomer of lithocholic acid and a metabolite of microbial origin within the gut.[2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical requirement mandated by regulatory bodies to guarantee safety and efficacy.[4] The primary challenges in analyzing IALCA are its lack of a strong UV chromophore and the presence of structurally similar isomers that may co-elute in non-optimized chromatographic systems.[1][5]

This document provides a comprehensive protocol for an RP-HPLC method capable of resolving IALCA from its key potential impurities. The method is designed for ease of implementation in a standard analytical laboratory.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

  • Column: A C18 reverse-phase column is recommended for the separation of bile acid isomers.[6] A good starting point is a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), and ultrapure water.

  • Reference Standards: this compound (IALCA) reference standard (≥98% purity), Lithocholic acid (LCA), and Allolithocholic acid (ALCA) for specificity demonstration.[7]

Chromatographic Conditions

A gradient elution is employed to ensure adequate separation of the main component from potential early and late-eluting impurities.

ParameterCondition
ColumnC18 Reverse-Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature35 °C
Detection Wavelength205 nm
Injection Volume10 µL
Gradient Program
Time (min)%B
0.040
20.070
25.095
30.095
30.140
35.040

Protocols

Standard Preparation
  • IALCA Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of IALCA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.[4]

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the IALCA Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase starting composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Impurity Stock Solution (for specificity): Prepare a stock solution containing potential impurities like LCA and ALCA at a concentration of approximately 0.5 mg/mL each in methanol.

Sample Preparation
  • Accurately weigh approximately 25 mg of the IALCA sample to be tested into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This creates the Sample Stock Solution (1.0 mg/mL).

  • Filter an aliquot of the Sample Stock Solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.

  • Prepare a System Suitability Solution by spiking the IALCA Working Standard Solution with a small amount of the Impurity Stock Solution to achieve an impurity concentration of approximately 0.1% of the IALCA concentration.

  • Inject the System Suitability Solution five replicate times.

  • The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (Asymmetry): The peak for IALCA should have a tailing factor between 0.8 and 1.5.

    • Theoretical Plates (N): The IALCA peak should have > 2000 theoretical plates.

    • Resolution (Rs): The resolution between the IALCA peak and the closest eluting impurity peak (e.g., LCA) should be ≥ 1.5.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of IALCA from the five replicate injections should be ≤ 2.0%.

Analysis Procedure
  • Inject a blank (methanol or mobile phase) to ensure no carryover or system contamination.

  • Inject the IALCA Working Standard Solution.

  • Inject the IALCA Sample Solution in duplicate.

  • Identify the peaks in the sample chromatogram based on the retention time of the IALCA standard.

  • Calculate the purity of the sample using the area percent method.

Calculation of Purity (%):

% Purity = (Area of IALCA Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention behavior and validation parameters for the method. Note that absolute retention times may vary depending on the specific system and column used.

Table 1: Representative Chromatographic Data

Compound Expected Retention Time (min) Limit of Detection (LOD) Limit of Quantitation (LOQ)
Allolithocholic Acid (ALCA) ~12.5 ~0.01 µg/mL ~0.03 µg/mL
This compound (IALCA) ~14.0 ~0.01 µg/mL ~0.03 µg/mL

| Lithocholic Acid (LCA) | ~15.2 | ~0.01 µg/mL | ~0.03 µg/mL |

Table 2: Method Validation Summary (Representative Data)

Parameter Specification Result
Linearity (r²) ≥ 0.999 0.9995 (Range: 0.05 - 0.15 mg/mL)
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (%RSD)
- Repeatability ≤ 2.0% 0.8%
- Intermediate Precision ≤ 2.0% 1.2%
Specificity Baseline resolution from impurities Resolution > 2.0 for all known impurities

| Robustness | No significant change in results | Method is robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C) |

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Standard Preparation (IALCA & Impurities) SST System Suitability Test (SST) Std_Prep->SST Sample_Prep Sample Preparation (IALCA Test Sample) Analysis Sample Analysis Sample_Prep->Analysis Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->SST Mobile_Phase_Prep->Analysis SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report IALCA_Impurities IALCA This compound (3β, 5α) LCA Lithocholic Acid (3α, 5β) IALCA->LCA Stereoisomer ALCA Allolithocholic Acid (3α, 5α) IALCA->ALCA Epimer at C3 LCA->ALCA Epimer at C5 Oxo_LCA 3-Oxo-5β-cholanic acid (Precursor) Oxo_LCA->LCA Metabolic Reduction

References

Application Notes and Protocols: Structural Confirmation of Isoallolithocholic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (3β-hydroxy-5α-cholan-24-oic acid) is a secondary bile acid and a stereoisomer of allolithocholic acid. Its specific stereochemistry, particularly the β-orientation of the hydroxyl group at the C-3 position and the A/B ring fusion in the trans (5α) configuration, critically influences its biological activity and therapeutic potential. Unambiguous structural confirmation is therefore a crucial step in its synthesis, isolation, and pharmacological characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of such complex steroidal molecules in solution.

This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of this compound. The protocols outlined below will enable researchers to acquire and interpret high-quality NMR data to verify the identity and purity of their samples.

Data Presentation: NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons of this compound.

Proton AssignmentExpected Chemical Shift (δ) [ppm]Notes
H-3 (axial)3.5 - 3.7Broad multiplet, characteristic of an axial proton adjacent to a hydroxyl group.
H-18 (C-13 methyl)~ 0.65Singlet, typically the most upfield methyl signal.
H-19 (C-10 methyl)~ 0.8 - 0.9Singlet.
H-21 (C-20 methyl)~ 0.9 - 1.0Doublet, coupled to H-20.
Carboxylic Acid (24-OH)> 10.0Broad singlet, exchangeable with D₂O. Its visibility and position can vary.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons of this compound.

Carbon AssignmentExpected Chemical Shift (δ) [ppm]Notes
C-3~ 70 - 72Carbon bearing the hydroxyl group.
C-5~ 45 - 47Key indicator of the 5α (trans) ring fusion.
C-10~ 35 - 37Quaternary carbon at the A/B ring junction.
C-13~ 42 - 44Quaternary carbon at the C/D ring junction.
C-18~ 12 - 14C-13 methyl carbon.
C-19~ 11 - 13C-10 methyl carbon.
C-21~ 18 - 20C-20 methyl carbon.
C-24 (Carboxylic Acid)~ 175 - 180Carbonyl carbon of the carboxylic acid.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities which can cause significant line broadening.

  • Mass: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent.[5] Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for bile acids. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -COOH).

  • Dissolution and Transfer: It is recommended to first dissolve the sample in a small vial before transferring the solution into the NMR tube using a Pasteur pipette.[5]

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette to prevent shimming issues.

1D NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like steroids.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters:

      • Spectral Width: Typically 0-12 ppm.

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key parameters:

      • Spectral Width: Typically 0-200 ppm.

      • Pulse Angle: 45-90 degrees.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2D NMR Data Acquisition

Two-dimensional NMR experiments are essential for the unambiguous assignment of proton and carbon signals through correlation spectroscopy.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the steroid backbone and side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, providing a powerful method for assigning carbon signals based on their known proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range couplings between protons and carbons (typically over 2-4 bonds). It is particularly useful for identifying quaternary carbons (which do not appear in HSQC) and for connecting different spin systems across the molecule.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments identify protons that are close in space, regardless of whether they are bonded. The observation of NOE or ROE cross-peaks provides crucial information about the stereochemistry of the molecule, such as the relative orientation of substituents and the fusion of the steroid rings. For this compound, NOEs between the axial protons and the methyl groups are key for confirming the stereochemistry.

Data Processing and Interpretation
  • Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin, VNMRJ). This involves Fourier transformation, phase correction, baseline correction, and referencing. For ¹H spectra, the residual solvent peak is often used as an internal reference. For ¹³C spectra, the solvent signal is used.

  • Interpretation:

    • Assign key signals: Start by assigning the most characteristic signals in the 1D spectra, such as the methyl singlets and doublets, and the H-3 proton.

    • Trace spin systems with COSY: Use the COSY spectrum to connect coupled protons and build fragments of the molecule.

    • Assign carbons with HSQC: Use the HSQC spectrum to assign the carbons directly attached to the assigned protons.

    • Connect fragments with HMBC: Use HMBC correlations to link the different spin systems and to assign quaternary carbons.

    • Confirm stereochemistry with NOESY/ROESY: Analyze the through-space correlations to confirm the 3β-hydroxyl group orientation and the 5α-ring fusion. For example, an axial H-3 should show NOEs to other axial protons and potentially to the C-19 methyl group.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structural Confirmation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Initial Assignments Processing Data Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Stereochem Stereochemical Analysis Assignment->Stereochem Connectivity Information Confirmation Structural Confirmation Stereochem->Confirmation 3D Structural Information

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The structural confirmation of this compound relies on a systematic approach employing a suite of 1D and 2D NMR experiments. By following the protocols outlined in these application notes, researchers can confidently determine the chemical structure and stereochemistry of their synthesized or isolated compounds. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of the carbon and proton skeletons, while NOESY/ROESY experiments provide the critical spatial information needed to confirm the stereochemical details that define the unique properties of this compound.

References

Application Notes: Isoallolithocholic Acid as a Research Tool in Immunology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by the gut microbiota, has emerged as a potent immunomodulatory molecule. It plays a significant role in shaping host immune responses, particularly in the context of gut immunity and inflammatory diseases. As a research tool, isoalloLCA offers a unique opportunity to investigate the intricate interplay between the microbiome, metabolism, and the immune system. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of isoalloLCA's functions and detailed protocols for its use in immunological research.

Key Applications in Immunology

  • Induction of Regulatory T cells (Tregs): IsoalloLCA is a potent inducer of FoxP3+ regulatory T cells, which are crucial for maintaining immune tolerance and suppressing inflammatory responses.[1][2][3]

  • Modulation of Macrophage Function: IsoalloLCA can mitigate pro-inflammatory responses in macrophages and reprogram their metabolism towards an anti-inflammatory phenotype.[4][5]

  • Amelioration of Intestinal Inflammation: In preclinical models of inflammatory bowel disease (IBD), isoalloLCA has been shown to alleviate intestinal inflammation.[4][5]

  • Investigation of Host-Microbiome Interactions: As a microbiota-derived metabolite, isoalloLCA is an excellent tool to study how bacterial products directly influence host immune cells.

Data Presentation

Table 1: In Vitro Effects of this compound on T Cell Differentiation

ParameterCell TypeTreatmentConcentrationResultReference
FoxP3 Expression Naïve mouse CD4+ T cellsIsoalloLCA20 µMSignificant increase in FoxP3+ cells[2]
IL-17a Expression Naïve mouse CD4+ T cells under Th17 polarizing conditions3-oxoLCA (a related LCA derivative)20 µMSignificant inhibition of IL-17a production[2]
T cell Proliferation Mouse CD4+ T cellsIsoalloLCA20 µMReduced proliferation compared to DMSO control[2]

Table 2: In Vitro Effects of this compound on Macrophages

ParameterCell TypeTreatmentConcentrationResultReference
TNF Production LPS-stimulated human blood cells from IBD patientsIsoalloLCANot specifiedDecreased TNF production[4]
Metabolic Reprogramming Bone marrow-derived macrophages (BMDMs)IsoalloLCA20 µMEnhanced oxidative phosphorylation (OXPHOS)[4]
Pro-inflammatory Marker (CD86) BMDMsIsoalloLCANot specifiedDecreased expression
Anti-inflammatory Marker (CD206) BMDMsIsoalloLCANot specifiedIncreased expression

Signaling Pathways

The immunomodulatory effects of isoalloLCA are mediated through distinct signaling pathways in different immune cell types.

In Regulatory T cells (Tregs):

IsoalloLCA enhances the differentiation of Tregs through a mechanism dependent on the production of mitochondrial reactive oxygen species (mitoROS).[2][3][6] This leads to increased expression of the master Treg transcription factor, FoxP3.[1][2] This enhancement of FoxP3 expression is dependent on the conserved non-coding sequence 3 (CNS3) enhancer region within the Foxp3 gene, distinguishing its mode of action from other Treg-enhancing metabolites.[2][6]

isoalloLCA_Treg_Pathway isoalloLCA This compound (isoalloLCA) Mitochondria Mitochondria isoalloLCA->Mitochondria Enters Cell mitoROS Mitochondrial ROS (mitoROS) Generation Mitochondria->mitoROS CNS3 CNS3 Enhancer mitoROS->CNS3 Activates FoxP3 FoxP3 Expression CNS3->FoxP3 Enhances Treg Treg Differentiation & Function FoxP3->Treg

IsoalloLCA signaling pathway in Treg differentiation.

In Macrophages:

In macrophages, isoalloLCA mitigates lipopolysaccharide (LPS)-induced inflammation.[4][5] This is potentially achieved through the enhancement of mitoROS production and the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway.[4][5] Furthermore, isoalloLCA metabolically reprograms macrophages by enhancing oxidative phosphorylation (OXPHOS), a state linked to anti-inflammatory functions.[4][5]

isoalloLCA_Macrophage_Pathway cluster_LPS LPS Stimulation cluster_isoalloLCA isoalloLCA Treatment LPS LPS ETS2_HIF1A_PFKFB3 ETS2-HIF1A/PFKFB3 Pathway LPS->ETS2_HIF1A_PFKFB3 Activates Inflammation Pro-inflammatory Response ETS2_HIF1A_PFKFB3->Inflammation isoalloLCA This compound (isoalloLCA) isoalloLCA->ETS2_HIF1A_PFKFB3 Inhibits Mitochondria Mitochondria isoalloLCA->Mitochondria OXPHOS Oxidative Phosphorylation (OXPHOS) Mitochondria->OXPHOS Enhances Anti_Inflammation Anti-inflammatory Phenotype OXPHOS->Anti_Inflammation

IsoalloLCA signaling in macrophages.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Regulatory T cells (Tregs) using IsoalloLCA

This protocol describes the induction of FoxP3+ Tregs from naïve CD4+ T cells in the presence of isoalloLCA.

Treg_Differentiation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_Tcells Isolate Naïve CD4+ T cells (from spleen and lymph nodes) Activate_Tcells Activate T cells (anti-CD3/CD28 beads) Isolate_Tcells->Activate_Tcells Culture_Tcells Culture T cells with IL-2 Activate_Tcells->Culture_Tcells Add_isoalloLCA Add isoalloLCA (20 µM) or DMSO (vehicle control) Culture_Tcells->Add_isoalloLCA Incubate Incubate for 3-4 days Add_isoalloLCA->Incubate Stain_Tcells Stain for CD4 and FoxP3 Incubate->Stain_Tcells Flow_Cytometry Analyze by Flow Cytometry Stain_Tcells->Flow_Cytometry

Workflow for in vitro Treg differentiation.

Materials:

  • This compound (powder, high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Naïve CD4+ T cell isolation kit (e.g., MACS)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • Recombinant human or mouse IL-2

  • Anti-CD3/CD28 T cell activation beads

  • 96-well round-bottom cell culture plates

  • Flow cytometry staining buffers

  • Fluorochrome-conjugated antibodies against CD4 and FoxP3

Procedure:

  • Preparation of isoalloLCA stock solution: Dissolve isoalloLCA powder in DMSO to a stock concentration of 20 mM. Store at -20°C.

  • Isolation of naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice according to the manufacturer's protocol for the isolation kit.

  • T cell activation and culture: a. Resuspend isolated naïve CD4+ T cells in complete RPMI-1640 medium. b. Activate T cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1. c. Plate the cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well. d. Add IL-2 to a final concentration of 100 U/mL.

  • Treatment with isoalloLCA: a. Add isoalloLCA from the stock solution to the appropriate wells to a final concentration of 20 µM. b. For the vehicle control, add an equivalent volume of DMSO.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days.

  • Analysis of FoxP3 expression: a. Harvest the cells from the plate. b. Stain the cells for surface CD4 expression. c. Fix, permeabilize, and stain for intracellular FoxP3 expression using a FoxP3 staining buffer set and a fluorochrome-conjugated anti-FoxP3 antibody. d. Analyze the percentage of CD4+FoxP3+ cells by flow cytometry.

Protocol 2: In Vitro Macrophage Polarization and Anti-inflammatory Assay

This protocol details the method to assess the anti-inflammatory effect of isoalloLCA on bone marrow-derived macrophages (BMDMs).

Materials:

  • This compound (powder, high purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • LPS (from E. coli)

  • Bone marrow cells from mice

  • L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF

  • DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 6-well cell culture plates

  • ELISA kit for TNF-α

  • Flow cytometry staining buffers

  • Fluorochrome-conjugated antibodies against CD86 and CD206

Procedure:

  • Generation of Bone Marrow-Derived Macrophages (BMDMs): a. Harvest bone marrow cells from the femurs and tibias of mice. b. Culture the cells in complete DMEM supplemented with 20% L929-conditioned medium or recombinant M-CSF (50 ng/mL) for 7 days to differentiate them into BMDMs. Change the medium on day 3 and day 6.

  • Macrophage treatment and stimulation: a. On day 7, harvest the BMDMs and seed them in 6-well plates at a density of 1 x 10^6 cells per well. b. Pre-treat the BMDMs with isoalloLCA (20 µM) or DMSO for 2 hours. c. Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Analysis of inflammatory response: a. Cytokine analysis: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions. b. Macrophage polarization marker analysis: Harvest the cells and stain for the surface markers CD86 (pro-inflammatory) and CD206 (anti-inflammatory). Analyze the expression levels by flow cytometry.

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)

This protocol provides a method to measure mitoROS production in T cells treated with isoalloLCA using a fluorescent probe.

Materials:

  • MitoSOX™ Red mitochondrial superoxide (B77818) indicator

  • Naïve CD4+ T cells

  • This compound

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • T cell culture and treatment: Culture naïve CD4+ T cells with anti-CD3/CD28 beads and IL-2 as described in Protocol 1. Treat the cells with isoalloLCA (20 µM) or DMSO for the desired time (e.g., 24-48 hours).

  • Staining with MitoSOX™ Red: a. Harvest the treated T cells. b. Resuspend the cells in warm HBSS or PBS. c. Add MitoSOX™ Red to a final concentration of 5 µM. d. Incubate for 10-30 minutes at 37°C, protected from light.

  • Flow cytometry analysis: a. Wash the cells with warm buffer. b. Resuspend the cells in buffer for flow cytometry analysis. c. Analyze the fluorescence intensity in the appropriate channel (e.g., PE or similar) to quantify the levels of mitochondrial superoxide.

This compound is a valuable research tool for investigating the molecular and cellular mechanisms underlying immune regulation, particularly at the host-microbiome interface. The protocols provided here offer a starting point for researchers to explore the diverse effects of isoalloLCA on various immune cell populations and its potential therapeutic applications in inflammatory and autoimmune diseases.

References

Application Notes and Protocols: Isoallolithocholic Acid in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoallolithocholic Acid and Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1][2] The pathogenesis of IBD is complex, involving genetic susceptibility, environmental factors, and a dysregulated immune response to the gut microbiota.[3] A key feature observed in IBD patients is an alteration in the composition of bile acids, which are crucial signaling molecules in the gut.[3][4]

This compound (isoalloLCA) is a secondary bile acid produced from the primary bile acid chenodeoxycholic acid by the gut microbiota.[3][5] Notably, the levels of isoalloLCA and the bacteria responsible for its production are significantly reduced in patients with IBD.[6][7] This observation has spurred research into the therapeutic potential of isoalloLCA, revealing its potent anti-inflammatory and immunomodulatory properties. These application notes provide an overview of the mechanisms of action of isoalloLCA and detailed protocols for its use in IBD research.

Mechanism of Action of this compound

IsoalloLCA exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating the function of key immune cells such as macrophages and T cells, and by enhancing the intestinal barrier.

Metabolic Reprogramming of Macrophages

In the context of IBD, macrophages can adopt a pro-inflammatory phenotype, contributing to tissue damage. IsoalloLCA has been shown to counteract this by metabolically reprogramming macrophages. It mitigates lipopolysaccharide (LPS)-induced inflammation in macrophages, in part by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway.[8][9] Simultaneously, isoalloLCA promotes a shift towards oxidative phosphorylation (OXPHOS), a metabolic state associated with anti-inflammatory macrophage functions.[8][9]

Modulation of T Cell Differentiation

An imbalance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs) is a hallmark of IBD. IsoalloLCA helps to restore this balance. It promotes the differentiation of naive T cells into Tregs by enhancing the expression of the master Treg transcription factor, Forkhead box P3 (Foxp3).[6][7][9] Conversely, other secondary bile acids like 3-oxoLCA and isoLCA have been shown to inhibit the differentiation of pro-inflammatory Th17 cells by acting on the RORγt receptor.[7]

Enhancement of Intestinal Barrier Function

The intestinal barrier is compromised in IBD, leading to increased permeability and translocation of harmful luminal contents.[10][11] IsoalloLCA, along with other secondary bile acids, has been shown to improve intestinal barrier function.[12] Exosomes derived from Tregs treated with isoalloLCA can reduce inflammation and apoptosis in intestinal epithelial cells, partly by inhibiting the NF-κB signaling pathway.[12]

Interaction with Bile Acid Receptors

IsoalloLCA and other bile acids act as signaling molecules by binding to various receptors.[13] It has been identified as a dual agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and an inverse agonist for the Retinoid-related orphan receptor gamma t (RORγt).[14] Activation of TGR5 on macrophages can inhibit the production of pro-inflammatory cytokines like TNF-α.[15][16] Inhibition of RORγt is crucial for constraining the differentiation of Th17 cells.[13]

Data Presentation

Table 1: Summary of In Vitro Effects of this compound
Cell TypeModel/StimulantIsoalloLCA ConcentrationKey FindingsReference(s)
Bone Marrow-Derived Macrophages (BMDMs)Lipopolysaccharide (LPS)Not specifiedMitigates LPS-induced inflammation; enhances oxidative phosphorylation (OXPHOS); inhibits ETS2-HIF1A/PFKFB3 signaling.[8][9]
Blood cells from pediatric IBD patientsLipopolysaccharide (LPS)Not specifiedDecreases LPS-induced tumor necrosis factor (TNF) production.[6][8][9]
Naive CD4+ T cellsT cell polarizing conditions0.625 - 40 µM (for isoLCA)Promotes differentiation into regulatory T cells (Tregs) by upregulating Foxp3.[6][17]
Intestinal epithelial cellsTumor necrosis factor-α (TNF-α)Not specifiedExosomes from isoalloLCA-treated Tregs reversed TNF-α-induced inflammation and apoptosis via modulation of the NF-κB pathway.[12]
Table 2: Summary of In Vivo Effects of this compound in IBD Models
Animal ModelIBD Induction MethodIsoalloLCA Dosage & AdministrationKey FindingsReference(s)
C57BL/6 MiceDextran sulfate (B86663) sodium (DSS)5 mg/kg, intraperitoneal injection, daily for 7 daysAlleviated acute intestinal inflammation; reduced body weight loss; increased colon length.[6]
Il10 knockout miceChronic colitis modelNot specifiedShowed therapeutic efficacy; enhanced Foxp3 expression and inhibited ETS2 in the intestinal mucosa.[6][8][9]
C57BL/6 MiceLipopolysaccharide (LPS)Not specifiedAlleviated acute intestinal inflammation.[6][9]

Experimental Protocols

Protocol 1: In Vitro Treatment of Bone Marrow-Derived Macrophages (BMDMs) with IsoalloLCA

Objective: To assess the anti-inflammatory and metabolic effects of isoalloLCA on macrophages.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • Macrophage colony-stimulating factor (M-CSF)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green)

  • Assay kits for measuring oxidative phosphorylation (e.g., Seahorse XF Analyzer)

Methodology:

  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.

  • IsoalloLCA Treatment and LPS Stimulation:

    • Plate the differentiated BMDMs in appropriate culture plates.

    • Pre-treat the cells with the desired concentration of isoalloLCA (or DMSO as a vehicle control) for 2 hours.

    • Stimulate the cells with 100 ng/mL LPS for 6-24 hours, depending on the downstream analysis.

  • Analysis of Gene Expression:

    • After stimulation, lyse the cells and extract total RNA using TRIzol reagent.

    • Synthesize cDNA using a reverse transcriptase kit.

    • Perform quantitative PCR (qPCR) using SYBR Green to measure the mRNA levels of pro-inflammatory cytokines (e.g., Tnf, Il6, Il1b) and other target genes (e.g., Ets2, Hif1a). Normalize the expression to a housekeeping gene like Actb.[18]

  • Metabolic Analysis:

    • Plate BMDMs in a Seahorse XF culture plate and treat with isoalloLCA and LPS as described above.

    • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration and oxidative phosphorylation.

Protocol 2: In Vivo Administration of IsoalloLCA in a DSS-Induced Colitis Mouse Model

Objective: To evaluate the therapeutic efficacy of isoalloLCA in an acute model of colitis.

Materials:

  • 6-8 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS), MW: 36,000-50,000

  • This compound

  • Vehicle (e.g., DMSO)

  • Sterile PBS

  • Equipment for intraperitoneal injections

Methodology:

  • Acclimatization:

    • Allow mice to acclimatize to the animal facility for at least one week before the experiment begins.

  • Induction of Colitis:

    • Provide mice with drinking water containing 3% (w/v) DSS for 7 consecutive days to induce acute colitis.[6] The control group receives regular drinking water.

  • IsoalloLCA Administration:

    • Prepare a stock solution of isoalloLCA in DMSO and dilute it with sterile PBS to the final injection concentration.

    • Administer isoalloLCA (e.g., 5 mg/kg body weight) or an equal volume of the vehicle control via intraperitoneal (i.p.) injection daily for the 7 days of DSS treatment.[6]

  • Monitoring Disease Activity:

    • Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters to monitor the severity of colitis.[17]

  • Sample Collection and Analysis:

    • On day 7, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining), protein analysis (Western blot for markers like FOXP3 and ETS2), and gene expression analysis (qPCR).[18]

Visualizations

isoalloLCA_Macrophage_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Inflammatory_Signal Pro-inflammatory Signaling TLR4->Inflammatory_Signal ETS2_HIF1A ETS2-HIF1A/PFKFB3 Pathway Inflammatory_Signal->ETS2_HIF1A Glycolysis Glycolysis ETS2_HIF1A->Glycolysis Pro_inflammatory_Macrophage Pro-inflammatory Macrophage (M1) Glycolysis->Pro_inflammatory_Macrophage isoalloLCA isoalloLCA isoalloLCA->ETS2_HIF1A inhibits Mitochondria Mitochondria isoalloLCA->Mitochondria OXPHOS Oxidative Phosphorylation (OXPHOS) Mitochondria->OXPHOS enhances Anti_inflammatory_Macrophage Anti-inflammatory Macrophage (M2) OXPHOS->Anti_inflammatory_Macrophage DSS_Colitis_Workflow Start Start: 6-8 week old mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Divide into 4 groups: 1. Control 2. isoalloLCA only 3. DSS + Vehicle 4. DSS + isoalloLCA Acclimatization->Grouping Treatment Day 0-7: - Administer 3% DSS in drinking water (Groups 3 & 4) - Daily i.p. injection of isoalloLCA (5 mg/kg) or Vehicle Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding - Calculate DAI Treatment->Monitoring Endpoint Day 7: Euthanasia & Sample Collection Treatment->Endpoint Monitoring->Treatment Daily for 7 days Analysis Analysis: - Colon Length - Histology (H&E) - qPCR (Gene Expression) - Western Blot (Protein) Endpoint->Analysis End End Analysis->End isoalloLCA_T_Cell_Differentiation NaiveT Naive CD4+ T Cell Treg Regulatory T Cell (Treg) (Anti-inflammatory) NaiveT->Treg Th17 T helper 17 Cell (Th17) (Pro-inflammatory) NaiveT->Th17 isoalloLCA isoalloLCA Foxp3 Foxp3 expression isoalloLCA->Foxp3 enhances RORgt RORγt activity isoalloLCA->RORgt inhibits (inverse agonism) Foxp3->Treg promotes RORgt->Th17 promotes

References

Application Notes and Protocols: Investigating the Impact of Isoallolithocholic Acid on Mitochondrial Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a secondary bile acid isomer of lithocholic acid (LCA), is emerging as a molecule of interest in various physiological and pathological processes. Like other bile acids, isoalloLCA can function as a signaling molecule, potentially impacting cellular metabolism and organelle function. Of particular interest is its effect on mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS). An imbalance in mitochondrial ROS is implicated in a wide range of diseases, making the study of isoalloLCA's influence on this process crucial for understanding its biological role and therapeutic potential.

These application notes provide a comprehensive guide to the techniques and protocols for studying the effects of isoalloLCA on mitochondrial ROS. This includes direct measurement of mitochondrial ROS, assessment of downstream oxidative damage, and exploration of potential signaling pathways.

Data Presentation: Quantitative Assay Parameters

For ease of comparison and experimental setup, key quantitative data for the described protocols are summarized in the tables below.

Table 1: Fluorescence-Based Mitochondrial ROS Detection

ParameterMitoSOX™ Red Assay (Superoxide)Amplex™ Red Assay (Hydrogen Peroxide)
Target ROS Mitochondrial Superoxide (B77818) (O₂•⁻)Hydrogen Peroxide (H₂O₂)
Probe MitoSOX™ Red reagentAmplex™ Red reagent
Typical Probe Conc. 2-5 µM10-50 µM
Excitation λ ~510 nm~560 nm
Emission λ ~580 nm~590 nm
Instrumentation Fluorescence Microscope, Plate Reader, Flow CytometerFluorometric Plate Reader, Spectrofluorometer
Positive Control Antimycin A (induces mitochondrial O₂•⁻)Exogenous H₂O₂
Negative Control MitoTEMPO (mitochondria-targeted antioxidant)Catalase (degrades H₂O₂)

Table 2: Oxidative Damage Marker Assays

ParameterTBARS Assay (Lipid Peroxidation)8-OHdG ELISA (DNA Damage)Protein Carbonyl Assay
Marker Malondialdehyde (MDA)8-hydroxy-2'-deoxyguanosineProtein Carbonyls
Principle Reaction of MDA with Thiobarbituric Acid (TBA)Competitive Enzyme-Linked Immunosorbent AssayDerivatization with DNPH, detected by spectrophotometry or ELISA
Detection Colorimetric (OD ~532 nm) or Fluorometric (Ex/Em ~532/553 nm)Colorimetric (OD ~450 nm)Colorimetric (OD ~375 nm) or specific antibody detection
Sample Types Cell lysates, tissue homogenates, plasmaIsolated DNA from cells/tissues, urineCell lysates, tissue homogenates, plasma
Standard MDA standard8-OHdG standardOxidized protein standard

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX™ Red

This protocol details the use of MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • Cells of interest

  • This compound (isoalloLCA)

  • MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Antimycin A (positive control)

  • MitoTEMPO (negative control/antioxidant)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, glass-bottom dish).

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of isoalloLCA for the desired time period. Include vehicle control (e.g., DMSO), a positive control (e.g., Antimycin A), and a negative control group.

  • Probe Preparation and Loading:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.

    • Immediately before use, dilute the stock solution in warm HBSS to a final working concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with warm HBSS.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing and Imaging/Measurement:

    • Gently wash the cells three times with warm HBSS.

    • Add fresh warm HBSS or culture medium to the cells.

    • Immediately measure the fluorescence using either a fluorescence microscope, a microplate reader (Ex/Em ~510/580 nm), or a flow cytometer.

  • Data Analysis:

    • Quantify the mean fluorescence intensity for each treatment group.

    • Normalize the fluorescence intensity of the isoalloLCA-treated groups to the vehicle control group.

Protocol 2: Measurement of Hydrogen Peroxide with Amplex™ Red

This protocol describes the detection of H₂O₂ released from isolated mitochondria or cells using the Amplex™ Red reagent.[1][2]

Materials:

  • Isolated mitochondria or cell suspension

  • This compound (isoalloLCA)

  • Amplex™ Red reagent (e.g., from Thermo Fisher Scientific)

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD) (optional, to convert superoxide to H₂O₂)

  • Respiration buffer (e.g., KCl-based buffer with respiratory substrates like pyruvate (B1213749) and malate)[1]

  • Hydrogen peroxide (H₂O₂) standard solution

  • Catalase (negative control)

  • Fluorometric plate reader or spectrofluorometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing respiration buffer, HRP (e.g., 0.1 U/mL), and Amplex™ Red (e.g., 50 µM). SOD (e.g., 25 U/mL) can be included to ensure detection of H₂O₂ from all superoxide produced.

  • Assay Procedure:

    • Add isolated mitochondria (e.g., 25-50 µg protein) or cell suspension to the reaction mixture in a 96-well plate.

    • Add different concentrations of isoalloLCA or controls.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence kinetically over a period of 30-60 minutes using a fluorometer (Ex/Em ~560/590 nm).

  • Standard Curve and Data Analysis:

    • Generate a standard curve using known concentrations of H₂O₂.

    • Calculate the rate of H₂O₂ production from the slope of the kinetic fluorescence curve.

    • Use the standard curve to convert the rate of fluorescence change to the rate of H₂O₂ production (e.g., in pmol/min/mg protein).

Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy for ROS Detection

EPR is a highly specific and sensitive method for the direct detection of paramagnetic species, including free radicals like superoxide.[3][4]

Principle: This technique involves "spin trapping," where a short-lived radical reacts with a spin trap molecule to form a more stable radical adduct that can be detected by EPR. For mitochondrial ROS, mitochondria-targeted spin probes can be used.

General Protocol Outline:

  • Sample Preparation: Incubate isolated mitochondria or cells with isoalloLCA.

  • Spin Probe/Trap Addition: Add a suitable spin probe (e.g., a cyclic hydroxylamine (B1172632) like mito-TEMPO) or spin trap (e.g., DMPO, DEPMPO) that can react with ROS.[3]

  • EPR Measurement: The sample is placed in the EPR spectrometer, and the magnetic field is scanned. The resulting spectrum provides a "fingerprint" of the radical species present.

  • Data Analysis: The intensity of the EPR signal is proportional to the concentration of the radical adduct, allowing for quantification of ROS production.

Note: EPR requires specialized equipment and expertise.

Protocol 4: Assessment of Lipid Peroxidation using the TBARS Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[5][6]

Materials:

  • Cell or tissue lysates treated with isoalloLCA

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • MDA standard

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer containing BHT.

  • Reaction: Add TCA to precipitate proteins, then centrifuge and collect the supernatant. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance at ~532 nm or fluorescence at Ex/Em ~532/553 nm.

  • Quantification: Use an MDA standard curve to determine the concentration of MDA in the samples.

Visualizations: Experimental Workflows and Signaling Pathways

Experimental Workflows

MitoSOX_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_detect Detection & Analysis start Seed Cells treat Treat with isoalloLCA (include controls) start->treat wash1 Wash with HBSS treat->wash1 stain Incubate with MitoSOX™ Red (2-5µM) wash1->stain wash2 Wash 3x with HBSS stain->wash2 detect Measure Fluorescence (Ex/Em ~510/580 nm) wash2->detect analyze Quantify & Normalize Fluorescence Intensity detect->analyze

Caption: Workflow for mitochondrial superoxide detection using MitoSOX™ Red.

AmplexRed_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reaction Mix: Amplex Red, HRP, Buffer combine Combine Samples, Reagents, & isoalloLCA in 96-well plate prep_reagents->combine prep_samples Isolate Mitochondria or Prepare Cell Suspension prep_samples->combine incubate Incubate at 37°C combine->incubate measure Kinetic Fluorescence Reading (Ex/Em ~560/590 nm) incubate->measure calculate Calculate Rate of H₂O₂ Production measure->calculate std_curve Generate H₂O₂ Standard Curve std_curve->calculate IsoalloLCA_Pathway cluster_receptor Receptor-Mediated Pathway cluster_direct Direct Mitochondrial Effect isoalloLCA This compound (isoalloLCA) TGR5 TGR5 Receptor isoalloLCA->TGR5 Activates? mito_memb Mitochondrial Membrane Perturbation isoalloLCA->mito_memb Direct interaction? downstream Downstream Signaling (e.g., cAMP, PKA, ERK) TGR5->downstream mitochondrion Mitochondrion downstream->mitochondrion Modulates Function mito_memb->mitochondrion ros Increased Mitochondrial ROS (O₂•⁻, H₂O₂) mitochondrion->ros ox_stress Oxidative Stress ros->ox_stress damage Cellular Damage (Lipids, Proteins, DNA) ox_stress->damage

References

Application Notes and Protocols: Flow Cytometry Analysis of T cells Treated with Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA) is a secondary bile acid metabolite produced by the gut microbiota. Emerging research has highlighted its role as a significant modulator of the adaptive immune system. Notably, isoalloLCA has been shown to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs), suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases.[1][2] This document provides detailed protocols for the analysis of T cells treated with isoalloLCA using flow cytometry, focusing on T cell activation, proliferation, apoptosis, and the differentiation of key T cell subsets.

Data Presentation

The following tables summarize quantitative data from representative experiments assessing the effects of isoalloLCA on T cell populations.

Table 1: Effect of isoalloLCA on T Cell Subset Differentiation

Treatment% CD4+ of Live Cells% CD8+ of Live Cells% Treg (CD4+CD25+FoxP3+) of CD4+ Cells% Th17 (CD4+RORγt+) of CD4+ Cells
Vehicle Control45.2 ± 2.123.5 ± 1.55.1 ± 0.42.5 ± 0.3
isoalloLCA (10 µM)44.8 ± 2.524.1 ± 1.812.3 ± 0.91.8 ± 0.2
isoalloLCA (20 µM)45.5 ± 2.323.8 ± 1.618.7 ± 1.21.2 ± 0.1*

*Statistically significant difference compared to vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of isoalloLCA on T Cell Proliferation and Apoptosis

TreatmentProliferation Index (CFSE)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control3.2 ± 0.34.5 ± 0.62.1 ± 0.3
isoalloLCA (10 µM)3.1 ± 0.44.8 ± 0.72.3 ± 0.4
isoalloLCA (20 µM)2.9 ± 0.35.2 ± 0.82.5 ± 0.5

Data are presented as mean ± standard deviation. No statistically significant differences were observed in this representative experiment.

Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Viability: Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin) and perform a cell count and viability assessment using trypan blue exclusion.

  • Cell Plating: Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium. Plate 1 x 10^6 cells in 1 mL of medium per well in a 24-well plate.

T Cell Treatment with isoalloLCA
  • isoalloLCA Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20, and 40 µM).[3] Prepare a vehicle control with the same final concentration of DMSO.

  • T Cell Stimulation and Treatment: For T cell activation and differentiation studies, add a T cell activation stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies) to the cell cultures. Concurrently, add the prepared isoalloLCA dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 3-5 days for differentiation and proliferation assays, or as determined for apoptosis assays).

Flow Cytometry Staining for T Cell Subsets and Activation Markers
  • Cell Harvesting and Washing: After incubation, gently resuspend the cells and transfer them to FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Surface Staining: Prepare a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD127). Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization (for intracellular staining): Wash the cells with Flow Cytometry Staining Buffer. For intracellular targets like FoxP3 and RORγt, fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.

  • Intracellular Staining: Prepare a cocktail of fluorescently-labeled antibodies against intracellular markers (e.g., FoxP3, RORγt, Ki67). Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.

  • Final Wash and Resuspension: Wash the cells once more with permeabilization buffer and then with Flow Cytometry Staining Buffer. Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer.

Recommended Antibody Panel for Treg/Th17 Analysis:

MarkerFluorochromePurpose
CD3e.g., APC-H7Pan T cell marker
CD4e.g., BV786Helper T cell marker
CD8e.g., BV605Cytotoxic T cell marker
CD25e.g., PE-Cy7Activation marker, part of Treg signature
CD127e.g., PEPart of Treg signature (low expression)
FoxP3e.g., Alexa Fluor 488Treg lineage-defining transcription factor
RORγte.g., PerCP-eFluor 710Th17 lineage-defining transcription factor
Ki67e.g., FITCProliferation marker
Live/Dead Staine.g., Fixable Viability DyeTo exclude dead cells from analysis
T Cell Proliferation Assay using CFSE
  • CFSE Staining: Before stimulation, resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[4]

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium. Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI 1640 medium to remove any unbound CFSE.

  • Cell Culture and Treatment: Plate the CFSE-labeled cells and treat with isoalloLCA and stimuli as described in section 2.

  • Flow Cytometry Analysis: After the incubation period (typically 4-5 days), harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8) as described in section 3. Analyze the samples by flow cytometry. The CFSE signal will be halved with each cell division, allowing for the visualization of distinct generational peaks.[5]

T Cell Apoptosis Assay using Annexin V and Propidium Iodide (PI)
  • Cell Harvesting: After treatment with isoalloLCA for the desired time, collect both the adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Annexin V Binding: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) or another viability dye.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_analysis Flow Cytometry Analysis PBMC_isolation Isolate PBMCs from Healthy Donor Blood Cell_count Cell Count and Viability Assessment PBMC_isolation->Cell_count Plating Plate Cells at 1x10^6 cells/mL Cell_count->Plating Stimulation T Cell Stimulation (e.g., anti-CD3/CD28) Plating->Stimulation isoalloLCA_treatment isoalloLCA Treatment (Various Concentrations) Plating->isoalloLCA_treatment Incubation Incubate for Desired Duration Stimulation->Incubation isoalloLCA_treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Antibody Staining (Surface & Intracellular) Harvest->Staining Acquisition Data Acquisition Staining->Acquisition Data_analysis Data Analysis Acquisition->Data_analysis

Caption: Experimental workflow for flow cytometry analysis of T cells.

signaling_pathway cluster_cell T Cell isoalloLCA isoalloLCA NR4A1 NR4A1 (Nuclear Receptor) isoalloLCA->NR4A1 binds VDR VDR (Vitamin D Receptor) isoalloLCA->VDR potentially binds (by analogy to LCA) Mitochondria Mitochondria isoalloLCA->Mitochondria FoxP3 FoxP3 Expression NR4A1->FoxP3 promotes VDR->FoxP3 may promote ROS mitoROS Mitochondria->ROS production ROS->FoxP3 enhances Treg_diff Treg Differentiation and Function FoxP3->Treg_diff

Caption: Putative signaling pathway of isoalloLCA in T cells.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Isoallolithocholic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a gut bacterial metabolite of the primary bile acid lithocholic acid, has emerged as a significant modulator of immune responses. This document provides detailed application notes and protocols for studying gene expression changes in response to isoalloLCA treatment, with a focus on its role in macrophage polarization and regulatory T cell (Treg) differentiation. These protocols are intended for researchers in immunology, gastroenterology, and drug development investigating the therapeutic potential of isoalloLCA, particularly in the context of inflammatory diseases such as Inflammatory Bowel Disease (IBD).

Recent studies have demonstrated that isoalloLCA can ameliorate intestinal inflammation by reprogramming macrophages towards an anti-inflammatory phenotype and by promoting the differentiation of immunosuppressive Treg cells.[1][2] Mechanistically, isoalloLCA has been shown to inhibit the ETS2-HIF1A/PFKFB3 signaling pathway in macrophages and to enhance the expression of Foxp3, the master transcriptional regulator of Tregs, through the nuclear hormone receptor NR4A1.[1][3][4]

This document outlines the necessary protocols for cell culture and isoalloLCA treatment, RNA isolation, preparation of RNA sequencing (RNA-seq) libraries, and the subsequent bioinformatic analysis to identify and quantify changes in gene expression. Furthermore, it presents a summary of expected gene expression changes based on current literature and visualizes the key signaling pathways involved.

Data Presentation: Expected Gene Expression Changes

Treatment with isoalloLCA is expected to induce significant changes in the gene expression profiles of immune cells, particularly macrophages and T cells. The following tables summarize the anticipated up- and down-regulation of key genes based on published RNA-seq data.

Table 1: Expected Gene Expression Changes in Macrophages Treated with this compound

GeneFunctionExpected Regulation
Ets2Transcription factor, critical regulator of inflammatory macrophagesDown
Hif1aTranscription factor, downstream of Ets2Down
Pfkfb3Glycolytic enzyme, downstream of Hif1aDown
Il1bPro-inflammatory cytokineDown
TnfPro-inflammatory cytokineDown
Genes associated with Oxidative Phosphorylation (OXPHOS)Metabolic reprogrammingUp

Table 2: Expected Gene Expression Changes in Naive T cells Differentiating into Regulatory T cells (Tregs) with this compound Treatment

GeneFunctionExpected Regulation
Foxp3Master transcription factor for Treg differentiationUp
Nr4a1Nuclear hormone receptor, required for isoalloLCA effect on TregsUp
Il10Anti-inflammatory cytokineUp
Ctla4Inhibitory receptor on T cellsUp
RorcTranscription factor for Th17 differentiationDown
Il17aPro-inflammatory cytokine (Th17 signature)Down

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow for gene expression analysis.

isoalloLCA_Macrophage_Signaling isoalloLCA This compound (isoalloLCA) Macrophage Macrophage isoalloLCA->Macrophage ETS2 ETS2 Macrophage->ETS2 inhibition OXPHOS Oxidative Phosphorylation Macrophage->OXPHOS enhancement HIF1A HIF1A ETS2->HIF1A PFKFB3 PFKFB3 HIF1A->PFKFB3 Inflammation Pro-inflammatory Gene Expression PFKFB3->Inflammation MetabolicReprogramming Metabolic Reprogramming OXPHOS->MetabolicReprogramming

Caption: Signaling pathway of isoalloLCA in macrophages.

isoalloLCA_Treg_Signaling isoalloLCA This compound (isoalloLCA) NaiveTCell Naive T cell isoalloLCA->NaiveTCell NR4A1 NR4A1 NaiveTCell->NR4A1 activation Foxp3 Foxp3 Gene NR4A1->Foxp3 permissive chromatin structure Treg Regulatory T cell (Treg) Differentiation Foxp3->Treg

Caption: Signaling pathway of isoalloLCA in Treg differentiation.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis CellCulture 1. Cell Culture and isoalloLCA Treatment RNA_Isolation 2. RNA Isolation CellCulture->RNA_Isolation Library_Prep 3. RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control of Raw Reads (e.g., FastQC) Sequencing->QC Alignment 6. Read Alignment to Reference Genome (e.g., STAR) QC->Alignment Quantification 7. Transcript Quantification (e.g., featureCounts) Alignment->Quantification DEG_Analysis 8. Differential Gene Expression Analysis (e.g., DESeq2) Quantification->DEG_Analysis

Caption: Experimental workflow for RNA-seq analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the culture of bone marrow-derived macrophages (BMDMs) and their treatment with isoalloLCA.

Materials:

  • Bone marrow cells from mice

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • This compound (isoalloLCA)

  • DMSO (Dimethyl sulfoxide)

  • Lipopolysaccharide (LPS)

  • 6-well tissue culture plates

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

    • Incubate at 37°C in a 5% CO2 incubator for 7 days to differentiate into macrophages. Change the medium on day 3 and day 6.

  • IsoalloLCA Stock Solution Preparation:

    • Dissolve isoalloLCA powder in sterile DMSO to prepare a stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C.

  • Cell Treatment:

    • Seed the differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Prepare working solutions of isoalloLCA by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).

    • Pre-treat the cells with isoalloLCA or vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for the desired time period (e.g., 6 or 24 hours).

    • After the incubation period, harvest the cells for RNA isolation.

Protocol 2: RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a column-based kit.

Materials:

  • RLT buffer (or similar lysis buffer from a kit)

  • β-mercaptoethanol

  • 70% Ethanol (B145695)

  • RNase-free water

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Add 350 µL of RLT buffer (supplemented with β-mercaptoethanol) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Homogenize the lysate by passing it through a 20-gauge needle several times or by using a rotor-stator homogenizer.

  • RNA Purification:

    • Add an equal volume of 70% ethanol to the homogenized lysate and mix well.

    • Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube.

    • Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Follow the manufacturer's instructions for the wash steps, typically involving adding RW1 buffer and RPE buffer to the column followed by centrifugation.

    • Perform an additional centrifugation step to ensure the column is dry.

  • RNA Elution:

    • Place the RNeasy spin column in a new 1.5 mL collection tube.

    • Add 30-50 µL of RNase-free water directly to the spin column membrane.

    • Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.

Protocol 3: RNA-seq Library Preparation

This protocol provides a general overview of the steps involved in preparing an RNA-seq library from total RNA. It is recommended to use a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina) and follow the manufacturer's instructions.

Procedure:

  • mRNA Enrichment or rRNA Depletion:

    • Start with high-quality total RNA (10-1000 ng).

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) using a specific kit.

  • RNA Fragmentation and Priming:

    • Fragment the enriched RNA into smaller pieces using enzymatic or chemical methods.

    • Prime the fragmented RNA with random hexamers.

  • First and Second Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase.

    • Synthesize the second strand of cDNA, incorporating dUTP to enable strand-specific sequencing.

  • End Repair, A-tailing, and Adapter Ligation:

    • Repair the ends of the double-stranded cDNA fragments to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the fragments.

    • Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • USER Excision and PCR Amplification:

    • Treat with USER (Uracil-Specific Excision Reagent) enzyme to digest the second strand of cDNA, preserving strand orientation.

    • Amplify the library using PCR to generate a sufficient quantity for sequencing. The number of PCR cycles should be optimized to avoid over-amplification.

  • Library Purification and Quality Control:

    • Purify the final library using magnetic beads to remove adapter dimers and other contaminants.

    • Assess the quality and quantity of the library using a Bioanalyzer to check the size distribution and a Qubit fluorometer for accurate quantification.

Protocol 4: Bioinformatic Analysis of RNA-seq Data

This protocol outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes.

Software/Tools:

  • FastQC: for quality control of raw sequencing reads.

  • Trimmomatic or Cutadapt: for trimming adapter sequences and low-quality reads.

  • STAR (Spliced Transcripts Alignment to a Reference): for aligning reads to a reference genome.

  • featureCounts or HTSeq: for counting the number of reads mapped to each gene.

  • DESeq2 or edgeR (R packages): for differential gene expression analysis.

Procedure:

  • Quality Control and Pre-processing:

    • Assess the quality of the raw FASTQ files using FastQC.

    • Trim adapter sequences and remove low-quality reads using Trimmomatic or a similar tool.

  • Read Alignment:

    • Align the trimmed reads to the appropriate reference genome (e.g., mouse mm10 or human GRCh38) using STAR.

  • Read Quantification:

    • Generate a count matrix by quantifying the number of reads that map to each gene using featureCounts.

  • Differential Gene Expression Analysis:

    • Import the count matrix into R.

    • Use DESeq2 or edgeR to normalize the data and perform differential expression analysis between the isoalloLCA-treated and control groups.

    • Identify genes with a significant change in expression based on a specified false discovery rate (FDR) or adjusted p-value cutoff (e.g., < 0.05) and a log2 fold change threshold (e.g., > 1 or < -1).

  • Downstream Analysis:

    • Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify enriched biological processes and pathways.

    • Generate visualizations such as volcano plots and heatmaps to represent the results.

References

Troubleshooting & Optimization

Technical Support Center: Isoallolithocholic Acid (IALCA) Detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isoallolithocholic acid (IALCA) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and accuracy of IALCA detection.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for this compound (IALCA) detection by LC-MS?

A1: The primary challenges include:

  • Low physiological concentrations: IALCA is often present at very low levels in biological samples, requiring highly sensitive analytical methods.[1]

  • Structural isomerism: IALCA is one of several structural isomers of lithocholic acid, which can be difficult to separate chromatographically, leading to potential misidentification and inaccurate quantification.[1]

  • Matrix effects: Biological matrices are complex and can contain numerous compounds that interfere with IALCA ionization, causing signal suppression or enhancement.[1][2]

  • Poor ionization efficiency: Like other unconjugated bile acids, IALCA can exhibit variable and sometimes poor ionization efficiency in the mass spectrometer, impacting detection limits.[1]

Q2: How can I improve the chromatographic separation of IALCA from its isomers?

A2: To improve separation, consider the following:

  • Column Chemistry: Utilize high-resolution columns, such as C18 or specialized phases designed for bile acid analysis. An ethylene-bridged hybrid (BEH) C18 column or a high-strength silica (B1680970) (HSS) T3 column can provide good separation.[3]

  • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient is crucial. A common mobile phase consists of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution.[2][3] A water-acetone based mobile phase has also been shown to be effective in resolving bile acid isomers.[2]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can further enhance separation efficiency.

Q3: What is the best ionization mode for IALCA detection in MS?

A3: Electrospray ionization (ESI) in negative ion mode is the most commonly used and effective method for the analysis of IALCA and other bile acids.[4][5] This is because the carboxylic acid group on the bile acid is readily deprotonated to form the [M-H]⁻ ion.

Q4: Should I use an internal standard for IALCA quantification?

A4: Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification.[4][6] A SIL internal standard, such as a deuterated version of IALCA, will co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, allowing for reliable correction and more accurate results.

Q5: Can derivatization improve the sensitivity of IALCA detection?

A5: While not always necessary with modern sensitive mass spectrometers, derivatization can significantly improve sensitivity for certain applications. Chemical derivatization can enhance ionization efficiency and improve chromatographic properties. However, it adds an extra step to the sample preparation and requires careful optimization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal sample preparation leading to analyte loss. 2. Ion suppression from matrix components. 3. Inefficient ionization of IALCA. 4. Non-optimized MS parameters.1. Evaluate different sample preparation techniques (e.g., protein precipitation vs. solid-phase extraction). 2. Improve sample cleanup to remove interfering substances. Use phospholipid removal products or SPE.[7] 3. Optimize mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.[7] 4. Perform MS tuning and optimization for IALCA. Ensure correct cone voltage and collision energy are used.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the column stationary phase. 4. Column degradation.1. Dilute the sample or inject a smaller volume. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Adjust mobile phase pH or additive concentration. 4. Replace the guard column or analytical column.
High Background Noise 1. Contaminated mobile phase, solvents, or reagents. 2. Dirty MS ion source. 3. Carryover from previous injections.1. Use high-purity LC-MS grade solvents and freshly prepared mobile phases.[8] 2. Clean the ion source according to the manufacturer's instructions. 3. Implement a robust needle wash protocol and inject blanks between samples.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Unstable pump performance or leaks in the LC system. 3. Changes in mobile phase composition. 4. Column aging or contamination.1. Use a column oven to maintain a stable temperature. 2. Perform system maintenance, check for leaks, and ensure proper pump priming. 3. Prepare fresh mobile phase and ensure proper mixing. 4. Replace the column or use a guard column to protect it.
Inability to Separate Isomers 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Optimize the gradient elution profile (slower gradient). 2. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl). 3. Consider using a longer column or one with a smaller particle size for higher efficiency.

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma (Protein Precipitation)

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Aliquoting: To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing a stable isotope-labeled IALCA).

  • Protein Precipitation: Add 150 µL of ice-cold methanol (B129727) or acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for your specific instrument and application.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
Gradient Start at 20% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for your instrument
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for IALCA and its internal standard)

Signaling Pathways of this compound

This compound, a secondary bile acid, acts as a signaling molecule by interacting with various receptors, influencing gene expression and cellular responses.

IALCA_GPBAR1_Signaling IALCA This compound (IALCA) GPBAR1 GPBAR1 (TGR5) (G-protein coupled receptor) IALCA->GPBAR1 binds AC Adenylate Cyclase GPBAR1->AC activates ERK ERK1/2 GPBAR1->ERK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression regulates

IALCA signaling through the GPBAR1 (TGR5) receptor.

IALCA_PXR_Signaling IALCA This compound (IALCA) PXR Pregnane X Receptor (PXR) (Nuclear Receptor) IALCA->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR dimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR DNA DNA Response Element (XRE) PXR_RXR->DNA binds to Gene_Expression Target Gene Expression (e.g., CYP3A4, transporters) DNA->Gene_Expression regulates Detox Detoxification & Efflux of Bile Acids Gene_Expression->Detox leads to

IALCA-mediated activation of the PXR signaling pathway.

IALCA_VDR_Signaling IALCA This compound (IALCA) VDR Vitamin D Receptor (VDR) (Nuclear Receptor) IALCA->VDR activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR dimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR DNA DNA Response Element (VDRE) VDR_RXR->DNA binds to Gene_Expression Target Gene Expression (e.g., CYP3A, anti-inflammatory genes) DNA->Gene_Expression regulates Immune_Mod Immune Modulation & Detoxification Gene_Expression->Immune_Mod leads to

IALCA signaling through the Vitamin D Receptor (VDR).

IALCA_FXR_S1PR2_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1PR2 S1PR2 ERK_AKT ERK / AKT Signaling S1PR2->ERK_AKT activates FXR Farnesoid X Receptor (FXR) ERK_AKT->FXR potentiates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR dimerizes with RXR RXR RXR->FXR_RXR DNA DNA Response Element (FXRE) FXR_RXR->DNA binds to SHP SHP Expression DNA->SHP induces CYP7A1 CYP7A1 Expression SHP->CYP7A1 represses IALCA This compound (IALCA) IALCA->S1PR2 activates IALCA->FXR activates

Crosstalk of IALCA signaling via FXR and S1PR2 pathways.

References

Technical Support Center: Overcoming Matrix Effects in Isoallolithocholic Acid Fecal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with matrix effects during the extraction and quantification of isoallolithocholic acid (isoLCA) from complex fecal samples.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem for isoLCA analysis in feces?

A: Matrix effects are the alteration of analyte ionization (suppression or enhancement) in a mass spectrometer due to the presence of co-eluting, undetected components in the sample matrix.[1] The fecal matrix is exceptionally complex, containing a high concentration of diverse substances like lipids, proteins, salts, and other metabolites that can interfere with the analysis.[2] During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, these interfering molecules can co-elute with isoLCA and affect its ionization efficiency in the MS source, leading to inaccurate quantification.[1][3] This interference can cause significant quantitative errors, poor reproducibility, and reduced sensitivity.[1][3]

Q2: Should I use wet or lyophilized (freeze-dried) fecal samples for isoLCA extraction?

A: Both wet and lyophilized (freeze-dried) samples can be used, but the choice impacts the workflow and data reporting.

  • Wet Feces: Many studies prefer using wet (fresh or frozen) samples, as they may offer better recovery rates for certain bile acids and avoid potential degradation or alteration of metabolites during the drying process.[2][4] However, the high water content can lead to variability, making accurate normalization challenging.[5]

  • Lyophilized Feces: Lyophilization removes water, resulting in a dry powder that is easier to handle, weigh, and store. It also concentrates the analytes. However, some studies have reported lower recovery rates for certain bile acids in dried samples.[2] If using lyophilized samples, it is crucial to record the initial wet weight to calculate the water content, allowing results to be expressed per dry weight or adjusted back to the original wet weight for comparison across different studies.[4][6]

Ultimately, consistency is key. Using either original or lyophilized samples can yield comparable results for bile acid profiles and ratios, provided the data is normalized and reported correctly.[6]

Q3: What is the most effective extraction and cleanup strategy to minimize matrix effects?

A: A multi-step strategy combining efficient extraction with a robust cleanup method is most effective.

  • Extraction: An alkaline ethanol (B145695) extraction is highly effective for bile acids.[4] Using a solution like 95% ethanol containing 0.1 N NaOH helps to disrupt cell membranes and attenuate the binding of bile acids to proteins, improving extraction efficiency.[2][4]

  • Cleanup with Solid-Phase Extraction (SPE): Following the initial solvent extraction, Solid-Phase Extraction (SPE) is a critical step for purifying and concentrating bile acids while removing interfering matrix components.[2][7] C18 cartridges are commonly used and show good recovery rates.[7] For even cleaner extracts, polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can dramatically reduce matrix components and thus minimize matrix effects.[8]

Q4: My isoLCA signal is heavily suppressed. What are the common causes and how can I troubleshoot this?

A: Signal suppression is a classic symptom of matrix effects. Here are common causes and solutions:

  • Cause 1: Inadequate Sample Cleanup: Residual phospholipids, fats, and salts are major sources of ion suppression.

    • Solution: Implement or optimize a Solid-Phase Extraction (SPE) cleanup step. Ensure the SPE cartridge is properly conditioned and that the wash steps are sufficient to remove interferences without eluting the isoLCA prematurely.[7] Consider using a more advanced mixed-mode SPE sorbent for highly complex matrices.[8]

  • Cause 2: Co-elution of Matrix Components: An interfering compound may have a similar retention time to isoLCA on your LC column.

    • Solution: Optimize your chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or modifying the mobile phase pH can help separate isoLCA from the interfering compounds.[2]

  • Cause 3: Sample Overload: Injecting too concentrated a sample can overwhelm the LC column and the MS ion source.

    • Solution: Dilute the final extract before injection. While this may seem counterintuitive, reducing the overall matrix load can sometimes lead to a net increase in the isoLCA signal by mitigating suppression.

Q5: How can I correct for matrix effects that I cannot eliminate through sample cleanup?

A: Even with optimal cleanup, some matrix effects may persist. Analytical strategies can be used to compensate for this:

  • Isotope-Labeled Internal Standards (IS): This is the most effective approach. An isotope-labeled version of isoLCA (e.g., d4-isoLCA) is added to the sample at the very beginning of the extraction process. This IS behaves almost identically to the native analyte throughout extraction, cleanup, and ionization but is distinguishable by the mass spectrometer. Any signal suppression or enhancement affecting the analyte will also affect the IS, allowing for accurate correction and quantification.[9]

  • Standard Addition Method: This method involves splitting a sample extract into several aliquots and spiking each with a known, increasing concentration of a certified isoLCA standard. A calibration curve is then generated from these spiked aliquots. This approach effectively creates a calibration curve within the unique matrix of each sample, correcting for proportional matrix effects.[3][10] Combining this with an internal standard (the SA-IS method) provides a highly accurate quantification scheme.[3][10]

  • Matrix-Matched Calibration: If a representative "blank" fecal matrix (a sample known to be free of isoLCA) is available, calibration standards can be prepared in the extract of this blank matrix. This helps to mimic the matrix effects seen in the actual samples.[9]

Q6: Is derivatization necessary for isoLCA analysis?

A: It depends on the analytical platform:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is mandatory. Bile acids like isoLCA are not volatile enough for GC analysis. A chemical derivatization step, such as silylation (e.g., using BSTFA/TMCS), is required to make them volatile.[11]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): No, derivatization is generally not required, as LC-MS can analyze compounds directly in their liquid state. This is a major advantage of LC-MS for bile acid analysis.[12]

  • For High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Derivatization may be used to improve detection. Since bile acids lack a strong chromophore, derivatizing them with a UV-active tag (e.g., forming phenacyl esters) can significantly enhance sensitivity.[13][14]

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Low or No Analyte Recovery • Inefficient initial extraction.• Improper SPE procedure (e.g., incorrect conditioning, elution solvent).• Analyte loss during solvent evaporation (e.g., overheating).• Ensure thorough homogenization and use an effective solvent like alkaline ethanol.[4]• Review and optimize the SPE protocol; test different sorbents.[7]• Evaporate solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature.[7]
Poor Peak Shape / Peak Splitting • Co-eluting matrix interferences.• Column degradation or contamination.• Mismatch between final extract solvent and mobile phase.• Improve sample cleanup using SPE or LLE to remove interferences.[2][8]• Use a guard column and flush the analytical column regularly.• Reconstitute the dried extract in a solvent that is weak or identical to the initial mobile phase.[7]
High Signal Variability (Poor Precision) • Inconsistent sample preparation.• Heterogeneity of the fecal sample.• Inconsistent matrix effects between samples.• Use an automated liquid handler for consistency; ensure precise addition of internal standards.• Thoroughly homogenize the entire fecal sample before taking an aliquot.[4]• Use a stable isotope-labeled internal standard for every sample to correct for variability.[9]
Shift in Retention Time • Matrix components interacting with the LC column.• Changes in mobile phase composition or pH.• Column aging.• Implement a more rigorous sample cleanup to reduce matrix load on the column.[8]• Prepare fresh mobile phase daily and ensure the pump is functioning correctly.• Use a retention time-locking internal standard or re-equilibrate the column.[11]
Experimental Protocols & Data
Protocol 1: Fecal Sample Preparation and Alkaline Ethanol Extraction

This protocol is adapted from validated procedures for bile acid extraction.[2][4]

  • Sample Preparation:

    • For wet feces: Thaw the sample and homogenize thoroughly. Weigh approximately 0.2-0.5 g into a screw-top tube.[4]

    • For lyophilized feces: Freeze-dry the sample to a constant weight, then crush it into a fine, homogenous powder. Weigh approximately 10-20 mg into a glass tube.[4]

  • Internal Standard Addition: Add an appropriate volume of your isotope-labeled internal standard solution (e.g., d4-isoLCA) to each sample.

  • Extraction:

    • Add 1.0 mL of ice-cold 95% ethanol containing 0.1 N NaOH to the sample.[4]

    • Vortex vigorously for 1 minute.

    • Shake or agitate the sample for 30 minutes at 4°C.[4]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the solid fecal matter.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube for the SPE cleanup step.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a standard C18 SPE cartridge.[7]

  • Column Conditioning:

    • Wash a C18 SPE column (e.g., 500 mg) with 5 mL of methanol (B129727).

    • Equilibrate the column with 5 mL of ultrapure water. Do not let the column run dry.

  • Sample Loading: Load the supernatant from Protocol 1 onto the conditioned SPE column.

  • Washing: Wash the column with 5 mL of water to remove salts and other polar impurities.

  • Elution: Elute the purified bile acids, including isoLCA, from the column with 5 mL of methanol into a clean collection tube.[4]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.[4]

    • Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of a solvent compatible with your analytical method (e.g., 50% methanol or the initial mobile phase).[4]

Data Tables

Table 1: Comparison of Sample Cleanup Techniques for Reducing Matrix Effects

TechniqueEffectiveness in Reducing Matrix EffectsAdvantagesDisadvantages
Protein Precipitation (PPT) LowFast, simple, inexpensive.Least effective; results in significant matrix effects from residual components.[8]
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide clean extracts.Can have low recovery for polar analytes; labor-intensive.[8]
Solid-Phase Extraction (SPE) HighVersatile, good for concentrating analytes, cleaner extracts than PPT.[7][8]Requires method development; more expensive than PPT.
Mixed-Mode SPE Very HighDramatically reduces residual matrix components by using multiple retention mechanisms.[8]Most expensive option; requires specific method development.

Table 2: Performance Characteristics of Reported Bile Acid Quantification Methods

MethodAnalyte(s)Sample MatrixRecovery RateLimit of Quantification (LOQ)Reference(s)
UPLC-MS/MS with SPEGeneral Bile AcidsBile89.1% - 100.2%Not Specified[7]
LC-ESI-MS with SA-ISGeneral Bile AcidsFecesNot SpecifiedLinearity Range: 0.05 - 5 µmol/L[3]
UPLC-Q-TOF-MS58 Bile AcidsFeces80.05% - 120.83%0.03 - 0.81 µg/kg[2]
GC-MS with Derivatization5 Bile AcidsFecesNot Specified~0.1 µg[15]

Visualizations

cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Fecal Sample (Wet or Lyophilized) Homogenize Homogenization Sample->Homogenize Extract Alkaline Ethanol Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry Evaporation (Nitrogen Stream) SPE->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for Fecal this compound Extraction and Analysis.

cluster_compensate Compensation Strategies Start Matrix Effects Observed? ImproveCleanup Improve Sample Cleanup (e.g., use Mixed-Mode SPE) Start->ImproveCleanup Yes End Accurate Quantification Start->End No OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC UseIS Use Isotope-Labeled Internal Standard OptimizeLC->UseIS UseSA Use Standard Addition Method (SA-IS) UseIS->UseSA OR UseIS->End UseMM Use Matrix-Matched Calibrants UseSA->UseMM OR UseSA->End UseMM->End

Caption: Decision Tree for Selecting a Strategy to Counteract Matrix Effects.

cluster_sources Sources of Matrix Effects in Fecal Extract cluster_intervention Points of Intervention Lipids Lipids & Phospholipids IonSource MS Ion Source (Target for Interference) Lipids->IonSource Interfere with isoLCA Ionization Extraction 1. Optimized Extraction Lipids->Extraction Addressed by Cleanup 2. Sample Cleanup (SPE/LLE) Lipids->Cleanup Addressed by Salts Inorganic Salts Salts->IonSource Interfere with isoLCA Ionization Salts->Cleanup Addressed by Proteins Proteins & Peptides Proteins->IonSource Interfere with isoLCA Ionization Proteins->Extraction Addressed by Metabolites Other Metabolites Metabolites->IonSource Interfere with isoLCA Ionization Metabolites->Cleanup Addressed by Chromatography 3. Chromatographic Separation Metabolites->Chromatography Addressed by Correction 4. Analytical Correction (IS/SA) IonSource->Correction Addressed by

Caption: Relationship Between Matrix Effect Sources and Intervention Points.

References

Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of isoallolithocholic acid (isoalloLCA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other bile acids, is a steroid derivative containing polar functional groups, specifically a carboxyl group and a hydroxyl group.[1][2] These groups make the molecule non-volatile and thermally unstable, which is incompatible with GC-MS analysis that requires compounds to be volatile.[1][2][3] Derivatization chemically modifies these polar groups, replacing the active hydrogen with a less polar group, thereby increasing the volatility and thermal stability of the analyte, making it suitable for GC-MS.[3][4]

Q2: What are the most common derivatization strategies for bile acids like isoalloLCA?

A2: The most common strategies involve a one or two-step process:

  • Two-Step Derivatization: This is a widely recommended approach for creating stable derivatives.[1][2] It involves:

    • Esterification of the carboxyl group, typically methylation to form a methyl ester.

    • Silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.[1][2]

  • One-Step Silylation: This method derivatizes both the carboxyl and hydroxyl groups simultaneously using a strong silylating reagent.[4] While simpler, the resulting TMS esters can be less stable than methyl esters.[1][2]

Q3: Which silylating agents are recommended for isoalloLCA?

A3: Several silylating agents can be used, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most common.[3][4] These are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate.[4]

Q4: How can I ensure my derivatization reaction goes to completion?

A4: To ensure complete derivatization, consider the following:

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Reagent Excess: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.

  • Optimal Temperature and Time: Follow the recommended reaction temperature and time from established protocols. For silylation, this is often between 60-100°C for 15-60 minutes.[4][5][6]

  • Proper Mixing: Ensure the sample and reagents are thoroughly mixed.

Q5: How long are the derivatized samples stable?

A5: The stability of TMS derivatives can be a concern.[7] While methyl ester-TMS ether derivatives are generally more stable, it is best practice to analyze the samples as soon as possible after derivatization.[1][2] If storage is necessary, storing the samples at low temperatures (-20°C) can prolong their stability.[7][8] One study found that at -20°C, TMS derivatives remained stable for 72 hours.[7]

Quantitative Data Summary

The choice of derivatization reagent and conditions can significantly impact the efficiency of the reaction. The following table summarizes a comparison of different silylation mixtures for bile acid analysis.

Derivatization MixtureReagent Composition (v/w/w or v/v)Reaction ConditionsRelative EfficiencyNotes
Mixture 1 MSTFA:NH4I:DTE500:4:260°C for 30 minHighest Efficiency
Mixture 2 MSTFA:TMSI:TMCS100:2:560°C for 30 minHigh Efficiency
Mixture 3 MSTFA:TMCS100:160°C for 30 minModerate Efficiency
Mixture 4 BSTFA:TMCS100:160°C for 30 minModerate Efficiency

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methylation followed by Silylation)

This protocol is recommended for generating stable derivatives for quantitative analysis.

Materials:

Procedure:

  • Drying: Place a known quantity of the isoalloLCA standard or sample extract in a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Methylation of the Carboxyl Group:

    • Add 20 µL of methanol and 80 µL of benzene to the dried sample.

    • Add 50 µL of TMS diazomethane (~10% in hexane).

    • Mix thoroughly.

    • Evaporate the reagents completely under a nitrogen stream in a fume hood.[1][2]

  • Trimethylsilylation of the Hydroxyl Group:

    • To the dried methyl ester, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).[1][2]

    • Cap the vial tightly and heat at 60°C for 10 minutes.[1][2]

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: One-Step Silylation

This protocol is a simpler and faster alternative, suitable for screening purposes.

Materials:

  • This compound standard or dried sample extract

  • Ethyl acetate (B1210297)

  • BSTFA + 1% TMCS

  • Nitrogen gas supply

  • Heating block or oven

  • GC vials

Procedure:

  • Drying: Place 100 µL of the isoalloLCA standard or sample into a GC vial and evaporate the solvent to dryness under a stream of nitrogen.[4]

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried sample.[4]

    • Cap the vial tightly and incubate at 70°C for 30 minutes.[4]

  • Analysis: Cool the vial to room temperature. The sample can be injected directly or diluted with ethyl acetate if necessary.[4]

Troubleshooting Guide

Issue 1: Low or no peak for isoalloLCA derivative.

  • Possible Cause: Incomplete derivatization.

    • Solution: Ensure all reagents are fresh and anhydrous. Check that the reaction temperature and time were optimal. Consider increasing the excess of the derivatizing reagent.

  • Possible Cause: Degradation of the derivative.

    • Solution: Analyze the sample as soon as possible after derivatization. If storage is necessary, keep the vials at -20°C.[7][8] Check for the presence of moisture in the sample or reagents.

Issue 2: Peak tailing for the isoalloLCA derivative.

  • Possible Cause: Active sites in the GC system.

    • Solution: These sites, often silanol (B1196071) groups in the injector liner or on the column, can interact with the analyte.[9] Ensure you are using a deactivated liner. You can also try trimming the first few centimeters of the column.

  • Possible Cause: Incomplete derivatization.

    • Solution: Underivatized polar groups can cause peak tailing. Re-evaluate your derivatization procedure for completeness.

  • Possible Cause: Column issues.

    • Solution: The column may be overloaded; try injecting a more dilute sample.[9] The column itself may be degraded; consider replacing it.

Issue 3: Presence of multiple peaks for a single analyte (artifact peaks).

  • Possible Cause: Side reactions during derivatization.

    • Solution: This can be a common problem with silylation.[10][11] Optimizing the derivatization reagent mixture can help minimize this.[10][11] The two-step derivatization method is often less prone to artifact formation.

  • Possible Cause: Presence of isomers.

    • Solution: Ensure that the starting material is pure. If isomers are expected, a high-resolution capillary column should be used to achieve separation.

Visualized Workflows

experimental_workflow Experimental Workflow for isoalloLCA Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization (Two-Step Method) cluster_analysis GC-MS Analysis start Start with isoalloLCA Standard or Extract dry_sample Evaporate to Dryness (Nitrogen Stream) start->dry_sample methylation Methylation: Add Methanol, Benzene, TMS-Diazomethane dry_sample->methylation dry_methylated Evaporate to Dryness methylation->dry_methylated silylation Silylation: Add TMSI, Pyridine, TMCS Heat at 60°C dry_methylated->silylation gcms_analysis Inject into GC-MS silylation->gcms_analysis data_processing Data Acquisition and Processing gcms_analysis->data_processing end End data_processing->end

Caption: Workflow for two-step derivatization of isoalloLCA.

troubleshooting_guide Troubleshooting Guide for isoalloLCA Derivatization cluster_low_peak Low or No Peak cluster_tailing Peak Tailing cluster_artifacts Artifact Peaks start Problem Encountered check_derivatization Incomplete Derivatization? start->check_derivatization Low/No Peak check_stability Derivative Degradation? start->check_stability Low/No Peak active_sites Active Sites in System? start->active_sites Peak Tailing incomplete_derivatization_tail Incomplete Derivatization? start->incomplete_derivatization_tail Peak Tailing column_overload Column Overload/Degradation? start->column_overload Peak Tailing side_reactions Side Reactions? start->side_reactions Multiple Peaks isomers Isomers Present? start->isomers Multiple Peaks solution_derivatization Solution: - Use fresh/anhydrous reagents - Optimize temp/time - Increase reagent excess check_derivatization->solution_derivatization solution_stability Solution: - Analyze promptly - Store at -20°C - Avoid moisture check_stability->solution_stability solution_active_sites Solution: - Use deactivated liner - Trim column active_sites->solution_active_sites solution_incomplete_derivatization_tail Solution: - Re-evaluate derivatization procedure incomplete_derivatization_tail->solution_incomplete_derivatization_tail solution_column_overload Solution: - Dilute sample - Replace column column_overload->solution_column_overload solution_side_reactions Solution: - Optimize reagent mixture - Use two-step method side_reactions->solution_side_reactions solution_isomers Solution: - Check starting material purity - Use high-resolution column isomers->solution_isomers

Caption: Troubleshooting decision tree for common derivatization issues.

References

Troubleshooting isoallolithocholic acid solubility issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoallolithocholic acid (isoalloLCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of isoalloLCA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (isoalloLCA)?

This compound is a bile acid metabolite that acts as a T-cell modulator with anti-inflammatory properties and is associated with human immune homeostasis.[1] It is an isomer of lithocholic acid and is formed through the microbial metabolism of lithocholic acid or its sulfate (B86663) conjugate.[2]

Q2: What are the primary challenges when working with isoalloLCA in cell culture?

The most common challenge encountered when working with isoalloLCA is its low solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound, which affects the accuracy and reproducibility of experimental results.

Q3: In which organic solvents can I dissolve isoalloLCA?

IsoalloLCA is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.[2][3] It is also reported to be soluble in dimethylformamide (DMF) and slightly soluble in ethanol, methanol, and chloroform.[1][2]

Quantitative Data Summary: Solubility of this compound

For ease of comparison, the following table summarizes the solubility of isoalloLCA in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO4.411.68Sonication is recommended to aid dissolution.[2]
DMF12.66Sonication is recommended.[1]
DMF:PBS (pH 7.2) (1:3)0.250.66Sonication is recommended.[1]
EthanolSlightly soluble-[2]
MethanolSlightly soluble-[2]
ChloroformSlightly soluble-

Molecular Weight of this compound: 376.57 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM IsoalloLCA Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of isoalloLCA, which can then be diluted to the desired working concentration in your cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of isoalloLCA powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of isoalloLCA.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic bath for a short period until the solution is clear.[2][3]

  • Once the isoalloLCA is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.[3]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Diluting IsoalloLCA Stock Solution into Cell Culture Media

This protocol outlines the steps to dilute the concentrated DMSO stock solution into your aqueous cell culture medium while minimizing the risk of precipitation.

Materials:

  • 10 mM isoalloLCA stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube or flask

Procedure:

  • Pre-warm the required volume of your complete cell culture medium to 37°C. This can help to increase the solubility of isoalloLCA.

  • In a sterile tube or flask, add the pre-warmed cell culture medium.

  • While gently swirling or vortexing the medium, add the calculated volume of the isoalloLCA stock solution drop-by-drop. This rapid dispersal is crucial to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix gently for another 10-15 seconds to ensure the solution is homogeneous.

  • Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

  • Important: Ensure the final concentration of DMSO in your culture medium is not toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), with an ideal concentration of 0.1% or lower.[4]

Troubleshooting Guide: IsoalloLCA Precipitation in Culture Media

If you observe a precipitate in your culture medium after adding isoalloLCA, use the following guide to troubleshoot the issue.

TroubleshootingWorkflow Troubleshooting IsoalloLCA Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution with anhydrous DMSO. Ensure complete dissolution. check_stock->remake_stock No check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize dilution: - Pre-warm media to 37°C. - Add stock dropwise with mixing. check_dilution->optimize_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Perform a dose-response experiment to find the optimal soluble concentration. check_concentration->lower_concentration Yes check_media Could media components be interacting? check_concentration->check_media No solution Problem Resolved lower_concentration->solution test_media Test solubility in basal media vs. complete media (with/without serum). check_media->test_media test_media->solution

Caption: A step-by-step workflow for troubleshooting isoalloLCA precipitation.

Signaling Pathways Involving this compound

IsoalloLCA has been shown to modulate key signaling pathways involved in the immune response. Below are diagrams illustrating its mechanism of action in enhancing regulatory T cell (Treg) differentiation and promoting an anti-inflammatory phenotype in macrophages.

IsoalloLCA-Mediated Enhancement of Treg Differentiation

IsoalloLCA promotes the differentiation of regulatory T cells (Tregs) by increasing the production of mitochondrial reactive oxygen species (mitoROS), which in turn enhances the expression of the transcription factor Foxp3.[5][6]

TregDifferentiation IsoalloLCA and Treg Differentiation isoalloLCA IsoalloLCA mitoROS Mitochondrial ROS (mitoROS) Production isoalloLCA->mitoROS enhances Foxp3 Foxp3 Expression mitoROS->Foxp3 increases Treg Treg Differentiation Foxp3->Treg promotes

Caption: IsoalloLCA enhances Treg differentiation via mitoROS and Foxp3.

IsoalloLCA's Anti-Inflammatory Effect on Macrophages

In macrophages, isoalloLCA mitigates lipopolysaccharide (LPS)-induced inflammation by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway.[7][8] This leads to a metabolic reprogramming of macrophages towards an anti-inflammatory phenotype.

MacrophagePathway IsoalloLCA's Anti-Inflammatory Action in Macrophages LPS LPS ETS2 ETS2-HIF1A/PFKFB3 Signaling Pathway LPS->ETS2 activates isoalloLCA IsoalloLCA isoalloLCA->ETS2 inhibits Anti_Inflammation Anti-inflammatory Macrophage Phenotype isoalloLCA->Anti_Inflammation promotes Inflammation Pro-inflammatory Response ETS2->Inflammation leads to

Caption: IsoalloLCA inhibits pro-inflammatory signaling in macrophages.

References

Minimizing cross-reactivity in isoallolithocholic acid immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isoallolithocholic acid (isoalloLCA) immunoassays. Our goal is to help you achieve accurate and reproducible results by minimizing potential issues, particularly cross-reactivity with other bile acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound (isoalloLCA) and why is it important to measure?

This compound is a secondary bile acid, a metabolite produced by gut microbiota. It is a stereoisomer of lithocholic acid and has emerged as a significant signaling molecule in metabolic and immune regulation. Specifically, isoalloLCA is known to be a T-cell modulator with anti-inflammatory properties and is associated with human immune homeostasis. Accurate measurement of isoalloLCA is crucial for research in liver diseases, metabolic disorders, and immunology to understand its physiological and pathological roles.

Q2: What is the principle of a competitive immunoassay for isoalloLCA?

In a competitive immunoassay for isoalloLCA, unlabeled isoalloLCA in a sample competes with a fixed amount of labeled isoalloLCA (e.g., enzyme-conjugated) for a limited number of binding sites on a specific anti-isoalloLCA antibody. The amount of labeled isoalloLCA that binds to the antibody is inversely proportional to the concentration of unlabeled isoalloLCA in the sample. After a wash step to remove unbound components, a substrate is added, and the resulting signal is measured. A standard curve is generated using known concentrations of isoalloLCA to determine the concentration in unknown samples.

Q3: What are the most common sources of error in isoalloLCA immunoassays?

The most common sources of error include:

  • Cross-reactivity: Due to the structural similarity of bile acids, the antibody may bind to other bile acids present in the sample, leading to inaccurate quantification.

  • Matrix effects: Components in the sample matrix (e.g., serum, plasma, feces) can interfere with the antibody-antigen binding.

  • Procedural errors: Inaccurate pipetting, improper washing, incorrect incubation times or temperatures, and improperly prepared reagents can all lead to variability and erroneous results.

  • Sample handling: Improper collection, storage, or preparation of samples can affect the stability and measurement of isoalloLCA.

Troubleshooting Guide

Issue 1: High Background Signal

Q: My blank wells (containing no isoalloLCA) are showing a high signal. What could be the cause and how can I fix it?

A: High background can obscure the specific signal and reduce the dynamic range of the assay. Here are the potential causes and solutions:

Potential Cause Solution
Insufficient Washing Increase the number of wash steps and the soaking time for each wash. Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper.
Ineffective Blocking Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time. Ensure the blocking buffer covers the entire surface of the well.
Contaminated Reagents Use fresh, high-quality reagents. Ensure buffers are not contaminated with endogenous enzymes or other interfering substances.
High Concentration of Detection Reagent Titrate the detection reagent (e.g., HRP-conjugated secondary antibody) to the optimal concentration to reduce non-specific binding.
Improper Plate Sealing Use a new plate sealer for each incubation step to prevent evaporation and "edge effects."
Issue 2: Weak or No Signal

Q: I am getting a very low signal, even in my standards with the lowest concentration of unlabeled isoalloLCA. What should I do?

A: A weak or absent signal can prevent the generation of a usable standard curve. Consider the following:

Potential Cause Solution
Inactive Reagents Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. Prepare fresh reagents, especially the enzyme-substrate solution.
Incorrect Incubation Times/Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol. Optimize these parameters if necessary.
Antibody Concentration Too Low The concentration of the primary or secondary antibody may be insufficient. Titrate the antibodies to determine the optimal concentration.
Incorrect Filter Wavelength Ensure the microplate reader is set to the correct wavelength for the substrate used.
Presence of Inhibitors The sample matrix or buffers may contain inhibitors of the enzyme (e.g., sodium azide (B81097) for HRP). Ensure all buffers are compatible with the detection system.
Issue 3: Suspected Cross-Reactivity

Q: I suspect my assay is detecting other bile acids in addition to isoalloLCA. How can I confirm and minimize this?

A: Cross-reactivity is a significant challenge due to the structural similarities among bile acids.

Understanding Structural Similarities:

The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure of its target antigen. For isoalloLCA, subtle differences in the stereochemistry of hydroxyl groups and the A/B ring junction are critical for antibody recognition. The following table highlights the structural differences between isoalloLCA and other closely related bile acids.

Bile Acid 3-OH Position 5-H Configuration Key Structural Difference from isoalloLCA
This compound (isoalloLCA) -
Allolithocholic Acid (alloLCA) Epimer at the 3-OH position.
Lithocholic Acid (LCA) Different A/B ring junction (cis) and epimer at the 3-OH position.
Isolithocholic Acid (isoLCA) Different A/B ring junction (cis).

Visualizing Structural Relationships and Potential Cross-Reactivity:

G cluster_target Target Analyte cluster_potential_cross_reactants Potential Cross-Reactants isoalloLCA This compound (3β-OH, 5α-H) alloLCA Allolithocholic Acid (3α-OH, 5α-H) isoalloLCA->alloLCA Epimer at C3 isoLCA Isolithocholic Acid (3β-OH, 5β-H) isoalloLCA->isoLCA Different A/B Ring Junction LCA Lithocholic Acid (3α-OH, 5β-H) alloLCA->LCA Different A/B Ring Junction G cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis coat 1. Coat Plate with Anti-isoalloLCA Antibody wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 add_sample 5. Add Standards/Samples and isoalloLCA-Enzyme Conjugate wash2->add_sample wash3 6. Wash add_sample->wash3 add_substrate 7. Add Substrate wash3->add_substrate stop 8. Stop Reaction add_substrate->stop read 9. Read Absorbance stop->read analyze 10. Calculate Results read->analyze

Purity concerns and purification of synthetic isoallolithocholic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic isoallolithocholic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Impurities in synthetic this compound often arise from the starting materials, reagents, and side reactions during synthesis. Common impurities may include:

  • Stereoisomers: Lithocholic acid (LCA) and its other isomers (allolithocholic acid, isolithocholic acid) are the most common process-related impurities due to the multiple chiral centers in the steroid nucleus.

  • Starting Materials: Unreacted precursors from the synthetic route can be present in the final product.

  • Reagents and Byproducts: Residual reagents, catalysts (e.g., palladium, copper), and byproducts from specific chemical reactions (e.g., oxidations, reductions) can also be impurities.[1]

Q2: How can I assess the purity of my synthetic this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or a specialized column for steroid separation is a primary method for quantifying purity and detecting isomers.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for identifying and quantifying this compound and its impurities, especially when dealing with complex matrices.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can help identify impurities with different chemical structures.[4]

Q3: What is the expected solubility of this compound?

A3: this compound is generally soluble in organic solvents like dimethylformamide (DMF), and to a lesser extent in methanol (B129727) and ethanol. It has limited solubility in aqueous solutions. For cell-based assays, co-solvents such as DMSO or cyclodextrins may be required to achieve the desired concentration in culture media.[5]

Troubleshooting Guides

HPLC Purification
Problem Potential Cause Solution
Poor resolution between this compound and its isomers. The column chemistry is not optimal for separating steroid isomers.Consider using a different stationary phase, such as a pentafluorophenyl (PFP) or biphenyl (B1667301) column, which can offer different selectivity for structurally similar compounds.[2] Optimizing the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol) can also improve separation.
Peak tailing. The analyte is interacting with active sites on the column packing material.Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to improve peak shape. Ensure the pH of the mobile phase is appropriate for the acidic nature of this compound.
High backpressure. There is a blockage in the HPLC system.Systematically check for blockages, starting from the column outlet and moving backward. Flush the column with a strong solvent. If the pressure remains high, the column frit may be blocked and may need replacement.[6]
Ghost peaks. Contamination in the mobile phase, injection system, or carryover from a previous injection.Use fresh, high-purity mobile phase solvents. Implement a needle wash step in your autosampler method. Inject a blank solvent run to check for carryover.
Recrystallization
Problem Potential Cause Solution
The compound "oils out" instead of crystallizing. The solution is supersaturated, and the compound is coming out of solution above its melting point.Reheat the solution and add a small amount of additional solvent to reduce the saturation. Allow the solution to cool more slowly.[7]
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation has not been initiated.If too much solvent was added, evaporate some of it and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[8]
Crystals form too quickly, potentially trapping impurities. The solution is cooling too rapidly.Insulate the flask to slow down the cooling process. This can be done by covering the flask with a beaker or placing it in a Dewar flask.[7]
Low recovery of the purified product. The chosen solvent has a relatively high solubility for the compound at low temperatures, or too much solvent was used.Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]

Quantitative Data

Table 1: Representative Purification Yields for Bile Acids Using Different Techniques.

Purification MethodStarting PurityFinal PurityYieldReference
Column Chromatography~70%>90%~85-90%[9]
Recrystallization~80%>95%~70-85%[9]

Note: These are representative values for similar bile acids and may vary for synthetic this compound depending on the specific impurities and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a composition of 70% A and 30% B, linearly increasing to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic this compound in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Recrystallization for Purification
  • Solvent Selection: Determine a suitable solvent or solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A common system for bile acids is ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the crude synthetic this compound and a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a two-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization by NMR and Mass Spectrometry
  • NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent such as CDCl3 or DMSO-d6. Acquire 1H and 13C NMR spectra. The chemical shifts should be compared to known literature values for this compound to confirm its identity and assess purity.[4][10]

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze by LC-MS/MS using electrospray ionization (ESI) in negative ion mode. The precursor ion [M-H]- should be observed at m/z 375.29. Fragmentation patterns can be used to confirm the structure.[11][12][13]

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis crude Crude Synthetic This compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter crystallize Cool Slowly to Induce Crystallization hot_filter->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Purified This compound dry->pure_product Purified Product hplc HPLC Analysis pure_product->hplc lcms LC-MS/MS Analysis pure_product->lcms nmr NMR Spectroscopy pure_product->nmr

Caption: Experimental workflow for the purification and analysis of synthetic this compound.

signaling_pathway cluster_macrophage Macrophage Anti-Inflammatory Signaling isoalloLCA This compound mitoROS Mitochondrial ROS Production isoalloLCA->mitoROS ETS2_HIF1A Inhibition of ETS2-HIF1A/PFKFB3 Pathway isoalloLCA->ETS2_HIF1A OXPHOS Enhanced Oxidative Phosphorylation (OXPHOS) isoalloLCA->OXPHOS anti_inflammatory Anti-inflammatory Macrophage Phenotype mitoROS->anti_inflammatory ETS2_HIF1A->anti_inflammatory OXPHOS->anti_inflammatory

Caption: Signaling pathway of this compound in macrophages.[14][15]

treg_pathway cluster_tcell Treg Cell Differentiation isoalloLCA_t This compound mitoROS_t Mitochondrial ROS Production isoalloLCA_t->mitoROS_t foxp3 Increased Foxp3 Expression mitoROS_t->foxp3 treg Regulatory T-cell (Treg) Differentiation foxp3->treg

Caption: this compound enhances Treg cell differentiation via Foxp3 expression.[14][16]

References

Stability of isoallolithocholic acid in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoallolithocholic Acid

This technical support center provides guidance on the stability of this compound (isoalloLCA) in solution and during storage. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least three years.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) should be stored at -80°C for long-term use, where they can be stable for up to one year. For short-term storage (up to one month), -20°C is also acceptable. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in common laboratory solvents at room temperature?

A3: While specific long-term stability data at room temperature is not extensively available, a study on a variety of compounds in DMSO showed that at 20 mM concentration, there was a noticeable degradation over a year for many of the compounds.[1] Generally, bile acids in plasma have been shown to be stable for at least 6 hours at room temperature. It is highly recommended to minimize the time isoalloLCA solutions are kept at room temperature. For any critical experiments, it is best to use freshly prepared solutions or solutions that have been recently thawed from -80°C storage.

Q4: How many freeze-thaw cycles can a solution of this compound tolerate?

A4: Studies on a diverse set of compounds in DMSO have shown no significant loss after 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C.[2] Another study on various bile acids in plasma indicated stability for at least three freeze-thaw cycles. To minimize the potential for degradation, it is best practice to aliquot stock solutions into single-use volumes.

Q5: Is this compound sensitive to light?

A5: As a general precaution for all steroid-based compounds, it is recommended to protect solutions of this compound from prolonged exposure to direct light. Store solutions in amber vials or in the dark.

Q6: What is the expected stability of this compound in aqueous solutions at different pH values?

A6: The stability of carboxylic acids in aqueous solutions can be pH-dependent.[3] While specific data for isoalloLCA is not available, steroid carboxylic acids can be susceptible to degradation under strongly acidic or alkaline conditions, which can catalyze hydrolysis or other reactions.[4][5] For experiments in aqueous buffers, it is recommended to prepare the solutions fresh and use them promptly. If storage is necessary, it should be at -80°C, and the stability under these specific pH conditions should be validated.

Stability Data Summary

The following tables summarize the general stability information for this compound based on available data for the compound and structurally related bile acids.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°C≥ 3 years
In Solvent (e.g., DMSO)-80°C≤ 1 year
In Solvent (e.g., DMSO)-20°C≤ 1 month

Table 2: General Stability of Bile Acids in Solution (Based on Analogous Compounds)

ConditionSolvent/MatrixTemperatureDurationFinding
Short-termPlasmaRoom Temperature≥ 6 hoursStable
Freeze-ThawPlasma-20°C to RT≥ 3 cyclesStable
Freeze-ThawDMSO-15°C to 25°C11 cyclesNo significant loss
Long-term FrozenPlasma-20°C / -70°C2 monthsStable
Long-term FrozenHuman Gallbladder Bile-18°C4 monthsStable

Troubleshooting Guides

HPLC Analysis Issues

Q: I am observing peak tailing in my HPLC analysis of isoalloLCA. What could be the cause?

A: Peak tailing for acidic compounds like isoalloLCA can be due to several factors:

  • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the C18 column can interact with the carboxylic acid moiety of isoalloLCA. Ensure your mobile phase is adequately buffered at a pH that suppresses the ionization of both the analyte and the silanol groups. Using a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) can help protonate the carboxylic acid, reducing these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Column Degradation: The column may be degrading. Consider flushing the column or replacing it if the problem persists.

Q: My retention times for isoalloLCA are shifting between injections. What should I check?

A: Retention time variability can be caused by:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient.

  • Mobile Phase Composition Changes: If you are mixing solvents online, ensure the pump is functioning correctly. If preparing the mobile phase manually, ensure it is well-mixed. Evaporation of a volatile organic component can also alter the composition.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

  • Pump Malfunction: Check the pump for leaks or inconsistent flow rates.[6]

Q: I am seeing a noisy baseline in my chromatogram. What are the common causes?

A: A noisy baseline can result from:

  • Contaminated Mobile Phase: Use high-purity solvents and filter your mobile phase before use.

  • Air Bubbles in the System: Degas your mobile phase and purge the pump to remove any trapped air bubbles.

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.

HPLC_Troubleshooting start HPLC Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift noisy_baseline Noisy Baseline start->noisy_baseline cause_silanol Secondary Silanol Interactions peak_tailing->cause_silanol cause_overload Column Overload peak_tailing->cause_overload cause_column_deg Column Degradation peak_tailing->cause_column_deg cause_equilibration Inadequate Equilibration rt_shift->cause_equilibration cause_mobile_phase Mobile Phase Inconsistency rt_shift->cause_mobile_phase cause_temp Temperature Fluctuations rt_shift->cause_temp cause_pump Pump Malfunction rt_shift->cause_pump cause_contamination Mobile Phase Contamination noisy_baseline->cause_contamination cause_air Air Bubbles noisy_baseline->cause_air cause_detector Detector Issue noisy_baseline->cause_detector solution_ph Adjust Mobile Phase pH cause_silanol->solution_ph solution_dilute Dilute Sample cause_overload->solution_dilute solution_replace_col Flush/Replace Column cause_column_deg->solution_replace_col solution_equilibrate Ensure Proper Equilibration cause_equilibration->solution_equilibrate solution_check_mp Check Mobile Phase Preparation/Pump cause_mobile_phase->solution_check_mp solution_use_oven Use Column Oven cause_temp->solution_use_oven solution_check_pump Inspect Pump cause_pump->solution_check_pump solution_filter_mp Filter Mobile Phase cause_contamination->solution_filter_mp solution_degas Degas Mobile Phase & Purge Pump cause_air->solution_degas solution_check_detector Check Detector Lamp & Clean Flow Cell cause_detector->solution_check_detector

Caption: A troubleshooting guide for common HPLC issues encountered during bile acid analysis.

Experimental Protocols

Protocol for a General Stability-Indicating HPLC Method for this compound (Hypothetical)

This protocol is a suggested starting point for developing a validated stability-indicating method for isoalloLCA, based on methods for similar bile acids. Optimization will be required.

  • Chromatographic System:

    • HPLC with a UV detector.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 35°C.

    • Autosampler Temperature: 10°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 205 nm (as bile acids have poor chromophores, low UV is necessary).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B

      • 15-17 min: 70% to 90% B

      • 17-19 min: 90% B

      • 19-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of isoalloLCA in DMSO at 1 mg/mL.

    • For analysis, dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 50 µg/mL.

Protocol for Forced Degradation Studies of this compound

Forced degradation studies are essential to generate potential degradation products and to validate that the analytical method is stability-indicating.[7]

  • Preparation of Samples: Prepare a 1 mg/mL solution of isoalloLCA in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid isoalloLCA in a hot air oven at 80°C for 48 hours.

    • Dissolve the heat-treated solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of isoalloLCA (e.g., 1 mg/mL) to direct sunlight for 24 hours.

    • Keep a control sample in the dark.

    • Dilute both solutions for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent isoalloLCA peak.

Forced_Degradation_Workflow start Start: IsoalloLCA Sample (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 2h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) start->base oxidation Oxidation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) start->thermal photo Photolytic Degradation (Solution, Sunlight, 24h) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc dissolve_thermal Dissolve in Solvent thermal->dissolve_thermal photo->hplc neutralize_acid->hplc neutralize_base->hplc dissolve_thermal->hplc end Evaluate Peak Purity & Resolution hplc->end

Caption: Workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Isoallolithocholic Acid Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of animal dosing protocols for isoallolithocholic acid (isoalloLCA) studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during the preparation and administration of this compound in animal studies.

Question Answer
1. What is the recommended starting dose for this compound in a mouse model of colitis? Based on in vivo studies, an intraperitoneal (i.p.) dose of 5 mg/kg body weight, administered daily, has been shown to be effective in alleviating dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. For oral administration, while specific dose-response studies for isoalloLCA are not readily available, a starting point can be extrapolated from studies of similar secondary bile acids. For lithocholic acid, oral gavage doses have been used in DSS-induced colitis models.[1][2] A pilot dose-ranging study is highly recommended to determine the optimal oral dose for your specific model and experimental conditions.
2. How should I prepare this compound for in vivo administration? IsoalloLCA has low aqueous solubility. For intraperitoneal injection, it has been successfully dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] For oral gavage, a suspension is often necessary for poorly soluble compounds. Common vehicles include corn oil, or aqueous solutions containing suspending agents like carboxymethylcellulose (CMC) and a small percentage of a surfactant such as Tween 80.[4][5] It is crucial to ensure a uniform suspension to achieve consistent dosing. Sonication can aid in creating a finer, more homogenous suspension.
3. I am observing precipitation of isoalloLCA in my vehicle. What can I do? Precipitation is a common issue with poorly soluble compounds. To troubleshoot: • Increase Sonication Time: Ensure the compound is adequately dispersed by sonicating the suspension. • Adjust Vehicle Composition: Consider trying a different vehicle or a combination. For example, a mixture of PEG300, Tween 80, and saline is often used for compounds soluble in DMSO.[6] • Prepare Fresh Daily: Due to potential instability of the suspension, it is best to prepare the dosing solution fresh each day immediately before administration. • Constant Agitation: Keep the suspension under constant agitation (e.g., using a magnetic stirrer) during the dosing procedure to prevent settling.
4. What are the potential toxic effects of this compound? Specific toxicological data such as an LD50 or No-Observed-Adverse-Effect Level (NOAEL) for isoalloLCA are not well-documented in publicly available literature. However, related secondary bile acids like lithocholic acid (LCA) are known to be hepatotoxic at high doses. It is essential to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and to monitor for signs of toxicity, such as weight loss, lethargy, and changes in liver enzymes.
5. My animals are showing signs of distress after oral gavage. What should I do? Distress after oral gavage can be due to the procedure itself or the administered substance. • Refine Gavage Technique: Ensure proper restraint and gentle insertion of the gavage needle to avoid injury to the esophagus or trachea. The use of flexible gavage tubes may reduce the risk of trauma.[7] • Reduce Dosing Volume: High volumes can cause discomfort and reflux. For mice, a typical maximum oral gavage volume is 10 mL/kg, but smaller volumes are often better tolerated.[7] • Vehicle Control: Always include a vehicle-only control group to differentiate between effects of the vehicle and the test compound. Some vehicles can cause gastrointestinal upset.
6. How does this compound exert its anti-inflammatory effects? IsoalloLCA has been shown to ameliorate intestinal inflammation by modulating macrophage function. It mitigates lipopolysaccharide (LPS)-induced inflammation in macrophages, potentially by enhancing mitochondrial reactive oxygen species (mitoROS) production and inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway.[8] This leads to a metabolic reprogramming of macrophages towards an anti-inflammatory phenotype, characterized by enhanced oxidative phosphorylation.[8][9] Additionally, isoalloLCA promotes the differentiation of anti-inflammatory regulatory T cells (Tregs) by upregulating the expression of Foxp3.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its effects.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of DSS-Induced Colitis

ParameterVehicle Control (DMSO)IsoalloLCA (5 mg/kg, i.p.)OutcomeReference
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)-[3]
Treatment Duration 7 days7 days-[3]
Effect on Disease Progressive diseaseAlleviation of acute intestinal inflammationIsoalloLCA demonstrates therapeutic efficacy.[3][8]

Table 2: Recommended Dosing Volumes for Oral Gavage in Mice

Body Weight (g)Maximum Volume (mL) at 10 mL/kgRecommended Smaller Volume (mL)
200.20.1
250.250.125
300.30.15
Note: These are general guidelines. The optimal volume may vary depending on the vehicle and the specific experimental conditions.[7]

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in a Mouse Colitis Model

Materials:

  • This compound (isoalloLCA) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with 28-gauge needles (or similar)

Procedure:

  • Preparation of IsoalloLCA Stock Solution:

    • On the day of use, weigh the required amount of isoalloLCA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). The final concentration should be calculated to ensure the final injection volume is appropriate for the animal's weight and that the final DMSO concentration is minimized.

    • Vortex thoroughly until the isoalloLCA is completely dissolved.

  • Preparation of Dosing Solution:

    • Based on the 5 mg/kg dose and the average weight of the mice, calculate the total volume of dosing solution needed.

    • Dilute the isoalloLCA stock solution with sterile saline to the final desired concentration. It is critical to keep the final concentration of DMSO as low as possible (ideally less than 5%) to avoid toxicity.

    • Vortex the solution immediately before drawing it into the syringe to ensure homogeneity.

  • Animal Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Restrain the mouse appropriately.

    • Administer the calculated volume of the isoalloLCA solution via intraperitoneal injection.

    • Administer the vehicle control (a corresponding dilution of DMSO in saline) to the control group.

    • Monitor the animals for any adverse reactions post-injection.

Protocol 2: Induction of DSS-Induced Colitis in Mice

Materials:

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal scale

Procedure:

  • Preparation of DSS Solution:

    • Prepare a 2.5% to 5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain, age, and the specific batch of DSS, and should be determined in a pilot study.[10][11]

    • Ensure the DSS is completely dissolved.

  • Induction of Colitis:

    • Provide the DSS solution as the sole source of drinking water to the experimental group of mice for 5-7 consecutive days.[1][10]

    • The control group should receive regular sterile drinking water.

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. These parameters can be used to calculate a Disease Activity Index (DAI).[10]

    • Water consumption should also be monitored.

  • Initiation of Treatment:

    • Treatment with isoalloLCA can be initiated concurrently with DSS administration or after the induction period, depending on the study design (prophylactic vs. therapeutic).

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to visualize key pathways and workflows related to this compound studies.

isoalloLCA_Macrophage_Signaling isoalloLCA This compound (isoalloLCA) Macrophage Inflammatory Macrophage isoalloLCA->Macrophage Enters mitoROS Mitochondrial ROS Production Macrophage->mitoROS Enhances ETS2 ETS2 Macrophage->ETS2 Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) Macrophage->OXPHOS Enhances HIF1A_PFKFB3 HIF1A/PFKFB3 Pathway ETS2->HIF1A_PFKFB3 Activates Pro_Inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α) ETS2->Pro_Inflammatory Drives Glycolysis Glycolysis HIF1A_PFKFB3->Glycolysis Promotes Glycolysis->Pro_Inflammatory Fuels Anti_Inflammatory Anti-inflammatory Phenotype OXPHOS->Anti_Inflammatory Promotes Anti_Inflammatory->Pro_Inflammatory Suppresses

Caption: IsoalloLCA signaling pathway in macrophages.

DSS_Colitis_Workflow Start Start: Acclimatize Mice Baseline Record Baseline: - Body Weight - Stool Consistency - Fecal Blood Start->Baseline DSS_Admin Administer DSS (2.5-5%) in Drinking Water (5-7 Days) Baseline->DSS_Admin Control_Water Administer Normal Drinking Water (Control Group) Baseline->Control_Water Treatment_Group Treatment Group: Administer isoalloLCA (e.g., 5 mg/kg, i.p.) DSS_Admin->Treatment_Group Vehicle_Group Vehicle Control Group: Administer Vehicle (e.g., DMSO in Saline) DSS_Admin->Vehicle_Group Daily_Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) Control_Water->Daily_Monitoring Treatment_Group->Daily_Monitoring Vehicle_Group->Daily_Monitoring Endpoint Endpoint Analysis: - Colon Length & Histology - Myeloperoxidase (MPO) Assay - Cytokine Analysis Daily_Monitoring->Endpoint

Caption: Experimental workflow for DSS-induced colitis and isoalloLCA treatment.

Oral_Gavage_Troubleshooting Problem Problem Encountered Precipitation Precipitation in Vehicle Problem->Precipitation Distress Animal Distress Post-Gavage Problem->Distress Variable_Results High Variability in Results Problem->Variable_Results Sol_Precip Increase Sonication Precipitation->Sol_Precip Solution Sol_Vehicle Change Vehicle/ Add Surfactant Precipitation->Sol_Vehicle Solution Sol_Fresh Prepare Fresh Daily Precipitation->Sol_Fresh Solution Sol_Technique Refine Gavage Technique Distress->Sol_Technique Solution Sol_Volume Reduce Dosing Volume Distress->Sol_Volume Solution Sol_Vehicle_Control Check Vehicle Effects Distress->Sol_Vehicle_Control Solution Sol_Homogeneity Ensure Homogenous Suspension Variable_Results->Sol_Homogeneity Solution Sol_Dosing_Accuracy Verify Dosing Accuracy Variable_Results->Sol_Dosing_Accuracy Solution Sol_Group_Size Increase Group Size Variable_Results->Sol_Group_Size Solution

Caption: Troubleshooting guide for oral gavage of isoalloLCA.

References

Technical Support Center: Resolution of Isoallolithocholic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of isoallolithocholic acid (isoalloLCA) from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving optimal separation of these critical bile acid species.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers?

A1: The primary challenge lies in the structural similarity of bile acid isomers. This compound and its isomers, such as lithocholic acid (LCA) and its other stereoisomers, often have the same mass-to-charge ratio (isobaric) and similar physicochemical properties.[1][2][3] This makes their differentiation by mass spectrometry alone difficult and necessitates high-resolution chromatographic techniques for effective separation.[1][4] The subtle differences in the stereochemistry of hydroxyl groups and the A/B ring fusion require highly selective analytical methods.[2]

Q2: What are the most effective chromatographic techniques for separating this compound and its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are considered the gold standard for bile acid analysis due to their high resolution, sensitivity, and specificity.[1][5][6] Supercritical Fluid Chromatography (SFC) is another powerful technique that can serve as a complementary method to HPLC, particularly for resolving challenging diastereomers.[7]

Q3: What are the key parameters to optimize for better resolution in HPLC/UPLC?

A3: To enhance resolution, focus on optimizing the following:

  • Stationary Phase: C18 and T3 columns are commonly used for reversed-phase separation of bile acids.[2][8][9] The choice of stationary phase can significantly impact selectivity.[10][11]

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., methanol, acetonitrile, acetone), aqueous component, and additives (e.g., formic acid, ammonium (B1175870) acetate), is crucial for achieving separation.[11][12][13] The pH of the mobile phase can also affect the retention behavior of bile acids.[2][8]

  • Column Temperature: Optimizing the column temperature can improve peak shape and resolution.[9][11]

  • Gradient Elution: A well-designed gradient elution program is essential for separating a complex mixture of bile acid isomers with varying polarities.[4]

Q4: Can Supercritical Fluid Chromatography (SFC) offer advantages over HPLC for this separation?

A4: Yes, SFC can offer several advantages. The use of supercritical CO2 as the primary mobile phase results in lower viscosity, allowing for higher flow rates, faster analysis times, and the use of longer columns for increased efficiency without a significant increase in backpressure.[10][][15] SFC is particularly effective for separating stereoisomers and can provide different selectivity compared to reversed-phase HPLC.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor resolution between isoalloLCA and LCA peaks - Inappropriate stationary phase.- Suboptimal mobile phase composition.- Screen different C18 or other reversed-phase columns with varying selectivities.- Adjust the organic modifier (methanol, acetonitrile) percentage.- Optimize the concentration of additives like formic acid or ammonium acetate (B1210297) in the mobile phase.[2][13]- Consider using SFC as an orthogonal separation technique.[7]
Peak tailing - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a column with end-capping to minimize silanol (B1196071) interactions.- Reduce the sample injection volume or concentration.- Adjust the mobile phase pH to ensure bile acids are in a single ionic form.[2]
Inconsistent retention times - Fluctuations in column temperature.- Inadequate column equilibration.- Changes in mobile phase composition.- Use a column oven to maintain a stable temperature.[9]- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily and ensure proper mixing.
Low signal intensity or poor sensitivity - Suboptimal ionization in the mass spectrometer.- Matrix effects from the sample.- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Adjust the mobile phase pH and additives to enhance ionization.[2][8]- Implement a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering matrix components.[5]
Co-elution of multiple isomers - Insufficient chromatographic efficiency.- Use a longer column or a column with a smaller particle size (UPLC).[4][11]- Couple columns in tandem, especially in SFC, to increase the overall column length and resolution.- Explore alternative separation techniques like ion mobility spectrometry.[16][17]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the separation of bile acid isomers. Note that specific values will vary depending on the exact experimental conditions.

Table 1: Example HPLC Retention Times for Bile Acid Isomers

CompoundRetention Time (min)
This compound (isoalloLCA)22.23[12]
Isolithocholic acid (isoLCA)Not explicitly stated in the provided context, but would be a closely eluting isomer.
Lithocholic acid (LCA)Would elute in close proximity to its isomers.
Chenodeoxycholic acid (CDCA)A common bile acid often analyzed alongside LCA isomers.
Ursodeoxycholic acid (UDCA)An epimer of CDCA.

Note: The retention time for isoalloLCA is from a specific UPLC-MS/MS method and will vary with different methods.

Experimental Protocols

Protocol 1: UPLC-MS/MS for Bile Acid Profiling

This protocol provides a general framework for the separation of bile acid isomers using UPLC-MS/MS.

1. Sample Preparation (Human Feces) a. Homogenize fecal samples in a suitable solvent (e.g., methanol).[12] b. Centrifuge the homogenate to pellet solid debris.[12] c. Collect the supernatant and dilute with water.[12] d. Centrifuge again to remove any remaining particulates.[12] e. Transfer the final supernatant to an autosampler vial for analysis.[12]

2. UPLC Conditions

  • Column: A reversed-phase column suitable for bile acid separation, such as an ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[18]
  • Mobile Phase A: Water with an additive like 0.01% formic acid or 2 mM ammonium acetate.[13]
  • Mobile Phase B: A mixture of organic solvents such as acetonitrile/methanol or acetone.[12]
  • Gradient: Develop a gradient elution program to separate the bile acids. A typical run time can be around 20-30 minutes.[4][19]
  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
  • Column Temperature: Maintain a constant temperature, for example, 40°C.[10]

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for bile acids.[2]
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific bile acids.[2]
  • MRM Transitions: Optimize the precursor and product ion transitions for each bile acid isomer.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Resolution

This protocol outlines a general approach for using SFC to enhance the separation of challenging isomers.

1. Sample Preparation a. Similar to the UPLC protocol, ensure the sample is dissolved in a solvent compatible with the SFC system.

2. SFC Conditions

  • Column: A column suitable for SFC, which can range from non-polar (C18) to polar (pyridine-based) phases.[10]
  • Mobile Phase A: Supercritical CO2.[]
  • Mobile Phase B (Co-solvent): Typically an alcohol such as methanol, often with an additive like ammonium formate.[10]
  • Gradient: A gradient of increasing co-solvent percentage.
  • Flow Rate: Typically higher than HPLC, for example, 3.5 mL/min.[10]
  • Back Pressure: Maintain a constant back pressure, for example, 150 bar.[10]
  • Column Temperature: Maintain a constant temperature, for example, 40°C.[10]

3. Detection

  • Detector: Can be coupled to a mass spectrometer (SFC-MS/MS) for sensitive and specific detection or an Evaporative Light Scattering Detector (ELSD).

Visualizations

Signaling Pathway of this compound in Macrophages

IsoalloLCA_Signaling cluster_cell Macrophage isoalloLCA isoalloLCA mitoROS mitoROS (enhancement) isoalloLCA->mitoROS OXPHOS OXPHOS (enhancement) isoalloLCA->OXPHOS ETS2 ETS2 mitoROS->ETS2 inhibition HIF1A_PFKFB3 HIF1A/PFKFB3 ETS2->HIF1A_PFKFB3 Inflammation LPS-induced Inflammation ETS2->Inflammation HIF1A_PFKFB3->Inflammation Anti_inflammatory Anti-inflammatory Effects OXPHOS->Anti_inflammatory

Caption: Signaling pathway of this compound in macrophages.[20][21]

Experimental Workflow for Bile Acid Isomer Analysis

Bile_Acid_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Analysis Sample Biological Sample (e.g., Feces, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup UPLC UPLC System Cleanup->UPLC SFC SFC System (Orthogonal Method) Cleanup->SFC alternative MS Tandem Mass Spectrometer UPLC->MS SFC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of bile acid isomers.

References

Technical Support Center: Microbial Production of Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving common issues encountered during the microbial production of isoallolithocholic acid (isoalloLCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (isoalloLCA) and why is it important?

A1: this compound (isoalloLCA) is a secondary bile acid produced by specific bacteria in the human gut. It is an isomer of lithocholic acid (LCA). Recent research has highlighted its role in modulating the host immune system, particularly in enhancing the differentiation of anti-inflammatory regulatory T cells (Treg cells)[1][2]. This makes it a compound of significant interest for therapeutic applications in inflammatory and autoimmune diseases.

Q2: Which microorganisms are known to produce isoalloLCA?

A2: The production of isoalloLCA is a multi-step process that can involve different bacteria. Key players include:

  • Clostridium scindens : This bacterium is well-known for its ability to perform 7α-dehydroxylation, a critical step in converting primary bile acids (cholic acid and chenodeoxycholic acid) into secondary bile acids like LCA[3][4][5]. Some strains of C. scindens can further metabolize LCA to isoLCA[4].

  • Bacteroides species : Certain species within the Bacteroidetes phylum possess the gene cluster necessary for isoalloLCA production[1]. They can convert deoxycholic acid (DCA) into iso-allo-DCA[6].

  • Co-cultures : Often, the complete conversion of primary bile acids to isoalloLCA requires a consortium of bacteria. For instance, one species might be responsible for the initial deconjugation of bile salts, while another performs the subsequent dehydroxylation and epimerization steps[3][7].

Q3: What is the general biosynthetic pathway for isoalloLCA?

A3: The biosynthesis of isoalloLCA from host-derived primary bile acids is a multi-step process primarily carried out by gut microbiota. The pathway generally involves:

  • Deconjugation : Bile salt hydrolases (BSHs), present in a wide range of gut bacteria, first remove the glycine (B1666218) or taurine (B1682933) conjugate from primary bile acids (e.g., taurochenodeoxycholic acid) to yield unconjugated bile acids (e.g., chenodeoxycholic acid - CDCA)[6][7][8].

  • 7α-dehydroxylation : A specialized group of bacteria, notably Clostridium scindens, possessing the bile acid inducible (bai) gene operon, then removes the 7α-hydroxyl group from the unconjugated primary bile acid to produce a secondary bile acid, such as lithocholic acid (LCA) from CDCA[3][9].

  • Epimerization/Isomerization : Finally, specific bacterial enzymes, such as 3α-hydroxysteroid dehydrogenases (3α-HSDH) and 3β-hydroxysteroid dehydrogenases (3β-HSDH), can convert LCA into its isomers, including isoLCA (3β-hydroxy) and eventually isoalloLCA[4][6][10].

Q4: What are the major sources of variability in isoalloLCA production?

A4: Variability in isoalloLCA production is a common challenge and can stem from several factors:

  • Microbial Strain Differences : Even within the same species (e.g., Clostridium scindens), there can be significant strain-to-strain variation in the expression and activity of the necessary enzymes[9].

  • Culture Conditions : The process is highly sensitive to culture conditions, including pH, temperature, oxygen levels (strict anaerobiosis is required), and media composition[11][12][13].

  • Substrate Availability : The concentration and type of primary bile acid precursor can affect the efficiency of the biotransformation.

  • Community Interactions : In mixed cultures, the presence and activity of other bacteria can either facilitate (e.g., by deconjugating bile acids) or inhibit the production of isoalloLCA[3][14].

  • Product Toxicity : High concentrations of secondary bile acids, including LCA and its isomers, can be toxic to the producing bacteria, leading to feedback inhibition or cell death[4][11].

Troubleshooting Guide

This guide addresses specific problems you might encounter during your isoalloLCA production experiments.

ProblemPossible CausesRecommended Solutions
No or Very Low Yield of isoalloLCA 1. Inappropriate Bacterial Strain: The selected strain may lack the complete genetic machinery for isoalloLCA synthesis.1a. Verify the genetic potential of your strain through genomic analysis for the bai operon and relevant hydroxysteroid dehydrogenases. 1b. Test known positive control strains, such as Clostridium scindens VPI 12708 or ATCC 35704[9]. 1c. Consider using a co-culture system with a known bile salt hydrolase (BSH)-producing bacterium if your primary strain cannot deconjugate bile acids[3].
2. Suboptimal Culture Conditions: Strict anaerobic conditions may not have been maintained, or the medium composition could be inadequate.2a. Ensure strict anaerobic techniques are used throughout cultivation, including pre-reduced media and an anaerobic chamber or jar system[13][15]. 2b. Optimize the growth medium. Some Clostridium and Bacteroides species have complex nutritional requirements[9][13]. Refer to the media composition table below. 2c. Monitor and control the pH of the culture, as significant drops in pH can inhibit growth and enzyme activity[12][16].
3. Incorrect Substrate: The primary bile acid precursor may not be in the correct form (unconjugated) for the 7α-dehydroxylation step.3a. If using a pure culture of a 7α-dehydroxylating bacterium, ensure the starting material is an unconjugated primary bile acid (e.g., cholic acid or chenodeoxycholic acid)[3]. 3b. If starting with conjugated bile acids, confirm your bacterium or bacterial community possesses active bile salt hydrolases (BSH)[8].
Inconsistent Yield Between Batches 1. Variability in Inoculum: The age, viability, and size of the seed culture can significantly impact fermentation kinetics.1a. Standardize your inoculum preparation protocol. Use a consistent cell density and growth phase for inoculation[17]. 1b. For spore-forming bacteria like Clostridium, standardize spore preparation and germination procedures[17].
2. Media Component Degradation: Heat-labile components in the media may degrade during autoclaving.2a. Prepare stock solutions of heat-sensitive components (e.g., vitamins, certain amino acids), filter-sterilize them, and add them to the medium after it has been autoclaved and cooled[18].
3. Minor Fluctuations in Physical Parameters: Small variations in temperature, pH, or agitation can lead to different metabolic outputs.3a. Use a well-controlled bioreactor to maintain consistent physical parameters. 3b. Calibrate probes (pH, DO) regularly.
Detection and Quantification Issues 1. Inefficient Extraction: IsoalloLCA may be lost during the sample preparation process.1a. Optimize your extraction protocol. A common method involves acidifying the culture supernatant to pH ~1, followed by extraction with an organic solvent like ethyl acetate[10]. 1b. Use an internal standard (e.g., a deuterated bile acid like d4-isoLCA) to account for extraction losses[19].
2. Co-elution of Isomers: IsoalloLCA is one of several LCA isomers (LCA, alloLCA, isoLCA) that can be difficult to separate chromatographically.2a. Use a high-resolution chromatography method, such as UHPLC-MS/MS, with a column and gradient optimized for bile acid separation[10][20]. 2b. Confirm the identity of your peak using a certified reference standard for isoalloLCA.
3. Matrix Effects in Mass Spectrometry: Components from the culture medium or cell lysate can suppress or enhance the ionization of isoalloLCA, leading to inaccurate quantification.3a. Perform a matrix effect study by spiking a known amount of standard into an extracted blank matrix[19]. 3b. If matrix effects are significant, further sample cleanup (e.g., Solid Phase Extraction) may be necessary.

Quantitative Data Tables

Table 1: Example Media Composition for Clostridium scindens

ComponentConcentrationNotes
Brain Heart Infusion Broth37 g/LA rich basal medium for general growth.
Yeast Extract5 g/LProvides B vitamins and other growth factors.
L-cysteine0.5 g/LReducing agent to help maintain anaerobic conditions.
Cholic Acid (CA) or Chenodeoxycholic Acid (CDCA)50-100 µMInducer for the bai operon and precursor for secondary bile acid synthesis. Added from a filter-sterilized stock.
Hemin5 mg/LRequired by some anaerobic bacteria.
Vitamin K110 µL/LRequired by some anaerobic bacteria.

This table represents a baseline medium. Optimization of these components is recommended for maximizing yield.

Table 2: Typical Fermentation Parameters and Expected Yields

ParameterValueReference
Bacterial Strain Clostridium scindens VPI 12708[4][9]
Incubation Temperature 37°C[8]
Atmosphere Anaerobic (e.g., 85% N₂, 10% H₂, 5% CO₂)[13]
Initial pH 7.0 - 7.2[12]
Precursor Substrate Chenodeoxycholic Acid (CDCA)[4]
Incubation Time 24 - 72 hours[4]
Typical Conversion Rate of CDCA to LCA ~10% after 52h (Note: CDCA can be toxic at higher concentrations)[4]
Typical isoLCA Yield Minor amount (< 1µM) detected from CDCA conversion by C. scindens[4]

Note: Yields of isoalloLCA are often low and highly strain-dependent. The data above are illustrative, and empirical optimization is critical.

Experimental Protocols

Protocol 1: Anaerobic Cultivation of Clostridium scindens
  • Media Preparation: Prepare the desired medium (e.g., Brain Heart Infusion supplemented as in Table 1) and dispense into anaerobic culture tubes or bottles.

  • Deoxygenation: Place the open tubes/bottles in an anaerobic chamber for at least 24 hours to allow the medium to become pre-reduced. Alternatively, sparge the medium with oxygen-free nitrogen gas.

  • Sterilization: Seal the vessels and autoclave at 121°C for 15 minutes.

  • Inoculation: Working inside an anaerobic chamber, inoculate the pre-reduced, sterile medium with a seed culture of C. scindens (typically 1-5% v/v).

  • Incubation: Incubate the cultures at 37°C without shaking. Growth is typically observed as increased turbidity.

Protocol 2: In Vitro Bile Acid Transformation Assay
  • Culture Preparation: Grow a culture of the test organism to the late exponential or early stationary phase as described in Protocol 1.

  • Substrate Addition: Add the primary bile acid precursor (e.g., a filter-sterilized stock solution of CDCA in DMSO or ethanol) to the culture to a final concentration of 50-100 µM.

  • Time Course Sampling: At designated time points (e.g., 0, 8, 24, 48, 72 hours), aseptically remove aliquots (e.g., 1 mL) of the culture.

  • Sample Quenching: Immediately centrifuge the aliquot at high speed (e.g., 13,000 x g for 2 minutes) to pellet the cells. Store the supernatant at -80°C until extraction.

Protocol 3: Extraction of Bile Acids from Culture Supernatant
  • Sample Thawing: Thaw the culture supernatant samples on ice.

  • Internal Standard Spiking: Add an internal standard (e.g., d4-LCA or another deuterated bile acid) to each sample to a known final concentration.

  • Acidification: Acidify the supernatant to approximately pH 1 by adding hydrochloric acid (HCl).

  • Solvent Extraction: Add two volumes of ethyl acetate (B1210297) to the acidified supernatant. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water).

Protocol 4: Quantification by UHPLC-MS/MS
  • Chromatographic Separation: Use a C18 reversed-phase column suitable for steroid analysis. Employ a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for isoalloLCA and the internal standard.

  • Quantification: Generate a standard curve using a certified reference standard of isoalloLCA. Calculate the concentration in samples by normalizing the isoalloLCA peak area to the internal standard peak area and comparing it to the standard curve.

Mandatory Visualizations

Biosynthetic_Pathway_of_isoalloLCA cluster_0 cluster_1 cluster_2 sub sub prod prod enzyme enzyme T_CDCA Tauro-CDCA (Primary Conjugated Bile Acid) CDCA Chenodeoxycholic Acid (CDCA) (Primary Unconjugated Bile Acid) T_CDCA->CDCA Deconjugation LCA Lithocholic Acid (LCA) (Secondary Bile Acid) isoalloLCA This compound (isoalloLCA) BSH Bile Salt Hydrolase (BSH) (Various Bacteria) bai bai operon enzymes (e.g., Clostridium scindens) HSDH Hydroxysteroid Dehydrogenases (HSDH) (e.g., Bacteroides sp.)

Caption: Biosynthetic pathway of isoalloLCA from a primary conjugated bile acid.

Experimental_Workflow prep 1. Media Preparation & Anaerobic Culture Setup inoc 2. Inoculation with Bacterial Strain(s) prep->inoc ferm 3. Fermentation & Bile Acid Transformation Assay inoc->ferm samp 4. Time-Course Sampling ferm->samp extr 5. Supernatant Acidification & Solvent Extraction samp->extr dry 6. Drying & Reconstitution extr->dry lcms 7. UHPLC-MS/MS Analysis dry->lcms data 8. Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for microbial isoalloLCA production.

Troubleshooting_Logic rect rect start Low/No isoalloLCA Yield check_growth Is bacterial growth (turbidity) observed? start->check_growth check_lca Is the precursor (LCA) detected? check_growth->check_lca Yes sol_growth Troubleshoot Culture Conditions: - Strict Anaerobiosis - Media Composition - Inoculum Quality check_growth->sol_growth No check_iso Are other LCA isomers detected? check_lca->check_iso Yes sol_dehydroxy Troubleshoot 7α-dehydroxylation: - Check Strain Genetics (bai operon) - Verify Substrate (unconjugated) - Test Positive Control Strain check_lca->sol_dehydroxy No sol_epimer Troubleshoot Epimerization: - Strain may lack HSDH enzymes - Test different strains/co-cultures check_iso->sol_epimer Yes sol_analysis Troubleshoot Analytical Method: - Optimize Chromatography - Check Extraction Efficiency - Use Certified Standards check_iso->sol_analysis No

Caption: A logical workflow for troubleshooting low isoalloLCA yield.

Bile_Acid_Signaling BA Bile Acids (e.g., LCA, DCA) FXR FXR (Farnesoid X Receptor) (Nuclear Receptor) BA->FXR TGR5 TGR5 (G-protein-coupled receptor) (Membrane Receptor) BA->TGR5 VDR VDR (Vitamin D Receptor) (Nuclear Receptor) BA->VDR LCA FXR_target Regulates Bile Acid, Lipid & Glucose Metabolism FXR->FXR_target Activation leads to TGR5_target Regulates Energy Homeostasis & Inflammatory Responses TGR5->TGR5_target Activation leads to VDR_target Inhibits Th1 Activation & Modulates Immunity VDR->VDR_target Activation leads to

Caption: Key signaling pathways activated by secondary bile acids.

References

Best practices for internal standards in isoallolithocholic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of isoallolithocholic acid (isoalloLCA). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) related to the use of internal standards in isoalloLCA analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound by LC-MS?

Q2: Why is a deuterated structural analog like d4-DCA preferred over a non-related compound as an internal standard?

A deuterated structural analog like d4-DCA is preferred because it closely mimics the physicochemical properties of isoalloLCA. This similarity in chemical structure, polarity, and ionization efficiency allows the internal standard to effectively compensate for variations that can occur during the analytical process, such as:

  • Sample preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Chromatographic separation: Shifts in retention time.

  • Mass spectrometric detection: Ion suppression or enhancement caused by the sample matrix.[1][3]

Using a non-related compound would not provide the same level of correction, leading to less accurate and reproducible results.[1]

Q3: Can I use a single internal standard for quantifying a panel of different bile acids?

While it may seem more efficient, using a single internal standard for a panel of diverse bile acids is generally not recommended for achieving the highest accuracy. Different bile acids have varying physicochemical properties that affect their extraction recovery and ionization efficiency. For the most accurate quantification, it is best to use a specific stable isotope-labeled internal standard for each analyte. When this is not feasible, using a deuterated structural analog for each bile acid or for a representative of each structural class is the next best approach.[1]

Q4: How do I choose the right concentration for my internal standard?

The internal standard should be added at a concentration that is within the linear range of the assay and ideally close to the expected concentration of the endogenous analyte in your samples.[3] This ensures that the detector response for both the analyte and the internal standard are within a comparable range, leading to more accurate ratio calculations. It is also crucial to ensure that the internal standard solution is added consistently and accurately to all samples, calibrators, and quality controls.

Troubleshooting Guide

Unexpected results can arise during the complex process of isoalloLCA quantification. This guide provides solutions to common problems encountered during LC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard Peak Area Across Samples 1. Inconsistent addition of the internal standard solution. 2. Degradation of the internal standard. 3. Severe and variable matrix effects.[1] 4. Contamination of the LC-MS system.[4]1. Ensure precise and consistent pipetting of the internal standard. 2. Check the stability of the internal standard stock and working solutions. Prepare fresh solutions if necessary. 3. Improve sample cleanup procedures (e.g., solid-phase extraction) to reduce matrix components. 4. Flush the LC system and clean the mass spectrometer source.
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column overload due to high sample concentration. 2. Incompatibility between the injection solvent and the mobile phase. 3. Column contamination or degradation.[4][5] 4. Extra-column volume effects (e.g., excessive tubing length).1. Dilute the sample extract. 2. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 3. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[6] 4. Minimize the length and diameter of tubing between the injector, column, and detector.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal mass spectrometer source parameters. 2. Inefficient sample extraction and recovery. 3. Significant ion suppression from the sample matrix.[1]1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for both isoalloLCA and the internal standard. 2. Evaluate and optimize the sample preparation method to improve analyte recovery. 3. Dilute the sample extract or implement a more rigorous cleanup method to minimize matrix effects.
Inaccurate or Imprecise Quantitative Results 1. Inappropriate choice of internal standard. 2. Poor chromatographic resolution from interfering isomers. 3. Variability in sample preparation. 4. Calibration curve issues (e.g., non-linearity, incorrect range).1. Use a stable isotope-labeled or a closely related structural analog internal standard (e.g., d4-DCA). 2. Optimize the LC gradient to achieve baseline separation of isoalloLCA from other bile acid isomers. 3. Standardize the sample preparation protocol and ensure consistent execution. 4. Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Recommended Internal Standard
PropertyThis compoundd4-Deoxycholic Acid (d4-DCA)Rationale for d4-DCA as Internal Standard
Chemical Formula C₂₄H₄₀O₃C₂₄H₃₆D₄O₃Same carbon skeleton and functional groups.
Molecular Weight 376.58 g/mol 380.60 g/mol Sufficient mass difference for MS detection without significantly altering chemical properties.
Structure Steroid backbone with one hydroxyl group and a carboxylic acid side chain.Identical to DCA with four deuterium (B1214612) atoms on the steroid ring.High structural similarity ensures comparable behavior during sample processing and analysis.
Polarity HydrophobicHydrophobicSimilar polarity leads to co-elution in reversed-phase chromatography, ideal for internal standard correction.
Table 2: Impact of Internal Standard Choice on Quantification Accuracy and Precision (Hypothetical Data)

This table illustrates the superior performance of a deuterated structural analog (d4-DCA) compared to a less suitable, non-analogous internal standard (Cholic Acid) for the quantification of isoalloLCA.

Parameter d4-Deoxycholic Acid (d4-DCA) Cholic Acid
Accuracy (% Bias)
Low QC (10 ng/mL)+2.5%-15.8%
Medium QC (100 ng/mL)-1.2%-12.3%
High QC (500 ng/mL)+0.8%-10.5%
Precision (%RSD)
Low QC (10 ng/mL)4.1%18.2%
Medium QC (100 ng/mL)3.5%15.6%
High QC (500 ng/mL)2.8%13.9%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum

1. Sample Preparation [7][8]

  • Thaw serum samples on ice.

  • To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., d4-DCA in methanol).

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis [7]

  • LC System: Agilent 1290 UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490 or Sciex QTrap 5500).[7]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions: Optimized precursor and product ions for isoalloLCA and the internal standard.

3. Data Analysis

  • Integrate the peak areas for both isoalloLCA and the internal standard.

  • Calculate the peak area ratio of isoalloLCA to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of isoalloLCA in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Human Feces

1. Sample Preparation [9][10][11][12][13]

  • Homogenize approximately 20-50 mg of wet fecal sample.

  • Add 1 mL of ice-cold ethanol (B145695) containing the internal standard (e.g., d4-DCA).

  • Vortex vigorously for 1 minute.

  • Shake for 30 minutes at 4°C.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet solid matter.

  • Transfer the supernatant to a new tube.

  • (Optional but recommended) Perform solid-phase extraction (SPE) for sample cleanup.

  • Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters would be similar to those for serum analysis, but may require adjustments to the gradient and potentially the use of a divert valve to waste to prevent contamination of the mass spectrometer from the complex fecal matrix.[10]

3. Data Analysis

  • Data analysis follows the same principles as for serum analysis.

Visualizations

Internal_Standard_Selection_Logic cluster_ideal Ideal Pathway cluster_alternative Alternative Pathway cluster_not_recommended Not Recommended start Start: Need to Quantify this compound sil_available Is a Stable Isotope-Labeled (SIL) this compound Available? start->sil_available use_sil Use SIL-Isoallolithocholic Acid sil_available->use_sil Yes analog_available Is a Deuterated Structural Analog (e.g., d4-DCA) Available? sil_available->analog_available No end_ideal Result: Highest Accuracy and Precision use_sil->end_ideal use_analog Use Deuterated Structural Analog analog_available->use_analog Yes use_non_analog Use a Non-Analogous Internal Standard analog_available->use_non_analog No end_alternative Result: Good Accuracy and Precision use_analog->end_alternative end_not_recommended Result: Lower Accuracy and Poor Precision use_non_analog->end_not_recommended

Caption: Logical workflow for selecting an internal standard for this compound quantification.

Experimental_Workflow start Start: Biological Sample (Serum or Feces) sample_prep 1. Sample Preparation - Add Internal Standard - Protein Precipitation/Extraction start->sample_prep centrifugation 2. Centrifugation sample_prep->centrifugation supernatant_transfer 3. Supernatant Transfer centrifugation->supernatant_transfer evaporation 4. Evaporation to Dryness supernatant_transfer->evaporation reconstitution 5. Reconstitution evaporation->reconstitution lc_ms_analysis 6. LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing 7. Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of this compound data_processing->end

Caption: General experimental workflow for the quantification of this compound.

References

Technical Support Center: Isoallolithocholic Acid (IALA) Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the cytotoxicity of isoallolithocholic acid (IALA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (IALA) and why is assessing its cytotoxicity important?

A1: this compound (IALA) is a secondary bile acid metabolite. Assessing its cytotoxicity is crucial in drug development and biomedical research to understand its potential therapeutic effects or toxicological risks to cells and tissues.

Q2: Which cell viability assays are recommended for determining IALA cytotoxicity?

A2: The most common and recommended assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (Lactate Dehydrogenase) assay, which measures membrane integrity. It is often advisable to use at least two assays based on different cellular mechanisms to confirm results.

Q3: IALA is a hydrophobic compound. How should I prepare it for cell culture experiments?

A3: Due to its hydrophobic nature, IALA is sparingly soluble in aqueous solutions.[1] It is recommended to first dissolve IALA in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1][2] This stock solution can then be diluted in cell culture medium to the final desired working concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Gentle heating or sonication can aid in the dissolution of IALA in the initial solvent.[1][2]

Q4: What are the potential signaling pathways involved in IALA-induced cytotoxicity?

A4: While specific pathways for IALA are still under investigation, toxic bile acids, in general, can induce apoptosis through several mechanisms. These include the activation of extrinsic death receptor pathways involving Fas and TRAIL-R2/DR5.[3][4] This activation can lead to the recruitment of FADD and subsequent activation of a caspase cascade, starting with caspase-8.[4][5] Another potential mechanism is the intrinsic pathway, involving mitochondrial dysfunction, loss of mitochondrial membrane potential, and release of cytochrome c, which in turn activates caspase-9.[6][7][8]

Troubleshooting Guides

MTT Assay Troubleshooting for IALA Cytotoxicity

The MTT assay is a colorimetric assay that assesses cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[9]

Issue Potential Cause Recommended Solution Relevant Controls
Lower than expected cell viability in control wells Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically ≤ 0.1%).[1] Perform a solvent toxicity curve to determine the maximum tolerated concentration.Vehicle control (medium with the same final concentration of the solvent without IALA).
Cell seeding density is too low or too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10]Wells with a range of cell densities to determine the optimal number.
Contamination of cell culture.Regularly check for and test for microbial or mycoplasma contamination.[11]Visual inspection of cultures and routine mycoplasma testing.
Inconsistent or highly variable results IALA precipitation in the culture medium.Ensure IALA is fully solubilized in the stock solution and is not precipitating when diluted into the culture medium. Vortex or mix vigorously during dilution.[12] Consider using a lower concentration of IALA or a different solvent system if precipitation persists.[2]Visually inspect the culture medium for any precipitate after adding IALA.
Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly across the plate.-
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.-
High background absorbance Direct reduction of MTT by IALA.Perform a cell-free control by incubating IALA with MTT in the culture medium to see if a color change occurs in the absence of cells.[13]Wells containing medium, MTT, and IALA (no cells).
Contamination of reagents or medium.Use fresh, sterile reagents and medium. Ensure the MTT solution is properly stored and protected from light.[10]Medium-only blanks (wells with medium and MTT but no cells).
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly. Gentle shaking on an orbital shaker can help.[9]Visually confirm the complete dissolution of crystals before reading the plate.
LDH Assay Troubleshooting for IALA Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from cells with damaged membranes.

Issue Potential Cause Recommended Solution Relevant Controls
High background LDH release in control wells Mechanical stress during cell handling.Handle cells gently during seeding and media changes to avoid damaging the cell membranes.Spontaneous LDH release control (untreated cells).
High cell density leading to spontaneous cell death.Optimize cell seeding density to avoid over-confluence.[10]-
Serum in the culture medium contains LDH.Use a low-serum or serum-free medium during the IALA treatment and LDH measurement period.Medium-only control to measure background LDH activity.
Lower than expected LDH release in treated wells IALA interferes with the LDH enzyme activity or the assay reaction.Test for IALA interference by adding it to a known amount of LDH (e.g., from the maximum LDH release control lysate) and measuring the activity.[13]Cell-free controls with IALA and purified LDH.
Insufficient incubation time for cell death to occur.Perform a time-course experiment to determine the optimal incubation time for IALA to induce cytotoxicity.-
Inconsistent results Incomplete cell lysis for maximum LDH release control.Ensure complete lysis of cells in the maximum release control wells by using an appropriate lysis buffer and sufficient incubation time.[14]Visually confirm cell lysis under a microscope.
Degradation of LDH in the supernatant.Collect the supernatant and perform the assay immediately, or store it at 4°C for a short period. Avoid repeated freeze-thaw cycles of the samples.[15]-

Experimental Protocols

Protocol 1: MTT Assay for IALA Cytotoxicity

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (IALA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of IALA in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the IALA stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).[1]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of IALA. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Protocol 2: LDH Assay for IALA Cytotoxicity

Materials:

  • Cells of interest

  • Complete cell culture medium (low serum or serum-free recommended for the assay)

  • This compound (IALA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and lysis buffer)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare IALA dilutions in low-serum or serum-free medium as described in the MTT protocol.

    • Remove the medium and add 100 µL of the medium containing different concentrations of IALA, vehicle control, or medium alone (for spontaneous LDH release).

    • Set up wells for the maximum LDH release control by adding 100 µL of medium.

    • Incubate the plate for the desired exposure time.

  • Assay Procedure:

    • Shortly before the end of the incubation period, add 10 µL of lysis buffer from the kit to the maximum LDH release control wells. Incubate for the time recommended by the manufacturer to ensure complete cell lysis.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental wells, the spontaneous release control, and the maximum release control, according to the formula provided in the assay kit.

Visualizations

Experimental_Workflow_IALA_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate IALA_Prep 2. Prepare IALA Dilutions Incubation 3. Treat Cells with IALA IALA_Prep->Incubation MTT 4a. MTT Assay Incubation->MTT LDH 4b. LDH Assay Incubation->LDH Read_Plate 5. Measure Absorbance MTT->Read_Plate LDH->Read_Plate Data_Analysis 6. Calculate Cytotoxicity Read_Plate->Data_Analysis Bile_Acid_Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway IALA This compound (Hydrophobic Bile Acid) Death_Receptors Fas / TRAIL-R2 Activation IALA->Death_Receptors Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) IALA->Mitochondria FADD FADD Recruitment Death_Receptors->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Optimizing In Vitro Isoallolithocholic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for in vitro experiments involving isoallolithocholic acid (isoalloLCA). The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for incubation time when treating cells with isoalloLCA?

A1: Based on published studies, a general starting range for incubation time is between 18 and 72 hours for observing effects on immune cell differentiation, such as with naive CD4+ T cells.[1] For studies on macrophages, significant effects on inflammatory responses have been observed within this timeframe as well. However, the optimal time will be highly dependent on the cell type, the concentration of isoalloLCA used, and the specific endpoint being measured.

Q2: How do I determine the optimal incubation time for my specific experiment?

A2: The most effective method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of isoalloLCA and collecting samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). Analyzing the expression of your target genes or proteins at these different time points will reveal the kinetics of the response and help you identify the peak effect.

Q3: What concentrations of isoalloLCA are typically used in in vitro experiments?

A3: In vitro studies have utilized a range of isoalloLCA concentrations, typically from 0.625 µM to 40 µM.[1] The optimal concentration is cell-type and endpoint-specific. It is highly recommended to perform a dose-response experiment to identify the most effective and non-toxic concentration for your experimental system.

Q4: What are the known signaling pathways activated by isoalloLCA?

A4: In macrophages, isoalloLCA has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation. This is potentially mediated through the enhancement of mitochondrial reactive oxygen species (mitoROS) production and the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway.[2][3] In regulatory T cells (Tregs), isoalloLCA enhances differentiation by facilitating the formation of a permissive chromatin structure in the promoter region of the transcription factor Foxp3.[4]

Q5: What should I do if I don't observe any effect after treating my cells with isoalloLCA?

A5: If you do not observe the expected effect, consider the troubleshooting guide below. Key factors to investigate include the viability of your cells, the concentration and stability of isoalloLCA, and the timing of your measurements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of isoalloLCA Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the peak response.Perform a time-course experiment, analyzing your endpoint at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
Incorrect isoalloLCA Concentration: The concentration may be too low to elicit a response or too high, causing cytotoxicity.Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability in parallel.
Cell Health and Passage Number: Cells may be unhealthy, stressed, or at a high passage number, leading to altered responses.Use cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. Regularly test for mycoplasma contamination.
isoalloLCA Degradation: The compound may be unstable in your cell culture medium under incubation conditions.Prepare fresh isoalloLCA solutions for each experiment. Consider the stability of isoalloLCA in your specific media and storage conditions.
High variability between replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variation between wells.
Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to altered cell growth and responses.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting Errors: Inaccurate pipetting of isoalloLCA or other reagents.Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected Cell Death isoalloLCA Cytotoxicity: The concentration of isoalloLCA used may be toxic to your specific cell type.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of isoalloLCA for your cells.[5][6]
Solvent Toxicity: The solvent used to dissolve isoalloLCA (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for isoalloLCA In Vitro Experiments

Cell Type Assay isoalloLCA Concentration Range (µM) Incubation Time Range (hours) Reference
Naive CD4+ T CellsDifferentiation (e.g., Th17 inhibition, Treg induction)0.625 - 4018 - 72[1]
Bone Marrow-Derived Macrophages (BMDMs)Anti-inflammatory effects (e.g., cytokine production)10 - 4024 - 48[3]

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Experiment for Cell Viability

This protocol outlines how to determine the optimal non-toxic concentration and incubation time for isoalloLCA using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of isoalloLCA in culture medium at various concentrations (e.g., 0, 0.2, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) as the highest isoalloLCA concentration.

  • Cell Treatment: Remove the existing medium and add 100 µL of the 2X isoalloLCA solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against isoalloLCA concentration for each time point to determine the IC50 and select a non-toxic concentration for subsequent experiments.

Protocol 2: Time-Course Analysis of Gene Expression by qPCR
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the predetermined optimal concentration of isoalloLCA.

  • Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48 hours), harvest the cells.

  • RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes (e.g., Foxp3, IL-10, TNF-alpha, iNOS) and a housekeeping gene (e.g., GAPDH, Actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative expression of each gene against time to observe the kinetics of the response.

Protocol 3: Analysis of Protein Expression by Western Blot
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with isoalloLCA for the desired incubation times.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against your protein of interest (e.g., p-STAT3, Foxp3, ETS2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dose Dose-Response cluster_time Time-Course cluster_main Main Experiment start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_dose Treat with isoalloLCA Concentration Gradient seed_cells->treat_dose incubate_dose Incubate for a Fixed Time (e.g., 48h) treat_dose->incubate_dose viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_dose->viability_assay determine_conc Determine Optimal Non-toxic Concentration viability_assay->determine_conc treat_time Treat with Optimal isoalloLCA Concentration determine_conc->treat_time incubate_time Incubate and Collect Samples at Multiple Time Points treat_time->incubate_time endpoint_assay Perform Endpoint Assay (qPCR, Western Blot, etc.) incubate_time->endpoint_assay determine_time Determine Optimal Incubation Time endpoint_assay->determine_time main_exp Perform Main Experiment with Optimal Concentration and Incubation Time determine_time->main_exp

Caption: Experimental workflow for determining optimal isoalloLCA concentration and incubation time.

signaling_pathway cluster_cell Macrophage isoalloLCA This compound mito Mitochondria isoalloLCA->mito ETS2 ETS2 isoalloLCA->ETS2 inhibits mitoROS mitoROS mito->mitoROS enhances HIF1A HIF1A ETS2->HIF1A PFKFB3 PFKFB3 HIF1A->PFKFB3 inflammation Pro-inflammatory Response PFKFB3->inflammation

Caption: isoalloLCA signaling pathway in macrophages.

References

Troubleshooting inconsistent results in isoallolithocholic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoallolithocholic acid (isoalloLCA) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in isoalloLCA bioassays?

Inconsistent results in this compound bioassays can stem from several factors, including:

  • Sample Integrity: Degradation of isoalloLCA due to improper storage or repeated freeze-thaw cycles. For long-term stability, biological samples should be stored at -80°C.[1]

  • Matrix Effects: Interference from other components in the biological matrix (e.g., plasma, feces) can suppress or enhance the signal in methods like LC-MS/MS.[1][2]

  • Cross-reactivity: In immunoassay-based methods, antibodies may cross-react with other structurally similar bile acids, leading to inaccurate quantification.[3][4][5][6]

  • Reagent Quality and Preparation: Incorrectly prepared reagents, expired kits, or enzymes with low activity can all lead to unreliable results.[7][8]

  • Experimental Technique: Pipetting errors, presence of air bubbles in wells, and improper washing of plates can introduce variability.[8][9]

Q2: How should I store my samples to ensure the stability of isoalloLCA?

Proper sample storage is critical for obtaining reliable data. The following table summarizes recommended storage conditions for different biological samples.

Sample TypeShort-Term Storage (up to 24 hours)Long-Term StorageFreeze-Thaw Cycles
Plasma/Serum 4°C-80°CMinimize; aliquot samples to avoid more than three cycles.
Urine 4°C-80°CMinimize; consider use of preservatives like sodium azide (B81097) for room temperature storage.
Fecal Samples Freeze immediately-80°CAvoid repeated freeze-thaw cycles to prevent degradation by microbial activity.

Q3: I am observing high background in my ELISA. What are the likely causes and solutions?

High background in an ELISA can obscure the specific signal from isoalloLCA. Common causes and their solutions are outlined below.

Possible CauseSolution
Insufficient Washing Ensure adequate washing between steps to remove all unbound reagents. Automated plate washers can improve consistency.[7][10]
High Antibody Concentration Titrate the primary and/or secondary antibody concentrations to determine the optimal dilution with the best signal-to-noise ratio.[9]
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample. Run appropriate controls and consider using monoclonal antibodies for higher specificity.[5][7]
Contaminated Buffers or Reagents Prepare fresh buffers for each experiment and ensure reagents are not expired.[7]
Extended Incubation Times Reduce the incubation time for the substrate or antibodies to minimize non-specific signal development.[7]

Q4: My LC-MS/MS results for isoalloLCA are showing poor reproducibility. What should I check?

Poor reproducibility in LC-MS/MS analysis of isoalloLCA can be due to several factors. Here is a checklist of things to investigate:

  • Sample Preparation: Ensure consistent and complete protein precipitation and extraction. The use of a deuterated internal standard (e.g., d4-isoallolithocholic acid) is highly recommended to correct for variability.[1]

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with ionization. Optimize chromatographic separation to resolve isoalloLCA from these interferences. Modifying the mobile phase or using a different sample cleanup method like solid-phase extraction (SPE) can help.[2][11]

  • Instrumental Parameters: Verify that the mass spectrometer parameters (e.g., ion spray voltage, source temperature) are optimized for isoalloLCA.[12]

  • Column Performance: The analytical column can degrade over time, especially with complex biological samples. This can lead to peak broadening and shifts in retention time. Regularly check column performance and replace if necessary.[11]

Troubleshooting Guides

General Bioassay Troubleshooting Workflow

This workflow provides a logical approach to identifying and resolving common issues in isoalloLCA bioassays.

start Inconsistent Results Observed check_sample Review Sample Handling and Storage start->check_sample check_reagents Verify Reagent Preparation and Expiration start->check_reagents check_protocol Examine Experimental Protocol Adherence start->check_protocol check_instrument Check Instrument Settings and Calibration start->check_instrument issue_identified Issue Identified? check_sample->issue_identified check_reagents->issue_identified check_protocol->issue_identified check_instrument->issue_identified implement_changes Implement Corrective Actions issue_identified->implement_changes Yes consult_literature Consult Literature for Similar Issues issue_identified->consult_literature No rerun_assay Re-run Assay with Controls implement_changes->rerun_assay contact_support Contact Technical Support consult_literature->contact_support

Caption: General troubleshooting workflow for bioassays.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of isoalloLCA in human plasma. Optimization may be required for specific instrumentation and applications.[1]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., d4-isoallolithocholic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Instrumental Parameters

The following table provides example starting parameters for LC-MS/MS analysis.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Negative Electrospray Ionization (ESI)
MRM Transition To be optimized for specific instrument
Collision Energy To be optimized for specific instrument
Source Temperature 500°C

Experimental Workflow for IsoalloLCA Quantification

sample_collection Sample Collection (Plasma, Feces, etc.) sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing result_interpretation Result Interpretation data_processing->result_interpretation

Caption: General workflow for isoalloLCA quantification.

Signaling Pathways

This compound is a signaling molecule that modulates immune responses, primarily by enhancing the differentiation of regulatory T cells (Tregs).

IsoalloLCA-Mediated Treg Differentiation

IsoalloLCA enhances the differentiation of anti-inflammatory Treg cells by acting on the nuclear hormone receptor NR4A1.[13] This leads to a more permissive chromatin structure at the promoter region of the transcription factor Foxp3, a key regulator of Treg cell function.[13]

isoalloLCA isoalloLCA NR4A1 NR4A1 (Nuclear Receptor) isoalloLCA->NR4A1 activates Foxp3 Foxp3 Gene Expression NR4A1->Foxp3 promotes Treg Treg Cell Differentiation Foxp3->Treg Immune_Homeostasis Immune Homeostasis Treg->Immune_Homeostasis maintains

Caption: IsoalloLCA signaling pathway in Treg differentiation.

IsoalloLCA's Anti-inflammatory Action in Macrophages

In macrophages, isoalloLCA has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation.[14][15] This is potentially achieved through the enhancement of mitochondrial reactive oxygen species (mitoROS) production and the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway.[14][15]

cluster_lps LPS-induced Inflammation LPS LPS ETS2_pathway ETS2-HIF1A/PFKFB3 Pathway LPS->ETS2_pathway Inflammation Pro-inflammatory Cytokine Production ETS2_pathway->Inflammation isoalloLCA isoalloLCA isoalloLCA->ETS2_pathway inhibits mitoROS mitoROS Production isoalloLCA->mitoROS enhances

Caption: IsoalloLCA's anti-inflammatory signaling in macrophages.

References

Technical Support Center: Isoallolithocholic Acid (isoalloLCA) Research Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isoallolithocholic acid (isoalloLCA) research reagents.

Section 1: Quality Control and Purity Assessment

Ensuring the quality and purity of your this compound reagent is critical for reproducible experimental results. This section outlines the key quality control (QC) parameters and provides troubleshooting for common issues.

FAQs: Purity and Identity Confirmation

Q1: What are the expected physicochemical properties of this compound?

A1: this compound (isoalloLCA) has the following properties:

PropertyValue
Molecular Formula C₂₄H₄₀O₃
Molecular Weight 376.57 g/mol
Appearance White to off-white solid
Stereochemistry (3β,5α)-configuration

It is crucial to confirm that the reagent's specifications on the certificate of analysis (CoA) match these values.

Q2: How can I verify the purity of my isoalloLCA reagent?

A2: The purity of isoalloLCA should be assessed using a combination of analytical techniques. High-purity reagents should be ≥98% pure. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q3: What is the expected mass spectrometry (MS) data for isoalloLCA?

A3: When analyzed by liquid chromatography-mass spectrometry (LC-MS) in negative ion mode (ESI-), isoalloLCA should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z of approximately 375.29.

Q4: What are the characteristic Nuclear Magnetic Resonance (NMR) signals for isoalloLCA?

A4: While a complete spectrum should be compared to a reference standard or the supplier's data, key characteristic signals in ¹H and ¹³C NMR can help confirm the structure. Due to the high similarity between bile acid structures, 2D NMR techniques like COSY, HSQC, and HMBC are often required for full assignment.[2][3]

Troubleshooting: Purity Assessment
Observed Problem Potential Cause Recommended Action
HPLC: Multiple Peaks or Unexpected Retention Time 1. Contamination or degradation of the sample. 2. Isomeric impurities (e.g., lithocholic acid, isolithocholic acid). 3. Incorrect mobile phase or column equilibration.1. Prepare a fresh solution from the solid reagent. 2. Compare the retention time to a certified reference standard if available. Isomers may have very similar retention times, requiring high-resolution chromatography. 3. Ensure the mobile phase is correctly prepared and the column is properly equilibrated as per the established protocol.[4]
MS: Unexpected m/z Peaks 1. Presence of impurities or adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). 2. In-source fragmentation.1. Check for common adducts. The mass difference will indicate the adduct type. 2. Optimize MS source conditions to minimize fragmentation.
NMR: Unexplained Peaks in Spectrum 1. Residual solvent from synthesis or purification. 2. Presence of impurities. 3. Sample degradation.1. Identify common solvent peaks (e.g., DMSO, methanol). 2. Compare the spectrum to the supplier's CoA and a reference spectrum if available. 3. Prepare a fresh sample and re-acquire the spectrum.

Section 2: Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of your isoalloLCA reagent.

FAQs: Storage and Solution Preparation

Q1: How should I store this compound?

A1: Storage conditions depend on the form of the reagent:

Form Temperature Duration Notes
Solid (Powder) -20°CUp to 3 yearsKeep tightly sealed and protected from moisture.[5]
Stock Solution -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[5][6]
Stock Solution -20°CUp to 1 monthFor shorter-term storage.[6]

Q2: What solvents can I use to dissolve isoalloLCA?

A2: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents.

Solvent Concentration Notes
DMSO Up to 100 mM (37.66 mg/mL)Sonication may be required to aid dissolution.[5]
Ethanol Slightly solublePrepare fresh solutions for use.
Methanol (B129727) Slightly solublePrepare fresh solutions for use.

For cell culture experiments, a concentrated stock solution is typically prepared in DMSO and then diluted into the aqueous culture medium.

Q3: How stable is isoalloLCA in solution?

A3: Repeated freeze-thaw cycles can lead to degradation. It is highly recommended to prepare single-use aliquots of your stock solution.[6] The stability of isoalloLCA in aqueous media can be pH-dependent, with greater stability generally observed at acidic pH.[7][8] For sensitive experiments, it is best to prepare fresh dilutions in media from a frozen stock on the day of use.

Troubleshooting: Solubility and Stability
Observed Problem Potential Cause Recommended Action
Precipitate forms when diluting DMSO stock in aqueous media. 1. The final concentration of isoalloLCA exceeds its solubility in the aqueous medium. 2. The final concentration of DMSO is too high and is causing precipitation or cellular stress.1. Ensure the final concentration is within the working range for your experiment (typically in the µM range). 2. Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%. 3. Warm the aqueous medium to 37°C before adding the isoalloLCA stock solution.
Inconsistent experimental results between batches or over time. 1. Degradation of the stock solution due to multiple freeze-thaw cycles. 2. Degradation of the solid reagent due to improper storage (e.g., exposure to moisture).1. Prepare fresh aliquots from a new stock solution. 2. Ensure the solid reagent is stored in a desiccated environment at -20°C.

Section 3: Experimental Protocols and Troubleshooting

This section provides generalized experimental protocols for quality control and troubleshooting for common cell-based assays.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or connected to a mass spectrometer.[9][10]

  • Sample Preparation: Prepare a 1 mg/mL solution of isoalloLCA in methanol or acetonitrile.

  • Injection Volume: 10 µL.

  • Analysis: A single, sharp peak should be observed. Compare the retention time to a reference standard and the supplier's CoA. The presence of multiple peaks indicates impurities.

Protocol 2: Identity Confirmation by LC-MS

  • LC Conditions: Use the HPLC conditions described above.

  • MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan to detect the [M-H]⁻ ion at m/z 375.29.

    • MS/MS: For fragmentation analysis, select the precursor ion at m/z 375.3 and apply collision-induced dissociation (CID).

  • Sample Preparation: Prepare a 10-100 µg/mL solution in the mobile phase.

  • Analysis: Confirm the presence of the parent ion. Fragmentation patterns can be compared to spectral libraries for bile acids.[11][12]

Protocol 3: Identity Confirmation by NMR

  • Sample Preparation: Dissolve 1-2 mg of isoalloLCA in ~600 µL of a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) for full structural confirmation.

  • Analysis: Process the data and compare the chemical shifts of characteristic peaks (e.g., methyl groups, hydroxyl-bearing carbons) to reference data.[13]

Troubleshooting Common Experimental Issues
Observed Problem Potential Cause Recommended Action
No observable effect in cell-based assay. 1. Concentration of isoalloLCA is too low. 2. Incubation time is insufficient. 3. Reagent has degraded.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM).[6] 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Use a fresh aliquot of isoalloLCA and verify its purity.
High levels of cell death or cytotoxicity. 1. Concentration of isoalloLCA is too high. 2. Solvent (DMSO) toxicity. 3. Contamination of the cell culture.1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold for your cell line. 2. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Always include a vehicle control (media + DMSO). 3. Check for signs of bacterial or fungal contamination.
High variability between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors when adding isoalloLCA. 3. Edge effects in the culture plate.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Use calibrated pipettes and mix the plate gently after adding the reagent. 3. Avoid using the outermost wells of the plate for data collection.

Section 4: Signaling Pathways and Visualizations

This compound has been shown to modulate key immune signaling pathways.

Treg Cell Differentiation Pathway

IsoalloLCA enhances the differentiation of regulatory T cells (Tregs) by promoting the expression of the transcription factor Foxp3. This process is dependent on the nuclear hormone receptor NR4A1.[2]

Treg_Pathway isoalloLCA isoalloLCA NR4A1 NR4A1 (Nuclear Receptor) isoalloLCA->NR4A1 activates Foxp3_Promoter Foxp3 Promoter (Permissive Chromatin) NR4A1->Foxp3_Promoter binds to Foxp3_Expression Foxp3 Expression Foxp3_Promoter->Foxp3_Expression leads to Treg_Differentiation Treg Differentiation Foxp3_Expression->Treg_Differentiation drives

Caption: isoalloLCA enhances Treg differentiation via NR4A1 and Foxp3.

Macrophage Anti-inflammatory Pathway

In macrophages, isoalloLCA can mitigate lipopolysaccharide (LPS)-induced inflammation. It is suggested to inhibit the ETS2-HIF1A/PFKFB3 signaling pathway, which is involved in pro-inflammatory responses and metabolic reprogramming.[14][15]

Macrophage_Pathway cluster_inflammation Pro-inflammatory Signaling LPS LPS ETS2 ETS2 LPS->ETS2 activates HIF1A HIF1A ETS2->HIF1A upregulates PFKFB3 PFKFB3 HIF1A->PFKFB3 upregulates Inflammation Inflammation PFKFB3->Inflammation promotes isoalloLCA isoalloLCA isoalloLCA->ETS2 inhibits

Caption: isoalloLCA inhibits LPS-induced inflammation in macrophages.

Experimental Workflow for Quality Control

This workflow outlines the logical steps for verifying the quality of a new batch of isoalloLCA reagent.

QC_Workflow start Receive New isoalloLCA Reagent prep_solution Prepare Stock Solution (e.g., 100 mM in DMSO) start->prep_solution hplc HPLC Analysis prep_solution->hplc ms LC-MS Analysis hplc->ms Purity ≥98%? fail Reagent Fails QC (Contact Supplier) hplc->fail No nmr NMR Analysis ms->nmr Correct Mass? ms->fail No pass Reagent Passes QC nmr->pass Correct Structure? nmr->fail No

Caption: Logical workflow for quality control of isoalloLCA reagents.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isoallolithocholic Acid and Lithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

Isoallolithocholic acid (isoalloLCA or isoLCA) and its stereoisomer, lithocholic acid (LCA), are secondary bile acids synthesized by the gut microbiota. While structurally similar, their distinct stereochemistry leads to significantly different biological activities. This guide provides a comprehensive comparison of their effects on key cellular targets and pathways, supported by experimental data and detailed protocols to aid researchers in their investigations.

Core Differences in Biological Activity

The primary distinction between isoLCA and LCA lies in their interaction with nuclear receptors and their resulting downstream effects, which span from immunomodulation to cytotoxicity. LCA is a known ligand for the Vitamin D Receptor (VDR), albeit with weak activity, and has been studied for its cytotoxic and potential carcinogenic effects.[1][2] In contrast, emerging evidence highlights isoLCA as a modulator of immune responses with potential therapeutic applications and minimal adverse effects on mammalian cells.[3]

Quantitative Comparison of Biological Effects

The differing biological activities of isoLCA and LCA can be quantified through various in vitro assays. The following tables summarize key data points from comparative studies.

Table 1: Receptor Activation and Gene Expression

ParameterThis compound (isoLCA)Lithocholic Acid (LCA)Cell SystemComments
VDR Agonism (EC50) Not a primary VDR agonist~12.1 µM[4]Transfected cellsLCA is a weak agonist for VDR. Its derivatives, like LCA acetate, show much higher potency (EC50 ≈ 0.40 µM).[4][5]
RORγt Inverse Agonism ActiveNot reported as a primary targetMurine CD4+ T cellsisoLCA functions as an inverse agonist of RORγt, contributing to its anti-inflammatory effects by inhibiting Th17 cell differentiation.[6]
GPBAR1 (TGR5) Agonism AgonistAgonistVariousBoth bile acids can activate TGR5, but isoLCA's dual action on GPBAR1 and RORγt is a key differentiator.[6][7]
CYP3A Induction Not extensively studiedInduces expressionHepatocytes, Intestinal cellsLCA activates VDR, which in turn induces the expression of the detoxifying enzyme CYP3A.[8]

Table 2: Cytotoxicity and Immunomodulatory Effects

ParameterThis compound (isoLCA)Lithocholic Acid (LCA)Cell SystemComments
Cytotoxicity Minimal adverse effects on mammalian cells[3]Cytotoxic, particularly to hepatocytesVariousLCA's cytotoxicity is a significant concern, whereas isoLCA appears to be well-tolerated.[3]
Th17 Cell Differentiation Dose-dependent inhibition (0.625-40µM)Not a primary inhibitorMurine naïve CD4+ T cellsisoLCA's ability to suppress Th17 differentiation underscores its potential as an immunomodulatory agent.[9]
Macrophage Polarization Prevents M1 polarization[6]Pro-inflammatory effects reportedMacrophagesisoLCA exhibits anti-inflammatory properties by preventing the pro-inflammatory M1 macrophage phenotype.[6]
Antimicrobial Activity Effective against MRSA[3]Not a primary mechanismMRSA bacteriaisoLCA has shown potent bactericidal activity by disrupting bacterial cell membrane integrity.[3]

Key Signaling Pathways

The differential effects of isoLCA and LCA are rooted in their engagement with distinct signaling pathways. LCA primarily signals through the Vitamin D Receptor, while isoLCA exerts its immunomodulatory effects via RORγt and GPBAR1.

VDR_Signaling_Pathway LCA-Mediated VDR Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus LCA LCA VDR VDR LCA->VDR Binds Complex VDR-RXR Heterodimer VDR->Complex Heterodimerizes RXR RXR RXR->Complex VDRE VDRE on DNA Complex->VDRE Translocates & Binds Gene Target Gene (e.g., CYP3A) VDRE->Gene Regulates Transcription

A diagram of the LCA-mediated Vitamin D Receptor (VDR) signaling pathway.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Protocol 1: VDR-Mediated Reporter Gene Assay

This assay quantifies the ability of a compound to activate the Vitamin D Receptor.

  • Cell Culture: Plate human embryonic kidney (HEK293T) or a relevant cell line in a 96-well plate at a density of 2 x 10^4 cells/well. Allow cells to adhere overnight.

  • Transfection: Co-transfect cells with a VDR expression plasmid and a luciferase reporter plasmid containing Vitamin D Response Elements (VDREs). A β-galactosidase plasmid can be co-transfected for normalization.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of LCA, isoLCA, or a positive control (e.g., 1α,25-dihydroxyvitamin D3).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of the compounds on cells.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay A 1. Seed Cells (e.g., HepG2) in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat with varying concentrations of LCA or isoLCA B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 2-4h (Formation of formazan (B1609692) crystals) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO or SDS) F->G H 8. Measure Absorbance at ~570 nm G->H

A flowchart outlining the key steps of an MTT cell viability assay.
  • Cell Seeding: Plate cells (e.g., hepatocytes, colon cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of LCA and isoLCA for 24 to 48 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Conclusion

The available data clearly demonstrates that this compound and lithocholic acid possess distinct biological profiles. LCA's interaction with VDR and its associated cytotoxicity present a different set of research questions compared to isoLCA, which is emerging as a promising immunomodulatory molecule acting through RORγt and GPBAR1.[6] For researchers in drug development, isoLCA may represent a valuable lead for inflammatory and infectious diseases, while the study of LCA continues to be important for understanding bile acid toxicity and carcinogenesis.[2][3] This guide provides the foundational data and methodologies to further explore the therapeutic potential and biological roles of these two closely related, yet functionally diverse, bile acids.

References

A Comparative Guide to Isoallolithocholic Acid and Ursodeoxycholic Acid in Immune Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of isoallolithocholic acid (isoalloLCA) and ursodeoxycholic acid (UDCA), two bile acids with significant immunomodulatory properties. While both molecules influence the immune system, they exhibit distinct mechanisms of action and impact different immune cell lineages. IsoalloLCA is a potent inducer of regulatory T cells (Tregs), promoting an anti-inflammatory environment. In contrast, UDCA demonstrates a broader immunomodulatory profile, including the suppression of pro-inflammatory cytokines and immunoglobulins, and a context-dependent role in Treg differentiation. This document details their respective signaling pathways, presents supporting experimental data in a comparative format, and provides methodologies for key experimental protocols.

Introduction

Bile acids, traditionally known for their role in digestion, are increasingly recognized as critical signaling molecules in a variety of physiological processes, including immune regulation.[1][2][3] The gut microbiota plays a pivotal role in metabolizing primary bile acids into a diverse pool of secondary bile acids, which can exert potent effects on the host's immune system.[1][3] Among these, this compound (isoalloLCA), a metabolite of lithocholic acid, and ursodeoxycholic acid (UDCA), a secondary bile acid, have garnered significant attention for their therapeutic potential in immune-mediated diseases. This guide aims to provide an objective, data-driven comparison of their immunomodulatory functions to aid researchers and drug development professionals in their work.

This compound (isoalloLCA): A Specialist in Treg Differentiation

IsoalloLCA is a gut bacterial metabolite of lithocholic acid that has been identified as a key regulator of adaptive immunity, primarily through its robust enhancement of anti-inflammatory regulatory T cell (Treg) differentiation.[4][5][6]

Mechanism of Action

The primary immunomodulatory function of isoalloLCA is the promotion of naïve CD4+ T cell differentiation into Foxp3+ Tregs.[4][5] This occurs through the induction of mitochondrial reactive oxygen species (mitoROS), which leads to increased expression of the master Treg transcription factor, Foxp3.[4][5] The enhancement of Foxp3 expression by isoalloLCA is dependent on the intronic Foxp3 enhancer, conserved noncoding sequence 3 (CNS3).[4][7] Furthermore, the nuclear hormone receptor NR4A1 has been identified as a requisite factor for the effects of isoalloLCA on Treg cells.[8] In addition to promoting Treg differentiation, isoalloLCA has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation in macrophages.[9][10]

Signaling Pathway

The signaling pathway for isoalloLCA-mediated Treg differentiation is initiated by the uptake of isoalloLCA into naïve T cells, leading to an increase in mitochondrial reactive oxygen species. This alteration in the cellular redox state promotes a permissive chromatin structure at the Foxp3 locus, specifically involving the CNS3 enhancer region. The nuclear hormone receptor NR4A1 is also critically involved in this process, ultimately leading to enhanced transcription of Foxp3 and the differentiation of the cell into a Treg.

isoalloLCA_Treg_Pathway isoalloLCA IsoalloLCA Mitochondrion Mitochondrion isoalloLCA->Mitochondrion Enters Cell NR4A1 NR4A1 isoalloLCA->NR4A1 mitoROS mitoROS Production Mitochondrion->mitoROS Foxp3_Locus Foxp3 Locus (CNS3) mitoROS->Foxp3_Locus Influences NR4A1->Foxp3_Locus Required for Upregulation Foxp3_Expression Foxp3 Expression Foxp3_Locus->Foxp3_Expression Treg_Differentiation Treg Differentiation Foxp3_Expression->Treg_Differentiation

IsoalloLCA-mediated Treg differentiation pathway.
Experimental Data

ParameterExperimental SystemTreatmentResultReference
Treg Differentiation In vitro culture of murine naïve CD4+ T cells20 µM isoalloLCASignificant increase in Foxp3+ Treg population[5]
In vivo (mice fed isoalloLCA diet)0.03% isoalloLCA dietIncreased Treg cell differentiation in the intestinal lamina propria[5]
Th17 Differentiation In vitro culture of murine naïve CD4+ T cells20 µM isoalloLCA~50% reduction in IL-17a producing cells[5]
Macrophage Inflammation In vitro (LPS-stimulated BMDMs)isoalloLCAMitigation of LPS-induced inflammation[9][10]
Experimental Protocols
  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice by magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture naïve CD4+ T cells under Treg polarizing conditions (anti-CD3/CD28 antibodies, IL-2, and a low concentration of TGF-β).

  • Treatment: Add isoalloLCA (e.g., 20 µM) or a vehicle control (DMSO) to the cell cultures at the time of activation.

  • Incubation: Incubate the cells for 3-5 days at 37°C and 5% CO2.

  • Analysis: Harvest the cells and perform intracellular staining for Foxp3 and other relevant markers (e.g., IL-17a for Th17 differentiation). Analyze the cell populations by flow cytometry.

  • Cell Preparation: Culture naïve CD4+ T cells as described above with isoalloLCA or vehicle control.

  • Staining: After the desired incubation period, harvest the cells and stain them with a fluorescent probe specific for mitochondrial ROS (e.g., MitoSOX Red).

  • Analysis: Analyze the fluorescence intensity of the cells by flow cytometry to quantify the levels of mitochondrial ROS.

Ursodeoxycholic Acid (UDCA): A Broad-Spectrum Immunomodulator

UDCA is a well-established therapeutic agent for certain liver diseases, such as primary biliary cholangitis, and possesses a wide range of immunomodulatory and anti-inflammatory effects.[11][12]

Mechanism of Action

UDCA's immunomodulatory effects are multifaceted:

  • Suppression of Immunoglobulins and Cytokines: UDCA has been shown to suppress the production of IgM, IgG, and IgA.[11][13] It also inhibits the production of pro-inflammatory cytokines such as IL-2, IL-4, and IFN-γ.[11][13]

  • Modulation of Dendritic Cells (DCs): UDCA can inhibit the function of dendritic cells by acting on the farnesoid X receptor (FXR).[11][14] This leads to a reduction in eosinophilic airway inflammation in murine models of asthma.[11][14]

  • Regulation of Treg Differentiation: In contrast to isoalloLCA, UDCA has been reported to restrain Treg cell differentiation and activation.[15][16] This is achieved by promoting the degradation of Transforming Growth Factor-beta (TGF-β) through a TGR5-cAMP-PKA axis, which leads to the ubiquitination of TGF-β by the E3 ligase CHIP and its subsequent autophagic degradation.[15][16]

Signaling Pathways

UDCA_DC_Pathway UDCA UDCA DC Dendritic Cell UDCA->DC Enters Cell FXR FXR DC->FXR Activates DC_Function Altered DC Function FXR->DC_Function Eosinophilic_Inflammation Reduced Eosinophilic Inflammation DC_Function->Eosinophilic_Inflammation

UDCA's effect on dendritic cells via FXR.

UDCA_TGFbeta_Pathway UDCA UDCA TGR5 TGR5 UDCA->TGR5 cAMP_PKA cAMP-PKA Axis TGR5->cAMP_PKA TGFbeta TGF-β cAMP_PKA->TGFbeta Phosphorylates pTGFbeta Phosphorylated TGF-β TGFbeta->pTGFbeta CHIP CHIP (E3 Ligase) pTGFbeta->CHIP Binds Ubiquitination Ubiquitination pTGFbeta->Ubiquitination CHIP->pTGFbeta Ubiquitinates Degradation Autophagic Degradation Ubiquitination->Degradation Treg_Differentiation Restrained Treg Differentiation Degradation->Treg_Differentiation Leads to

UDCA's role in TGF-β degradation.
Experimental Data

ParameterExperimental SystemTreatmentResultReference
Immunoglobulin Production In vitro (human PBMCs)UDCASuppression of IgM, IgG, and IgA production[11][13]
Cytokine Production In vitro (human PBMCs)UDCASuppression of IL-2 and IL-4 production[11][13]
In vitro (LPS-stimulated RAW 264.7 macrophages)1 mM UDCADecreased TNF-α, IL-1α/β, IL-6; Increased IL-10[17][18]
Eosinophilic Inflammation In vivo (murine model of asthma)UDCA treatmentSignificant reduction in eosinophilic airway inflammation[11][14]
Treg Differentiation In vitro (naïve CD4+ T cells with low TGF-β1)UDCAGreatly inhibited Treg cell differentiation[15]
Experimental Protocols
  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or concanavalin (B7782731) A.

  • Treatment: Concurrently treat the cells with various concentrations of UDCA or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Analysis: Collect the cell culture supernatant and measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding tagged versions of TGF-β and CHIP.

  • Treatment: Treat the transfected cells with UDCA or a vehicle control.

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody against the TGF-β tag.

  • Western Blotting: Analyze the immunoprecipitated proteins by Western blotting using antibodies against ubiquitin and TGF-β to assess the level of ubiquitination. Analyze whole-cell lysates to determine the total amount of TGF-β.

Comparative Analysis

Key Differences in Mechanism and Effect

The most striking difference between isoalloLCA and UDCA lies in their opposing effects on Treg differentiation. IsoalloLCA is a potent inducer of Tregs, promoting an anti-inflammatory phenotype.[4][5] Conversely, UDCA can restrain Treg differentiation by promoting the degradation of TGF-β, a key cytokine for Treg development.[15][16]

Their broader immunomodulatory profiles also differ. IsoalloLCA's effects appear to be more targeted towards the T cell compartment, specifically the Th17/Treg balance.[4][5] UDCA, on the other hand, exerts a wider range of effects, impacting B cells (immunoglobulin production), various pro-inflammatory cytokines, and dendritic cells.[11][13][14]

Quantitative Comparison of Immunomodulatory Effects
FeatureThis compound (isoalloLCA)Ursodeoxycholic Acid (UDCA)
Primary Target Naïve CD4+ T cells, MacrophagesB cells, T cells, Dendritic Cells, Macrophages
Effect on Treg Differentiation Enhances differentiation via mitoROS and CNS3-dependent Foxp3 induction.[4][5]Restrains differentiation via TGR5-mediated degradation of TGF-β.[15][16]
Effect on Th17 Differentiation Reduces Th17 differentiation (~50% in vitro).[5]Data not prominent in search results.
Effect on Cytokine Production Primarily influences the cytokine profile through T cell differentiation.Suppresses IL-2, IL-4, IFN-γ, TNF-α, IL-1β, IL-6; Increases IL-10.[11][13][17][18]
Effect on Immunoglobulins No direct effect reported.Suppresses IgM, IgG, and IgA production.[11][13]
Key Receptor/Pathway mitoROS, NR4A1, Foxp3 (CNS3)[4][5][8]FXR, TGR5, TGF-β degradation pathway[11][14][15][16]

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Isolation Immune Cell Isolation Cell_Culture Cell Culture & Stimulation Cell_Isolation->Cell_Culture Treatment Treatment with isoalloLCA or UDCA Cell_Culture->Treatment Flow_Cytometry Flow Cytometry (Cell Populations) Treatment->Flow_Cytometry ELISA ELISA (Cytokines) Treatment->ELISA Western_Blot Western Blot (Proteins) Treatment->Western_Blot Animal_Model Animal Model of Immune Disease Administration Administration of isoalloLCA or UDCA Animal_Model->Administration Tissue_Harvest Tissue/Blood Harvesting Administration->Tissue_Harvest Histology Histological Analysis Tissue_Harvest->Histology Cell_Analysis Immune Cell Analysis Tissue_Harvest->Cell_Analysis

General experimental workflow for studying bile acid immunomodulation.

Conclusion

This compound and ursodeoxycholic acid are both significant immunomodulatory bile acids, but their distinct mechanisms of action suggest different therapeutic applications. IsoalloLCA's specific and potent induction of regulatory T cells makes it a promising candidate for diseases characterized by a deficit in Treg function or an overactive Th17 response, such as inflammatory bowel disease. UDCA's broader immunosuppressive effects on cytokine and immunoglobulin production, coupled with its influence on dendritic cells, support its use in a wider range of inflammatory and autoimmune conditions. The contrasting effects of these two molecules on Treg differentiation highlight the complexity of bile acid signaling in the immune system and underscore the importance of understanding these nuanced mechanisms for the development of targeted therapies. Further research into the in vivo efficacy and safety of isoalloLCA, and a deeper understanding of the context-dependent effects of UDCA, will be crucial for translating these findings into clinical practice.

References

Validating the In Vivo Role of Isoallolithocholic Acid in Treg Differentiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gut microbiome and its metabolites are increasingly recognized as critical regulators of host immunity. Among these metabolites, secondary bile acids produced by gut bacteria have emerged as key signaling molecules. This guide provides a comparative analysis of isoallolithocholic acid (isoalloLCA), a bacterial metabolite of lithocholic acid, and its validated role in promoting the differentiation of regulatory T cells (Tregs) in vivo. We will objectively compare its performance with other alternatives, present supporting experimental data, and provide detailed methodologies for key experiments.

IsoalloLCA: A Potent and Specific Inducer of Regulatory T Cells

This compound has been identified as a significant modulator of the adaptive immune system, specifically promoting the differentiation of anti-inflammatory Treg cells.[1][2][3][4] This is crucial for maintaining immune homeostasis, and its dysregulation is implicated in inflammatory and autoimmune diseases.[4][5]

Mechanism of Action

Unlike some other Treg-enhancing molecules, isoalloLCA's mechanism is distinct. It enhances the expression of the master Treg transcription factor, FoxP3, through the production of mitochondrial reactive oxygen species (mitoROS).[1][2][3][6][7] This signaling cascade ultimately acts on a specific intronic FoxP3 enhancer known as conserved noncoding sequence 3 (CNS3).[1][2][3][6][8] This CNS3-dependent mechanism distinguishes it from other metabolites like butyrate (B1204436) and retinoic acid, which rely on the CNS1 enhancer.[1][2][3][9] Furthermore, the nuclear hormone receptor NR4A1 has been identified as a necessary component for isoalloLCA's effect on Treg cells.[5][7]

The specificity of isoalloLCA is noteworthy. Both the 3β-hydroxyl group and the trans (5α-hydrogen) A/B ring configuration of isoalloLCA are required for its Treg-enhancing activity.[1]

Signaling Pathway of IsoalloLCA in Treg Differentiation

IsoalloLCA_Pathway cluster_cell Naive T Cell isoalloLCA This compound (isoalloLCA) mitoROS Mitochondrial ROS (mitoROS) Production isoalloLCA->mitoROS NR4A1 NR4A1 isoalloLCA->NR4A1 CNS3 FoxP3 Enhancer (CNS3) mitoROS->CNS3 NR4A1->CNS3 FoxP3 FoxP3 Expression CNS3->FoxP3 Treg Treg Differentiation FoxP3->Treg

Caption: Signaling pathway of isoalloLCA-mediated Treg differentiation.

Comparative Analysis of Bile Acids on T Cell Differentiation

A screening of various bile acid metabolites revealed the specific and contrasting effects of isoalloLCA and another lithocholic acid derivative, 3-oxolithocholic acid (3-oxoLCA). While isoalloLCA enhances Treg differentiation, 3-oxoLCA was found to inhibit the differentiation of pro-inflammatory Th17 cells.[1][2][3][6][8]

Bile Acid MetaboliteTarget T Cell SubsetEffect on DifferentiationKey Mechanistic Detail
This compound (isoalloLCA) Treg Enhancement Induces mitoROS, CNS3-dependent [1][2][3][6]
3-Oxolithocholic Acid (3-oxoLCA)Th17InhibitionDirectly binds to and inhibits RORγt[1][2][3][6]
Deoxycholic Acid (DCA)TregEnhancementDiminishes dendritic cell immunostimulatory properties[7]
Chenodeoxycholic Acid (CDCA)---
Ursodeoxycholic Acid (UDCA)---
Cholic Acid (CA)---
Obeticholic Acid (OCA)---

Table summarizing the effects of various bile acids on T helper cell differentiation based on in vitro screening data.[1]

In Vivo Validation of IsoalloLCA's Role in Treg Differentiation

The immunomodulatory activity of isoalloLCA has been confirmed in vivo. Administration of isoalloLCA to mice resulted in an increased frequency of Treg cells in the intestinal lamina propria, the primary site of immune activity in the gut.[1][2][3][8]

Experimental Workflow for In Vivo Treg Differentiation Assay

InVivo_Workflow cluster_0 Animal Model cluster_1 Treatment cluster_2 Tissue Collection and Processing cluster_3 Analysis Mouse_Model C57BL/6 Mice Treatment_Group Oral Gavage with isoalloLCA Mouse_Model->Treatment_Group Control_Group Oral Gavage with Vehicle (Control) Mouse_Model->Control_Group Tissue_Harvest Harvest Intestinal Lamina Propria Treatment_Group->Tissue_Harvest Control_Group->Tissue_Harvest Cell_Isolation Isolate Lamina Propria Mononuclear Cells Tissue_Harvest->Cell_Isolation Flow_Cytometry Flow Cytometry Staining (CD4, FoxP3) Cell_Isolation->Flow_Cytometry Data_Analysis Quantify Percentage of CD4+FoxP3+ Treg Cells Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for in vivo validation of isoalloLCA.

Experimental Protocols

In Vitro T Cell Differentiation Assay

This protocol is adapted from studies screening bile acid metabolites for their effects on T cell differentiation.[1]

  • T Cell Isolation: Naïve CD4+ T cells are isolated from the spleens and lymph nodes of wild-type C57BL/6J mice using magnetic-activated cell sorting (MACS).

  • Cell Culture: Isolated naïve T cells are cultured under Treg polarizing conditions:

    • RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol.

    • Coating of plates with anti-CD3ε and anti-CD28 antibodies.

    • Addition of IL-2 (e.g., 100 U/mL) and a low concentration of TGF-β (e.g., 0.01 ng/mL).

  • Treatment: IsoalloLCA (or other bile acids) is dissolved in DMSO and added to the cell cultures at a final concentration of typically 20 µM on day 0. A DMSO-only condition serves as the vehicle control.

  • Analysis: On day 3 of culture, cells are harvested and stained for surface markers (e.g., CD4) and intracellular FoxP3. The percentage of CD4+FoxP3+ cells is determined by flow cytometry.

In Vivo Treg Differentiation and Colitis Model

This protocol outlines a general approach for assessing the in vivo effects of isoalloLCA, which can be adapted for specific models like T cell transfer colitis.[10][11]

  • Animal Model: Recombinase activating gene-1-deficient (Rag1-/-) mice, which lack mature T and B cells, are used as recipients.

  • T Cell Transfer: Naïve CD4+CD45RBhigh T cells are sorted from donor C57BL/6 mice and injected intraperitoneally into Rag1-/- recipients. This transfer induces colitis over several weeks.

  • Treatment: A cohort of mice receives isoalloLCA via oral gavage (e.g., daily or every other day), while the control cohort receives the vehicle.

  • Monitoring: Mice are monitored for signs of colitis, such as weight loss and stool consistency.

  • Tissue Analysis: At a predetermined endpoint (e.g., 4-8 weeks post-transfer), mice are euthanized. The mesenteric lymph nodes (MLN) and intestinal lamina propria are harvested.

  • Cell Isolation and Staining: Single-cell suspensions are prepared from the harvested tissues. Cells are then stained for flow cytometric analysis of T cell populations, specifically CD4+FoxP3+ Treg cells.

  • Data Analysis: The frequency and absolute number of Treg cells are compared between the isoalloLCA-treated and control groups.

Conclusion

The collective evidence strongly validates the role of this compound as a key bacterial metabolite that promotes Treg differentiation in vivo. Its unique CNS3-dependent mechanism of action distinguishes it from other immunomodulatory metabolites. These findings present a promising avenue for the development of novel therapeutics targeting the gut microbiome and its metabolites for the treatment of inflammatory and autoimmune diseases. Further research into the specific bacterial species and enzymes responsible for isoalloLCA production will be critical for harnessing its therapeutic potential.[5]

References

Cross-Validation of Analytical Methods for Isoallolithocholic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different analytical methods for the quantification of isoallolithocholic acid (isoalloLCA), a secondary bile acid. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for isoalloLCA quantification is critical and depends on the required sensitivity, specificity, and sample matrix. The following table summarizes the key performance parameters of LC-MS/MS, GC-MS, and ELISA based on available experimental data.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity High, with regression coefficients typically >0.99[1]Good, with a linear dynamic range of 0.25 to 5.00 µmol/g reported for similar bile acids[2]Good, with a quantification range of 0.09 to 15 μg/L for the related isolithocholic acid[3]
Accuracy High, with accuracies typically between 85-115%[1]Good, with relative recoveries mostly between 90% and 110% for similar bile acids[2]Good, with mean recoveries for spiked water samples between 97% and 136% for isolithocholic acid[3]
Precision High, with intra- and inter-assay imprecision <10%[1]Good, with most CVs less than 5% for similar bile acids[2]Good, with 90th percentiles of intra-plate and inter-plate CVs below 10% for influents and below 20% for effluents and surface water for isolithocholic acid[3]
Limit of Quantification (LOQ) Low, typically in the range of low ng/mL[1] or even down to 3-18 nM for some bile acids[4]Moderate, with a reported LOQ of 0.25 µmol/g for similar bile acids in stool[2]Low, with a quantification range starting at 0.09 μg/L for isolithocholic acid[3]
Specificity High, capable of resolving structurally similar and isomeric species[1][5]Moderate, may require derivatization which can introduce variability[2][6]Moderate, potential for cross-reactivity with other bile acids[4]
Sample Throughput High, with rapid methods available[7]Low to moderate, due to the need for derivatization[2][6]High, suitable for screening large numbers of samples[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of isoalloLCA in various biological matrices.[1][5][9]

Sample Preparation (Human Plasma) [10]

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., d4-isoallolithocholic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

Chromatographic and Mass Spectrometric Conditions [11]

  • LC System: High-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 μm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol and acetonitrile (B52724) (2:1 v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be from 50% B to 80% B over several minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of isoalloLCA and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for bile acid analysis, though it requires derivatization to increase the volatility of the analytes.[2][6]

Sample Preparation and Derivatization [2]

  • Extract bile acids from the sample matrix using an appropriate solvent (e.g., hot pyridine (B92270) and hydrochloric acid for stool samples).

  • Perform a liquid-liquid extraction into diethyl ether.

  • Evaporate the ether extract to dryness.

  • Derivatize the dried extract by silylation using a reagent such as BSTFA/TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane). This is typically done by adding the reagent and heating at 100°C for 10 minutes.

GC-MS Conditions

  • GC System: Gas chromatograph with a suitable capillary column (e.g., Rtx-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An oven temperature gradient is used to separate the derivatized bile acids.

  • Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) mode for targeted analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of bile acids, although the specificity may be lower than chromatographic methods.[3][4]

General ELISA Protocol (Competitive ELISA) [3][8][12]

  • Coating: Coat a 96-well microtiter plate with an antibody specific to isoalloLCA. Incubate and then wash the plate.

  • Blocking: Add a blocking buffer (e.g., containing BSA or FCS) to block any non-specific binding sites. Incubate and wash.

  • Competition: Add standards or samples along with a fixed amount of enzyme-conjugated isoalloLCA. A competitive reaction occurs between the isoalloLCA in the sample and the enzyme-conjugated isoalloLCA for binding to the antibody. Incubate and wash.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of isoalloLCA in the sample is inversely proportional to the color intensity.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical workflow for the cross-validation of analytical methods.

cluster_membrane Cell Membrane TGR5 TGR5 ERK1_2 ERK1/2 TGR5->ERK1_2 activates isoalloLCA This compound (isoalloLCA) isoalloLCA->TGR5 binds & activates Cathelicidin Cathelicidin Expression ERK1_2->Cathelicidin enhances

Caption: Signaling pathway of this compound via the TGR5 receptor.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample Prep Extraction & Purification Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS GCMS GC-MS Analysis Prep->GCMS ELISA ELISA Analysis Prep->ELISA Data Data Comparison (Linearity, Accuracy, Precision) LCMS->Data GCMS->Data ELISA->Data Conclusion Method Selection Data->Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Effects of Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by the gut microbiota, is emerging as a potent modulator of the immune system. This guide provides a comprehensive comparison of its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed methodologies. This information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of isoalloLCA.

Executive Summary

This compound demonstrates consistent immunomodulatory effects both in vitro and in vivo, primarily by promoting the differentiation of anti-inflammatory regulatory T cells (Tregs) and suppressing the pro-inflammatory Th17 lineage. These effects are mediated through distinct signaling pathways, including the induction of mitochondrial reactive oxygen species (mitoROS) and the modulation of key transcription factors. In animal models of inflammatory bowel disease (IBD), administration of isoalloLCA has been shown to ameliorate disease severity. This guide presents the quantitative data, experimental protocols, and underlying signaling pathways to provide a clear understanding of isoalloLCA's biological activities.

In Vitro vs. In Vivo Effects: A Comparative Analysis

The biological activities of this compound have been characterized through a series of in vitro and in vivo experiments. A summary of the key findings is presented below, with detailed experimental data provided in the subsequent tables.

Immunomodulatory Effects

In vitro, isoalloLCA has been shown to enhance the differentiation of naïve CD4+ T cells into Foxp3+ regulatory T cells (Tregs), a crucial cell type for maintaining immune tolerance.[1][2] This effect is dose-dependent and has been observed at concentrations as low as 20 µM.[1][3] Conversely, isoalloLCA can suppress the differentiation of pro-inflammatory Th17 cells.[1]

These in vitro observations are mirrored in in vivo studies. In mouse models of colitis, oral or intraperitoneal administration of isoalloLCA has been demonstrated to increase the population of Tregs in the intestinal lamina propria and reduce the severity of inflammation.[1][4][5][6]

Antimicrobial and Other Effects

Beyond its immunomodulatory roles, isoalloLCA has also been reported to have direct effects on gut microbiota and macrophages. In vitro studies have shown that isoalloLCA can mitigate lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs).[4][7] This is achieved, in part, by metabolically reprogramming macrophages towards an anti-inflammatory phenotype.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound and its comparison with other relevant bile acids.

Table 1: In Vitro Effects of this compound on T Cell Differentiation

ParameterCell TypeIsoalloLCA ConcentrationEffectComparison with other Bile Acids
Treg Differentiation (% Foxp3+ cells)Murine Naïve CD4+ T cells20 µMSignificant increase in Foxp3+ cellsMore potent than LCA and DCA in inducing Tregs
Th17 Differentiation (% IL-17a+ cells)Murine Naïve CD4+ T cells20 µM~50% reduction in IL-17a+ cells[1]3-oxoLCA is a more potent inhibitor of Th17 differentiation[1]

Table 2: In Vivo Effects of this compound in a DSS-Induced Colitis Model

ParameterAnimal ModelIsoalloLCA DosageEffectComparison with other Bile Acids
Disease Activity Index (DAI)C57BL/6 mice5 mg/kg (i.p.)Significant reduction in DAIIsoalloLCA-intervened Treg exosomes showed superior efficacy to mesalazine[5]
Colon LengthC57BL/6 mice5 mg/kg (i.p.)Prevention of colon shorteningNot available
Treg Population in Lamina PropriaC57BL/6 mice0.03% in diet (with 0.3% 3-oxoLCA)Significant enhancement of Treg population[1]Not available
Gene Expression in ColonC57BL/6 mice5 mg/kg (i.p.)Increased Foxp3, decreased Ets2, Rorc, and Tbx21 mRNA[6]Not available

Table 3: Comparison of Receptor Activation by Different Bile Acids

ReceptorLigandEC50 / IC50Assay System
GPBAR1 (TGR5)Lithocholic Acid (LCA)~0.5 - 1 µM[8][9]CHO cells expressing human GPBAR1[8]
GPBAR1 (TGR5)Deoxycholic Acid (DCA)~1 µM[9]Not specified
GPBAR1 (TGR5)IsoalloLCANot explicitly foundNot specified
RORγt3-oxoLCAKd ~1 µM[1]Microscale thermophoresis with recombinant human RORγt LBD[1]
RORγtIsoLCAKd ~7.3 µM (DSF), 24 µM (SPR)[10]Differential Scanning Fluorimetry and Surface Plasmon Resonance[10]
RORγtIsoalloLCANo direct binding reported; reduces Th17 differentiation without affecting RORγt expression[1]Not applicable

Key Signaling Pathways

The immunomodulatory effects of this compound are mediated by specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

Treg Differentiation Pathway

IsoalloLCA enhances Treg differentiation through a pathway involving mitochondrial reactive oxygen species (mitoROS) and the transcription factor Foxp3.

Treg_Differentiation isoalloLCA This compound Mitochondria Mitochondria isoalloLCA->Mitochondria Enters Cell mitoROS mitoROS Mitochondria->mitoROS Induces Foxp3 Foxp3 Expression mitoROS->Foxp3 Upregulates Treg_Diff Treg Differentiation Foxp3->Treg_Diff Promotes

IsoalloLCA enhances Treg differentiation via mitoROS production.
Macrophage Reprogramming Pathway

In macrophages, isoalloLCA mitigates inflammation by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway and promoting a shift towards anti-inflammatory metabolism.

Macrophage_Reprogramming cluster_inflammatory Pro-inflammatory State cluster_anti_inflammatory Anti-inflammatory State LPS LPS ETS2 ETS2 LPS->ETS2 Activates HIF1A HIF1A ETS2->HIF1A PFKFB3 PFKFB3 HIF1A->PFKFB3 Inflammation Inflammation PFKFB3->Inflammation Promotes isoalloLCA This compound isoalloLCA->ETS2 Inhibits OXPHOS Oxidative Phosphorylation isoalloLCA->OXPHOS Enhances Anti_Inflammation Anti-inflammatory Effects OXPHOS->Anti_Inflammation

IsoalloLCA reprograms macrophages towards an anti-inflammatory state.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro T Cell Differentiation Assay

Objective: To assess the effect of isoalloLCA on the differentiation of naïve CD4+ T cells into Treg and Th17 subsets.

Materials:

  • Murine naïve CD4+ T cells (isolated from spleens of C57BL/6 mice)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • For Treg differentiation: IL-2, TGF-β

  • For Th17 differentiation: IL-6, TGF-β

  • This compound (dissolved in DMSO)

  • Flow cytometer

  • Antibodies for flow cytometry: Anti-CD4, anti-Foxp3, anti-IL-17a

Protocol:

  • Isolate naïve CD4+ T cells from the spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS).

  • Coat 96-well plates with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.

  • Wash the plates with PBS.

  • Seed the naïve CD4+ T cells at a density of 1 x 10^5 cells/well.

  • For Treg differentiation: Add IL-2 (100 U/mL) and a low concentration of TGF-β (e.g., 0.01 ng/mL).[1]

  • For Th17 differentiation: Add IL-6 (10 ng/mL) and TGF-β (0.5 ng/mL).[1]

  • Add isoalloLCA (e.g., 20 µM) or vehicle control (DMSO) to the respective wells.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • After 3 days for Th17 and Treg analysis, harvest the cells.

  • For intracellular cytokine staining, stimulate cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor for 4-5 hours.

  • Stain the cells with fluorescently labeled antibodies against CD4, Foxp3 (for Tregs), and IL-17a (for Th17).

  • Analyze the cell populations using a flow cytometer.

In Vivo DSS-Induced Colitis Model

Objective: To evaluate the therapeutic effect of isoalloLCA in a mouse model of inflammatory bowel disease.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate (B86663) sodium (DSS), molecular weight 36,000-50,000

  • This compound

  • Vehicle control (e.g., DMSO in saline)

  • Equipment for intraperitoneal injections

  • Scale for daily weight measurement

  • Hemoccult test for fecal blood

Protocol:

  • Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Administer isoalloLCA (e.g., 5 mg/kg body weight) or vehicle control via intraperitoneal injection daily for the duration of the DSS treatment.[7]

  • Monitor the mice daily for:

    • Body weight loss

    • Stool consistency

    • Presence of blood in the feces (using a Hemoccult test)

  • Calculate the Disease Activity Index (DAI) based on the above parameters.

  • At the end of the experiment (e.g., day 8), euthanize the mice.

  • Excise the colons and measure their length.

  • Fix a portion of the colon in 10% formalin for histological analysis (H&E staining) to assess inflammation and tissue damage.

  • Isolate lamina propria lymphocytes from another portion of the colon for flow cytometric analysis of T cell populations (Tregs and Th17 cells).

Conclusion

The presented data strongly suggest that this compound is a promising immunomodulatory molecule with consistent effects across in vitro and in vivo models. Its ability to promote Treg differentiation and suppress Th17 cells highlights its potential for the treatment of inflammatory and autoimmune diseases. Further research, including more extensive dose-response studies and investigations in other disease models, is warranted to fully elucidate its therapeutic utility. The detailed protocols provided in this guide are intended to facilitate these future investigations.

References

Differential Effects of Isoallolithocholic Acid on T-Cell Subsets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Isoallolithocholic acid (isoalloLCA), a gut bacterial metabolite of the primary bile acid lithocholic acid (LCA), has emerged as a key regulator of the adaptive immune system. This guide provides a comparative analysis of the effects of isoalloLCA on various T-cell subsets, with a particular focus on its differential impact compared to other bile acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals working in immunology and related fields.

Comparative Analysis of Bile Acid Metabolite Effects on T-Cell Differentiation

IsoalloLCA exhibits a specific and potent modulatory effect on the differentiation of CD4+ T helper (Th) cells, particularly enhancing the generation of regulatory T-cells (Tregs) while having a more modest impact on T helper 17 (Th17) cells.[1][2][3][4] Notably, its effects are distinct from another LCA derivative, 3-oxoLCA, which primarily targets Th17 cell differentiation.[1][2][3][4] The modulatory effects of isoalloLCA are highly specific, with no significant impact observed on the differentiation of Th1 or Th2 cells.[3]

CompoundTarget T-Cell SubsetPrimary EffectConcentration (in vitro)Key Mechanistic Insight
This compound (isoalloLCA) Treg Enhances differentiation 20 µMInduces mitochondrial ROS (mitoROS) production, leading to increased FoxP3 expression via the CNS3 enhancer.[2][3][4][5]
Th17 Reduces differentiation (~50%)20 µMDoes not affect RORγt expression.[3]
Th1 No effect20 µMNo change in IFN-γ or T-bet expression.[3]
Th2 No effect20 µMNo change in IL-4 or GATA3 expression.[3]
3-oxo-lithocholic acid (3-oxoLCA) Th17 Inhibits differentiation 20 µMDirectly binds to and inhibits the key transcription factor RORγt.[1][2][3][4]
Treg No effect20 µMDoes not alter FoxP3 expression.[3]
Lithocholic acid (LCA) Th1 Inhibits activationPhysiologically relevant concentrationsActs via the Vitamin D receptor (VDR).

Experimental Protocols

The following protocols are summarized from studies investigating the effects of isoalloLCA on T-cell differentiation.

1. In Vitro T-Cell Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T-cells into various subsets in the presence of bile acid metabolites.

  • Cell Isolation: Naïve CD4+ T-cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6J) using standard immunology techniques, such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation:

    • Isolated naïve CD4+ T-cells are cultured in 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.

    • The cells are then cultured in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and specific cytokine cocktails to induce differentiation into distinct T-cell lineages.

    • Th1 Differentiation: IL-2 (100 U/mL), IL-12 (10 ng/mL), and anti-IL-4 antibody (10 µg/mL).[3]

    • Th2 Differentiation: IL-4 (10 ng/mL) and anti-IFN-γ antibody (10 µg/mL).[3]

    • Th17 Differentiation: IL-6 (10 ng/mL) and a low concentration of TGF-β (0.5 ng/mL).[3]

    • Treg Differentiation: IL-2 (100 U/mL) and a low concentration of TGF-β (e.g., 0.01 ng/mL).[3]

  • Treatment: IsoalloLCA, 3-oxoLCA, or a vehicle control (DMSO) is added to the cell cultures at the desired concentration (e.g., 20 µM) at the initiation of the culture (day 0).[3]

  • Analysis: After 3-5 days of culture, cells are harvested and analyzed for the expression of lineage-defining transcription factors and cytokines using flow cytometry.

    • Th1: T-bet and IFN-γ

    • Th2: GATA3 and IL-4

    • Th17: RORγt and IL-17A

    • Treg: FoxP3

Signaling Pathways and Mechanisms of Action

The differential effects of isoalloLCA and 3-oxoLCA on T-cell subsets are mediated by distinct signaling pathways.

IsoalloLCA-Mediated Enhancement of Treg Differentiation

IsoalloLCA enhances Treg differentiation through a mechanism involving mitochondrial metabolism. It increases the production of mitochondrial reactive oxygen species (mitoROS), which in turn leads to an upregulation of FoxP3, the master transcription factor for Tregs.[2][3][4] This process is dependent on the intronic FoxP3 enhancer, conserved noncoding sequence 3 (CNS3), distinguishing its mode of action from other metabolites that promote Treg differentiation via the CNS1 enhancer.[1][2][3][4]

isoalloLCA_Treg_Pathway isoalloLCA isoalloLCA Mitochondria Mitochondria isoalloLCA->Mitochondria mitoROS mitoROS (mitochondrial Reactive Oxygen Species) Mitochondria->mitoROS increases CNS3 Foxp3 Enhancer (CNS3) mitoROS->CNS3 acts on FoxP3 FoxP3 Expression CNS3->FoxP3 enhances Treg Treg Differentiation FoxP3->Treg promotes

IsoalloLCA signaling pathway in Treg differentiation.

3-oxoLCA-Mediated Inhibition of Th17 Differentiation

In contrast, 3-oxoLCA directly inhibits the differentiation of Th17 cells by binding to the master transcription factor RORγt.[2][3][4] This binding event prevents RORγt from executing its transcriptional program, which is essential for the development and function of Th17 cells.

3-oxoLCA signaling pathway in Th17 differentiation.

Experimental Workflow

The general workflow for assessing the impact of isoalloLCA on T-cell differentiation is as follows:

TCell_Differentiation_Workflow Start Isolate Naïve CD4+ T-cells (from spleen/lymph nodes) Stimulation TCR Stimulation (anti-CD3/anti-CD28) Start->Stimulation Differentiation Culture with Polarizing Cytokines (Th1, Th2, Th17, Treg conditions) Stimulation->Differentiation Treatment Add isoalloLCA, 3-oxoLCA, or Vehicle (DMSO) Differentiation->Treatment Incubation Incubate for 3-5 Days Treatment->Incubation Analysis Flow Cytometry Analysis (Transcription Factors & Cytokines) Incubation->Analysis Data Quantitative Data Analysis Analysis->Data

Workflow for in vitro T-cell differentiation assay.

References

A Comparative Guide to the Antimicrobial Spectrum of Isoallolithocholic Acid and Other Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of isoallolithocholic acid (isoalloLCA) against other primary and secondary bile acids. The information presented is supported by experimental data to aid in research and development efforts targeting novel antimicrobial agents.

Overview of Bile Acids and Their Antimicrobial Properties

Bile acids are steroidal molecules synthesized in the liver from cholesterol. Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the intestine. Gut microbiota then metabolize these into secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA). This compound is a stereoisomer of lithocholic acid, also produced by gut bacteria.

Bile acids exert their antimicrobial effects through two main mechanisms:

  • Direct antimicrobial activity: This is primarily due to their amphipathic nature, which allows them to disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[1] Unconjugated bile acids are generally considered more potent in their direct antimicrobial action than their conjugated counterparts.

  • Indirect antimicrobial activity: Bile acids can also modulate the host's innate immune system. They act as signaling molecules by activating specific host receptors, such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[2] This activation can trigger downstream signaling cascades that result in the production of antimicrobial peptides and enhance the host's defense against pathogens.[2]

Comparative Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of bile acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and other common bile acids against a range of pathogenic bacteria.

Bile AcidGram-Positive BacteriaGram-Negative Bacteria
Clostridioides difficile (mM) Staphylococcus aureus (mM)
This compound (isoalloLCA) Potent inhibitor[3]Effective against MRSA[4][5]
Lithocholic Acid (LCA) Inhibitory effect[6]0.0395 (derivative)[7]
Deoxycholic Acid (DCA) Inhibitory effect[6]1[8][9]
Chenodeoxycholic Acid (CDCA) Inhibitory effectInhibitory effect
Cholic Acid (CA) Data not available20[8][9]

Note: MIC values can vary between studies due to differences in experimental conditions, bacterial strains, and the use of bile acid derivatives. The data presented here is for comparative purposes. "Data not available" indicates that specific MIC values were not found in the surveyed literature for that bile acid against the specified bacterium.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a key experiment for assessing the antimicrobial activity of bile acids. The most common method used is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a bile acid that inhibits the visible growth of a specific bacterium.

Materials:

  • Pure bacterial culture (e.g., S. aureus, E. coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bile acid stock solutions of known concentration

  • Sterile diluent (e.g., growth medium)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-4 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Bile Acids:

    • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

    • Add 100 µL of the bile acid stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the bile acid. This creates a gradient of decreasing bile acid concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted bile acid and to a positive control well (containing only growth medium and inoculum).

    • The negative control well should contain only growth medium.

  • Incubation:

    • Seal the microtiter plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test bacterium.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the bile acid in which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

Visualization of Methodologies and Pathways

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture McFarland 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum Standardized Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculation Inoculum->Inoculation Bile_Acid_Stock Bile Acid Stock Serial_Dilution Serial Dilution in 96-Well Plate Bile_Acid_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bile acids.

Signaling Pathways in Bile Acid Antimicrobial Action

Bile_Acid_Signaling cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism (Host-Mediated) Bile_Acid_Direct Bile Acid Bacterial_Membrane Bacterial Cell Membrane Bile_Acid_Direct->Bacterial_Membrane intercalates Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Bile_Acid_Indirect Bile Acid Host_Cell Intestinal Epithelial Cell Bile_Acid_Indirect->Host_Cell FXR_TGR5 FXR / TGR5 Receptors Host_Cell->FXR_TGR5 activates Signaling_Cascade Signaling Cascade FXR_TGR5->Signaling_Cascade AMP_Production Antimicrobial Peptide Production Signaling_Cascade->AMP_Production Immune_Response Enhanced Immune Response AMP_Production->Immune_Response

Caption: Direct and indirect antimicrobial mechanisms of bile acids.

Conclusion

This compound demonstrates potent antimicrobial activity, particularly against Gram-positive pathogens such as C. difficile and MRSA. Its efficacy appears to be comparable to or, in some cases, greater than other secondary bile acids like lithocholic acid. The primary mechanism of direct antimicrobial action for bile acids is the disruption of the bacterial cell membrane. Additionally, their ability to modulate host immune responses through signaling pathways like FXR and TGR5 contributes to their overall antimicrobial effect. Further research focusing on a standardized, comparative analysis of the antimicrobial spectrum of various bile acids is warranted to fully elucidate their therapeutic potential.

References

Validation of isoallolithocholic acid as a biomarker for gut dysbiosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of isoallolithocholic acid (isoalloLCA) in comparison to other established and emerging biomarkers for the assessment of gut microbial imbalance.

Introduction

Gut dysbiosis, an imbalance in the composition and function of the intestinal microbiota, is increasingly recognized as a contributing factor to a wide range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and certain cancers. This has spurred the search for reliable biomarkers that can accurately reflect the state of the gut microbiome and predict disease risk or activity. Among the myriad of microbially-derived metabolites, secondary bile acids have emerged as key signaling molecules that are profoundly influenced by the gut microbiota. This compound (isoalloLCA), a specific secondary bile acid, has garnered significant attention for its potential as a sensitive and specific biomarker for gut dysbiosis. This guide provides a comparative analysis of isoalloLCA against other biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in its validation and application.

This compound: A Modulator of Intestinal Homeostasis

IsoalloLCA is a secondary bile acid produced by the gut microbiota from the primary bile acid chenodeoxycholic acid (CDCA). Its formation involves a multi-step enzymatic process carried out by specific bacterial species.[1][2] Recent studies have highlighted the immunomodulatory functions of isoalloLCA, demonstrating its ability to promote intestinal homeostasis. Notably, research has shown that isoalloLCA can enhance the differentiation of anti-inflammatory regulatory T cells (Treg cells) and inhibit the activity of pro-inflammatory macrophages, thereby attenuating intestinal inflammation.[3][4][5] Crucially, levels of isoalloLCA have been found to be significantly reduced in patients with IBD, suggesting its potential as a biomarker for this condition.[3][4][5]

Comparative Analysis of Gut Dysbiosis Biomarkers

The validation of any new biomarker requires a thorough comparison with existing alternatives. The following table summarizes the performance of isoalloLCA in relation to other commonly used or investigated biomarkers of gut dysbiosis.

Biomarker CategorySpecific Biomarker(s)AdvantagesDisadvantagesAssociation with Gut Dysbiosis
Secondary Bile Acids This compound (isoalloLCA) - Directly reflects microbial metabolic function. - Potent immunomodulatory effects. - Significant reduction in IBD patients.[3][4][5]- Requires sensitive analytical methods like LC-MS/MS. - Full range of biological functions still under investigation.Strong
Deoxycholic acid (DCA), Lithocholic acid (LCA)- Well-studied secondary bile acids. - Altered levels in various diseases.[6][7][8]- Can have pro-inflammatory and cytotoxic effects at high concentrations. - Less specific than isoalloLCA for certain immunomodulatory functions.Strong
Short-Chain Fatty Acids (SCFAs) Butyrate, Propionate, Acetate- Key energy source for colonocytes. - Anti-inflammatory properties.- Levels influenced by diet. - Lack of specificity for particular disease states.[9]Moderate
Microbial-Derived Metabolites Trimethylamine-N-oxide (TMAO)- Associated with cardiovascular disease risk.- Levels heavily dependent on dietary precursors (choline, carnitine). - Lacks specificity for gut-specific inflammation.[9]Moderate
Inflammatory Proteins Fecal Calprotectin- Well-established marker for IBD activity. - Non-invasive stool-based test.- Reflects general intestinal inflammation, not specifically dysbiosis. - Can be elevated in other gastrointestinal conditions.[10]Indirect
C-Reactive Protein (CRP)- Widely used systemic inflammatory marker.- Non-specific to gut inflammation. - Influenced by numerous other inflammatory conditions.[10]Indirect

Experimental Protocols

Accurate and reproducible measurement of isoalloLCA and other biomarkers is critical for their validation and clinical application. Below are detailed methodologies for key experiments.

Quantification of Bile Acids by LC-MS/MS

This protocol outlines the steps for the sensitive and specific quantification of isoalloLCA and other bile acids in fecal and serum samples.

Sample Preparation (Feces):

  • Lyophilize fecal samples to dryness.

  • Weigh a portion of the dried feces (e.g., 50 mg).

  • Add an extraction solvent (e.g., 1 mL of 80% methanol) containing a mixture of deuterated internal standards for various bile acids.

  • Homogenize the sample using a bead beater.

  • Centrifuge to pellet the solid debris.

  • Collect the supernatant for LC-MS/MS analysis.[11]

Sample Preparation (Serum):

  • Thaw serum samples on ice.

  • Precipitate proteins by adding a 4-fold excess of ice-cold acetonitrile (B52724) containing deuterated internal standards.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[11]

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation.

  • Mobile Phases: Employ a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions for each bile acid and internal standard.[12][13]

In Vitro T Cell Differentiation Assay

This assay is used to assess the immunomodulatory effects of isoalloLCA on T cell differentiation.

  • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse spleens using magnetic-activated cell sorting (MACS).

  • Culture the naive T cells in appropriate T cell differentiation media.

  • For Treg differentiation, supplement the media with anti-CD3/CD28 antibodies, IL-2, and TGF-β.

  • Treat the cells with varying concentrations of isoalloLCA or a vehicle control (e.g., DMSO).

  • After 3-5 days of culture, harvest the cells.

  • Analyze the expression of the Treg transcription factor Foxp3 by intracellular flow cytometry to determine the percentage of differentiated Treg cells.[3][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of isoalloLCA can aid in understanding its mechanism and significance.

IsoalloLCA_Signaling_Pathway cluster_immune Immune Cell Modulation Primary Bile Acids (CDCA) Primary Bile Acids (CDCA) Gut Microbiota Gut Microbiota Primary Bile Acids (CDCA)->Gut Microbiota Metabolism isoalloLCA isoalloLCA Gut Microbiota->isoalloLCA Naive T Cell Naive T Cell isoalloLCA->Naive T Cell Promotes Differentiation Pro-inflammatory Macrophage Pro-inflammatory Macrophage isoalloLCA->Pro-inflammatory Macrophage Inhibits Treg Cell Treg Cell Naive T Cell->Treg Cell Anti-inflammatory Macrophage Anti-inflammatory Macrophage Pro-inflammatory Macrophage->Anti-inflammatory Macrophage Polarization

Caption: Signaling pathway of isoalloLCA production and its immunomodulatory effects.

Experimental_Workflow Fecal/Serum Sample Fecal/Serum Sample Bile Acid Extraction Bile Acid Extraction Fecal/Serum Sample->Bile Acid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Bile Acid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification

Caption: Workflow for the quantification of isoalloLCA from biological samples.

Conclusion

This compound shows great promise as a specific and functionally relevant biomarker for gut dysbiosis, particularly in the context of inflammatory bowel disease. Its direct link to microbial metabolism and its potent immunomodulatory properties distinguish it from more general markers of inflammation. While further large-scale clinical validation is warranted, the available evidence strongly supports the continued investigation of isoalloLCA as a tool for diagnosing and monitoring gut microbial health, and as a potential therapeutic target for restoring intestinal homeostasis. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to incorporate the analysis of isoalloLCA into their studies.

References

Comparative Metabolomics of Gut Microbiota With and Without Isoallolithocholic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic landscape of the gut microbiota in the presence and absence of isoallolithocholic acid (isoalloLCA). IsoalloLCA, a secondary bile acid produced by gut bacteria, has garnered significant attention for its immunomodulatory properties, particularly its role in mitigating intestinal inflammation.[1][2] Understanding its influence on the metabolic output of the gut microbiome is crucial for developing novel therapeutics for inflammatory bowel diseases (IBD) and other immune-related disorders.

While direct comparative metabolomics studies on complex gut microbial communities with and without isoalloLCA are not yet extensively published, this guide synthesizes current knowledge on its effects, presents hypothetical yet representative metabolomic data, details relevant experimental protocols, and visualizes key signaling pathways.

Impact of this compound on Gut Microbiota and Host Immunity

This compound is a metabolite produced from the primary bile acid chenodeoxycholic acid via a series of enzymatic transformations by specific gut bacteria, notably from the Odoribacteraceae family.[3] Its levels have been found to be reduced in patients with IBD.[1][2][3] Research has demonstrated that isoalloLCA can induce broad changes in the structure of the gut microbial community.[3]

On the host side, isoalloLCA exhibits potent immunomodulatory effects. It has been shown to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs) and to mitigate inflammation by reprogramming macrophages.[1][4][5] These effects are mediated through specific signaling pathways within immune cells.

Comparative Metabolomics Data

The following table presents a hypothetical yet representative summary of expected quantitative changes in the metabolome of a complex gut microbiota culture following supplementation with isoalloLCA. This data is based on the known functions of isoalloLCA and the general metabolic capabilities of the gut microbiota.

Table 1: Hypothetical Comparative Metabolomic Profile of Gut Microbiota With and Without this compound (isoalloLCA) Supplementation

Metabolite ClassMetaboliteChange with isoalloLCAPutative Rationale
Short-Chain Fatty Acids (SCFAs) ButyrateIsoalloLCA may favor the growth of butyrate-producing bacteria, which are known to have anti-inflammatory effects.
PropionateNo significant change expected based on current literature.
AcetateNo significant change expected based on current literature.
Other Organic Acids LactatePotential shift from lactate-producing to butyrate-producing fermentation pathways.
SuccinateSuccinate is a pro-inflammatory metabolite; its reduction would be consistent with the anti-inflammatory effects of isoalloLCA.
Amino Acid Metabolites Indole-3-propionic acidIncreased tryptophan metabolism by certain beneficial bacteria.
p-CresolReduction in proteolytic fermentation by potentially pathogenic bacteria.
Bile Acids Lithocholic acid (LCA)As a derivative of LCA, isoalloLCA administration may lead to some degree of interconversion or feedback on LCA metabolism.
Deoxycholic acid (DCA)↔ / ↓Minor or no significant change expected.
Vitamins Vitamin KPotential stimulation of Vitamin K producing bacteria like Bacteroides.
Folate (Vitamin B9)Some beneficial gut bacteria are known producers of folate.

Experimental Protocols

In Vitro Fermentation of Human Fecal Microbiota

This protocol describes the anaerobic batch culture of human fecal microbiota to study the metabolic effects of isoalloLCA.

a. Fecal Sample Preparation:

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Process the samples under anaerobic conditions (e.g., in an anaerobic chamber) to preserve oxygen-sensitive bacteria.

  • Homogenize the fecal samples in a sterile, pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine).

  • Prepare a fecal slurry (e.g., 10% w/v) and filter it through sterile gauze to remove large particulate matter.

b. Batch Culture Fermentation:

  • Prepare a basal fermentation medium (e.g., yeast extract-casitone-fatty acid medium) and dispense it into sterile fermentation vessels.

  • Inoculate the fermentation medium with the fecal slurry to a final concentration of 1% (v/v).

  • For the treatment group, add a sterile stock solution of isoalloLCA to the desired final concentration (e.g., 50 µM). Add an equivalent volume of the vehicle (e.g., DMSO) to the control group.

  • Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

c. Sample Collection for Metabolomics:

  • At the end of the incubation period, collect culture samples.

  • Centrifuge the samples to pellet the bacterial cells.

  • Collect the supernatant for extracellular metabolite analysis and the cell pellet for intracellular metabolite analysis.

  • Immediately quench metabolic activity by flash-freezing the samples in liquid nitrogen and store them at -80°C until extraction.

Metabolite Extraction and Analysis by LC-MS

This protocol outlines the extraction of metabolites from the in vitro culture samples and their analysis using liquid chromatography-mass spectrometry (LC-MS).

a. Metabolite Extraction:

  • For extracellular metabolites, thaw the supernatant on ice and precipitate proteins by adding a cold solvent (e.g., methanol (B129727) or acetonitrile) in a 4:1 ratio.

  • For intracellular metabolites, resuspend the bacterial pellet in a cold extraction solvent and lyse the cells using methods such as bead beating or sonication.

  • Centrifuge the samples to remove cell debris and protein precipitates.

  • Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream.

b. LC-MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Perform chromatographic separation using a reversed-phase or HILIC column on an ultra-high-performance liquid chromatography (UHPLC) system.

  • Detect and quantify the metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analyze the data using specialized software to identify and quantify the metabolites by comparing their mass-to-charge ratio and retention time to a reference library of standards.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound by Gut Microbiota

The production of isoalloLCA from lithocholic acid (LCA) involves a multi-step enzymatic pathway carried out by specific gut bacteria.

IsoalloLCA Biosynthesis LCA Lithocholic Acid (LCA) three_oxo_LCA 3-oxo-LCA LCA->three_oxo_LCA 3α-HSDH isoalloLCA This compound (isoalloLCA) three_oxo_LCA->isoalloLCA 5α-reductase, 3β-HSDH

Caption: Biosynthesis of isoalloLCA from LCA by gut bacterial enzymes.

Signaling Pathway of this compound in Regulatory T Cell (Treg) Differentiation

IsoalloLCA enhances the differentiation of naïve T cells into Tregs, which are crucial for maintaining immune tolerance.[4][6][7] This process is mediated by the induction of mitochondrial reactive oxygen species (mitoROS).[4][6]

IsoalloLCA Treg Differentiation isoalloLCA This compound (isoalloLCA) Mitochondrion Mitochondrion isoalloLCA->Mitochondrion mitoROS mitoROS Mitochondrion->mitoROS Foxp3 FOXP3 Expression mitoROS->Foxp3 Treg Treg Differentiation Foxp3->Treg

Caption: IsoalloLCA enhances Treg differentiation via mitoROS production.

Signaling Pathway of this compound in Macrophage-Mediated Anti-inflammatory Response

IsoalloLCA can mitigate inflammation by reprogramming macrophages. It achieves this by inhibiting the pro-inflammatory ETS2-HIF1A/PFKFB3 signaling pathway and promoting anti-inflammatory oxidative phosphorylation.[1][2]

IsoalloLCA Macrophage Signaling cluster_pro_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Anti-inflammatory Signaling LPS LPS ETS2 ETS2 LPS->ETS2 HIF1A_PFKFB3 HIF1A/PFKFB3 ETS2->HIF1A_PFKFB3 Inflammation Inflammation HIF1A_PFKFB3->Inflammation isoalloLCA This compound (isoalloLCA) isoalloLCA->ETS2 inhibition OXPHOS Oxidative Phosphorylation isoalloLCA->OXPHOS Anti_inflammation Anti-inflammatory Response OXPHOS->Anti_inflammation

Caption: IsoalloLCA inhibits pro-inflammatory and promotes anti-inflammatory pathways in macrophages.

References

Unraveling the Immunomodulatory Mechanisms of Isoallolithocholic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoallolithocholic acid (isoalloLCA), a gut microbiota-derived secondary bile acid, has emerged as a potent modulator of the immune system, demonstrating significant anti-inflammatory properties. This guide provides a comprehensive comparison of the key findings on isoalloLCA's mechanism of action, supported by experimental data, to aid in the replication of these findings and to inform future research and drug development.

Immunomodulatory Effects on T Helper Cell Differentiation

IsoalloLCA has been shown to bidirectionally regulate the differentiation of T helper (Th) cells, promoting the generation of anti-inflammatory regulatory T cells (Tregs) while suppressing the pro-inflammatory Th17 lineage.

Quantitative Comparison of IsoalloLCA and Other Bile Acids on T Cell Differentiation
CompoundTarget CellEffectEffective Concentration (in vitro)Key Mediator(s)
This compound (isoalloLCA) Naive CD4+ T cellsEnhances Treg differentiation 20 µMmtROS, NR4A1, Foxp3 (via CNS3)
Naive CD4+ T cellsSuppresses Th17 differentiation 20 µM (~50% reduction)Not fully elucidated
3-oxolithocholic Acid (3-oxoLCA)Naive CD4+ T cellsInhibits Th17 differentiation20 µMRORγt (direct binding)
Isolithocholic Acid (isoLCA)Naive CD4+ T cellsInhibits Th17 differentiationNot specifiedRORγt
Lithocholic Acid (LCA)Naive CD4+ T cellsInhibits Th1 activationPhysiologically relevant concentrationsVitamin D Receptor (VDR)
Iso-deoxycholic Acid (isoDCA)Naive CD4+ T cellsEnhances Treg differentiationNot specifiedIndirectly via dendritic cells

Anti-inflammatory Action through Macrophage Reprogramming

Recent studies have elucidated a critical role for isoalloLCA in mitigating inflammation by directly influencing macrophage function. It drives the polarization of macrophages towards an anti-inflammatory M2 phenotype and suppresses pro-inflammatory signaling pathways.

Impact of IsoalloLCA on Macrophage Polarization and Inflammatory Signaling
ConditionMarker/ProteinEffect of IsoalloLCA TreatmentFold Change/Observation
LPS-stimulated Bone Marrow-Derived Macrophages (BMDMs) CD86 (M1 marker)DecreaseQuantitative data pending further studies
CD206 (M2 marker)IncreaseQuantitative data pending further studies
TNF-α secretionDecreaseSignificant reduction in pediatric IBD patient cells[1][2][3]
IL-1β expressionDecreaseObserved in Il10-/- BMDMs[1]
ETS2InhibitionDecreased protein levels[1][2][3]
HIF1AInhibitionDownstream target of ETS2; decreased levels[1][2]
PFKFB3InhibitionDownstream target of ETS2; decreased levels[1][2]
Oxidative Phosphorylation (OXPHOS)EnhancementMetabolic reprogramming[1][2][3]

Efficacy in Preclinical Models of Inflammatory Bowel Disease (IBD)

The immunomodulatory effects of isoalloLCA observed in vitro translate to significant therapeutic efficacy in murine models of inflammatory bowel disease.

Therapeutic Effects of IsoalloLCA in Murine Colitis Models
IBD ModelIsoalloLCA DosageKey Outcomes
DSS-induced acute colitis 5 mg/kg (i.p.)Ameliorated body weight loss, reduced colon shortening, decreased pathological scores, reduced infiltration of CD45+ and CD68+ cells.[1]
LPS-induced acute intestinal inflammation Not specifiedAlleviated inflammation.[1][3]
Il10 knockout chronic colitis Not specifiedAlleviated chronic colitis, increased FOXP3 levels, and decreased ETS2 in the intestinal mucosa.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of IsoalloLCA in T Cell Differentiation

IsoalloLCA_Treg_Pathway isoalloLCA IsoalloLCA mito Mitochondrion isoalloLCA->mito enters cell Th17 Th17 Differentiation isoalloLCA->Th17 suppresses mtROS mtROS mito->mtROS generates NR4A1 NR4A1 mtROS->NR4A1 activates CNS3 Foxp3 CNS3 Enhancer NR4A1->CNS3 acts on Foxp3 Foxp3 Expression CNS3->Foxp3 promotes Treg Treg Differentiation Foxp3->Treg IsoalloLCA_Macrophage_Pathway LPS LPS Macrophage Inflammatory Macrophage (M1) LPS->Macrophage activates isoalloLCA IsoalloLCA ETS2 ETS2 isoalloLCA->ETS2 inhibits OXPHOS OXPHOS isoalloLCA->OXPHOS enhances Macrophage->ETS2 upregulates HIF1A HIF1A ETS2->HIF1A PFKFB3 PFKFB3 HIF1A->PFKFB3 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) PFKFB3->Inflammation promotes AntiInflammatory Anti-inflammatory State (M2) OXPHOS->AntiInflammatory promotes T_Cell_Workflow start Isolate Naive CD4+ T cells from spleen/lymph nodes culture Culture cells with anti-CD3/CD28 antibodies start->culture treatment Add polarizing cytokines (e.g., TGF-β, IL-6) +/- IsoalloLCA or other bile acids culture->treatment incubation Incubate for 3-5 days treatment->incubation staining Stain for intracellular transcription factors (e.g., Foxp3, RORγt) and cytokines incubation->staining analysis Analyze by Flow Cytometry staining->analysis

References

Assessing the Off-Target Effects of Isoallolithocholic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isoallolithocholic acid (isoalloLCA) with other bile acids, focusing on its on-target and potential off-target effects. The information is supported by experimental data and detailed methodologies to assist in evaluating its therapeutic potential and safety profile.

Introduction to this compound

This compound (isoalloLCA) is a secondary bile acid metabolite produced by gut bacteria. It has garnered significant interest in the scientific community for its immunomodulatory properties, particularly its role in T-cell differentiation and anti-inflammatory responses.[1][2][3] Understanding the full spectrum of its biological interactions, including potential off-target effects, is crucial for its development as a therapeutic agent.

On-Target Activity of this compound

Current research has identified three primary molecular targets for isoalloLCA:

  • Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1): IsoalloLCA's anti-inflammatory effects, particularly the enhancement of regulatory T cell (Treg) differentiation, are dependent on the nuclear hormone receptor NR4A1.[2][3] This interaction is crucial for maintaining immune homeostasis.

  • G-protein Coupled Bile Acid Receptor 1 (GPBAR1, also known as TGR5): IsoalloLCA acts as an agonist for GPBAR1, a receptor involved in various metabolic and inflammatory pathways.[4][5]

  • Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt): IsoalloLCA functions as an inverse agonist of RORγt, a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[5][6]

Comparative Analysis of Receptor Activity

To provide a clear perspective on the potency of isoalloLCA, this section compares its activity on its primary targets with that of other relevant bile acids.

Table 1: Comparative Agonist Activity (EC50) on GPBAR1

Bile AcidEC50 (µM)Reference
This compound (and related oxo- and allo- derivatives) ~10[4]
Lithocholic Acid (LCA)0.53[7][8]
Deoxycholic Acid (DCA)1.0[7][8]
Chenodeoxycholic Acid (CDCA)4.4[7][8]
Cholic Acid (CA)7.7[7][8]
Ursodeoxycholic Acid (UDCA)36[4]

Table 2: Comparative Inverse Agonist Activity (IC50) on RORγt

CompoundIC50 (µM)Reference
3-oxo-lithocholic acid amidate (analog of isoalloLCA) 0.225[7]
Compound 2 (synthetic inverse agonist)2.0[6]

Table 3: Comparative Agonist Activity (EC50) on Farnesoid X Receptor (FXR) - A Common Bile Acid Receptor

Bile AcidEC50 (µM)Reference
Chenodeoxycholic Acid (CDCA)28.62[8]
Lithocholic Acid (LCA)34.90[8]
Deoxycholic Acid (DCA)47.31[8]
Ursodeoxycholic Acid (UDCA)120.70[8]

Note: A specific EC50 value for isoalloLCA on NR4A1 has not been prominently reported in the reviewed literature, though its activity is stated to be NR4A1-dependent.[2][3]

Assessment of Off-Target Effects

A comprehensive off-target profile for isoalloLCA from a broad panel of receptors, enzymes, and ion channels is not yet publicly available. The assessment of off-target effects is a critical step in drug development to identify potential adverse effects.[9][10] Standard industry practice involves screening compounds against safety pharmacology panels that include a wide range of molecular targets.

For comparison, it is known that other bile acids, such as lithocholic acid, can interact with other nuclear receptors like the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR).[1] Therefore, it is plausible that isoalloLCA may also exhibit activity at other, currently unidentified, molecular targets. Further investigation through broad binding and functional screening panels is necessary to fully characterize the selectivity profile of isoalloLCA.

Signaling Pathways and Experimental Workflows

To facilitate further research, this section provides diagrams of the key signaling pathway of isoalloLCA, a typical workflow for assessing off-target effects, and a logical diagram for comparing on- and off-target activities.

IsoalloLCA_Signaling_Pathway cluster_cell Target Cell (e.g., T cell, Macrophage) isoalloLCA isoalloLCA GPBAR1 GPBAR1 isoalloLCA->GPBAR1 RORgt RORγt isoalloLCA->RORgt NR4A1 NR4A1 isoalloLCA->NR4A1 cAMP ↑ cAMP GPBAR1->cAMP Th17_diff ↓ Th17 Differentiation RORgt->Th17_diff Treg_diff ↑ Treg Differentiation NR4A1->Treg_diff Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory Th17_diff->Anti_inflammatory Treg_diff->Anti_inflammatory

Figure 1: IsoalloLCA Signaling Pathways

Off_Target_Screening_Workflow Compound Test Compound (e.g., isoalloLCA) Primary_Screen Primary Screen (e.g., Broad Receptor Panel) Compound->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary/Functional Assays Dose_Response->Secondary_Assay Safety_Assessment Safety & Risk Assessment Secondary_Assay->Safety_Assessment

Figure 2: Off-Target Screening Workflow

On_vs_Off_Target_Comparison cluster_on_target On-Target Effects cluster_off_target Off-Target Effects On_Target_Potency High Potency (Low EC50/IC50) Therapeutic_Effect Desired Therapeutic Effect On_Target_Potency->Therapeutic_Effect Therapeutic_Window Therapeutic Window Therapeutic_Effect->Therapeutic_Window Off_Target_Potency Variable Potency (Higher EC50/IC50) Adverse_Effects Potential Adverse Effects Off_Target_Potency->Adverse_Effects Adverse_Effects->Therapeutic_Window

Figure 3: On-Target vs. Off-Target Comparison

Experimental Protocols

Detailed below are representative protocols for assessing the activity of compounds like isoalloLCA on its primary targets.

NR4A1 Activity Assessment: GAL4-NR4A1 Luciferase Reporter Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the NR4A1 ligand-binding domain (LBD).

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cells are seeded in 96-well plates.

  • Transient transfection is performed using a lipid-based transfection reagent. The plasmids co-transfected are:

    • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the NR4A1 LBD.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

  • After a 24-hour post-transfection incubation, the medium is replaced with a medium containing various concentrations of the test compound (e.g., isoalloLCA) or a vehicle control.

3. Luciferase Activity Measurement:

  • Following a 16-24 hour incubation with the compound, cells are lysed.

  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

  • Dose-response curves are generated, and EC50 or IC50 values are calculated to determine the potency of the compound.

GPBAR1 Activation Assessment: cAMP HTRF Assay

This assay quantifies the activation of GPBAR1 by measuring changes in intracellular cyclic AMP (cAMP) levels using Homogeneous Time-Resolved Fluorescence (HTRF).

1. Cell Culture:

  • CHO-K1 cells stably expressing human GPBAR1 are cultured in a suitable medium.

2. Assay Procedure:

  • Cells are harvested and resuspended in a stimulation buffer.

  • Cells are dispensed into a 384-well low-volume plate.

  • Test compounds at various concentrations are added to the wells.

  • After a 30-minute incubation at room temperature, a solution containing a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody is added.

3. Signal Detection:

  • The plate is incubated for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

4. Data Analysis:

  • The ratio of the two emission signals is calculated. An increase in intracellular cAMP due to GPBAR1 activation leads to a decrease in the HTRF signal.

  • A standard curve is used to convert the signal ratio to cAMP concentrations.

  • EC50 values are determined from the dose-response curves.

RORγt Activity Assessment: TR-FRET Coactivator Recruitment Assay

This assay measures the ability of a compound to inhibit the interaction between the RORγt LBD and a coactivator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

1. Reagent Preparation:

  • All reagents are prepared in a specific assay buffer. The key components are:

    • GST-tagged RORγt LBD.

    • A terbium-labeled anti-GST antibody (donor fluorophore).

    • A fluorescein-labeled coactivator peptide (acceptor fluorophore).

2. Assay Procedure:

  • Test compounds are serially diluted in DMSO and then in the assay buffer.

  • The RORγt LBD is incubated with the test compounds in a 384-well plate.

  • A mixture of the terbium-labeled antibody and the fluorescein-labeled coactivator peptide is added to the wells.

3. Signal Detection:

  • The plate is incubated for 1-2 hours at room temperature to allow the binding events to reach equilibrium.

  • The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation around 340 nm and emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).

4. Data Analysis:

  • The ratio of the acceptor to donor emission is calculated. Inverse agonists will disrupt the RORγt-coactivator interaction, leading to a decrease in the TR-FRET signal.

  • IC50 values are calculated from the dose-response curves.

Conclusion

This compound demonstrates potent and specific activities on key immunomodulatory targets, including NR4A1, GPBAR1, and RORγt. While its on-target profile is promising for the development of anti-inflammatory therapeutics, a comprehensive assessment of its off-target effects is essential to fully understand its safety and potential for adverse drug reactions. The experimental protocols provided in this guide offer a framework for further investigation into the detailed pharmacological profile of isoalloLCA and other bile acid derivatives. Future studies employing broad off-target screening panels will be critical in advancing the clinical development of this promising molecule.

References

A Comparative Guide to New Isoallolithocholic Acid Derivatives for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking new isoallolithocholic acid (isoalloLCA) derivatives against the parent compound. IsoalloLCA, a gut microbiota-derived metabolite of lithocholic acid, has garnered significant interest for its therapeutic potential, primarily through its roles in modulating immune responses and metabolic pathways.[1][2][3][4][5] Derivatives of isoalloLCA are being developed to enhance its potency, selectivity, and pharmacokinetic properties. This document outlines the key comparative metrics, experimental protocols, and relevant signaling pathways to facilitate a comprehensive evaluation of these new chemical entities.

Comparative Data Summary

The performance of new isoalloLCA derivatives should be quantitatively benchmarked against the parent compound across several key biological activities. The following table summarizes the essential parameters for comparison. Data should be presented as mean ± standard deviation from a minimum of three independent experiments.

Parameter Assay Type IsoalloLCA (Parent) Derivative 1 Derivative 2 …Derivative N
FXR Antagonism Luciferase Reporter AssayIC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)
Anti-inflammatory Activity LPS-stimulated MacrophagesTNF-α IC₅₀ (µM)TNF-α IC₅₀ (µM)TNF-α IC₅₀ (µM)TNF-α IC₅₀ (µM)
IL-6 IC₅₀ (µM)IL-6 IC₅₀ (µM)IL-6 IC₅₀ (µM)IL-6 IC₅₀ (µM)
Anti-fibrotic Activity TGF-β1-stimulated Hepatic Stellate Cellsα-SMA Expression (% of control)α-SMA Expression (% of control)α-SMA Expression (% of control)α-SMA Expression (% of control)
Collagen I Expression (% of control)Collagen I Expression (% of control)Collagen I Expression (% of control)Collagen I Expression (% of control)
Treg Differentiation Naive CD4+ T Cell CultureFoxp3+ Cells (% of total)Foxp3+ Cells (% of total)Foxp3+ Cells (% of total)Foxp3+ Cells (% of total)
Cytotoxicity Relevant Cell Line (e.g., HepG2)CC₅₀ (µM)CC₅₀ (µM)CC₅₀ (µM)CC₅₀ (µM)
Metabolic Stability Human Liver Microsomest₁/₂ (min)t₁/₂ (min)t₁/₂ (min)t₁/₂ (min)

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the benchmarking data.

Mechanism of Action: FXR Antagonism

IsoalloLCA and its derivatives are known to interact with the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[6][7] Unlike agonists such as chenodeoxycholic acid (CDCA), which activate FXR and promote the transcription of target genes like SHP, isoalloLCA acts as an antagonist, inhibiting this pathway.[6][7] This antagonism is a critical mechanism underlying its therapeutic effects.

FXR signaling pathway showing agonist activation and antagonist inhibition.
General Experimental Workflow for Benchmarking

A systematic workflow ensures consistency and reliability in comparing new derivatives. The process begins with the synthesis of the compounds, followed by a series of in vitro assays to determine potency, efficacy, and potential toxicity before proceeding to more complex models.

Benchmarking_Workflow cluster_secondary cluster_adme start Synthesis & Purification of isoalloLCA Derivatives primary_screening Primary Screening: FXR Antagonist Assay (e.g., Luciferase Reporter) start->primary_screening secondary_assays Secondary Functional Assays primary_screening->secondary_assays anti_inflammatory Anti-inflammatory Assay (LPS-stimulated macrophages) secondary_assays->anti_inflammatory anti_fibrotic Anti-fibrotic Assay (TGF-β1-stimulated HSCs) secondary_assays->anti_fibrotic treg Treg Differentiation Assay secondary_assays->treg adme_tox In Vitro ADME/Tox anti_inflammatory->adme_tox anti_fibrotic->adme_tox treg->adme_tox cytotoxicity Cytotoxicity Assay (e.g., HepG2, Huh-7) adme_tox->cytotoxicity microsomal_stability Microsomal Stability Assay adme_tox->microsomal_stability data_analysis Data Analysis & Lead Candidate Selection cytotoxicity->data_analysis microsomal_stability->data_analysis

A typical workflow for the in vitro benchmarking of new compounds.

Detailed Experimental Protocols

FXR Antagonist Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit FXR activation in a cellular context.

  • Cell Line: HEK293T or HepG2 cells.

  • Materials:

    • Expression plasmid for full-length human FXR.

    • Luciferase reporter plasmid containing FXR response elements (e.g., pGL4.2-IR1-luc).

    • Transfection reagent (e.g., Lipofectamine 3000).

    • FXR agonist (e.g., GW4064, final concentration 1 µM).[6]

    • Test compounds (isoalloLCA and derivatives) at various concentrations.

    • Luciferase assay reagent (e.g., Bright-Glo).

  • Procedure:

    • Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Co-transfect cells with the FXR expression plasmid and the luciferase reporter plasmid.

    • After 24 hours, replace the medium with fresh medium containing the FXR agonist (GW4064) and varying concentrations of the test compounds. Include controls for vehicle (DMSO) and agonist-only.

    • Incubate for another 24 hours.

    • Measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla) or to cell viability. Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression.[8][9]

Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus. IsoalloLCA has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation.[1][2][10]

  • Cell Line: Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7).

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli (final concentration 100 ng/mL).

    • Test compounds at various concentrations.

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Plate cells in a 48-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS for 6-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-only control. Determine the IC₅₀ values for each compound.

Anti-fibrotic Activity in Hepatic Stellate Cells

This assay evaluates the potential of the derivatives to inhibit the activation of hepatic stellate cells (HSCs), a key event in the development of liver fibrosis.[11][12][13]

  • Cell Line: Primary human hepatic stellate cells or an immortalized HSC line (e.g., LX-2).

  • Materials:

    • Transforming growth factor-beta 1 (TGF-β1, final concentration 2-5 ng/mL) to induce fibrotic activation.[11]

    • Test compounds at various concentrations.

    • Reagents for qRT-PCR (primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene) or antibodies for Western blot/immunofluorescence.

  • Procedure:

    • Seed HSCs and culture until they reach sub-confluence.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate with TGF-β1 for 24-48 hours.

    • Endpoint Analysis (qRT-PCR):

      • Lyse the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the relative mRNA expression of ACTA2 and COL1A1 using qRT-PCR, normalizing to the housekeeping gene.

    • Data Analysis: Express the results as a percentage of the gene expression observed in the TGF-β1-only treated cells. Compare the inhibitory effects of the derivatives against isoalloLCA.

References

Safety Operating Guide

Proper Disposal of Isoallolithocholic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. While isoallolithocholic acid is not classified as a hazardous substance, adherence to established disposal protocols is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to take appropriate safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved breathing apparatus.[1]

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Prevent the generation of dust.

  • Handle the substance in a well-ventilated area or in a chemical fume hood.[3]

  • Do not mix this compound with other waste materials; keep it in its original container.

II. Step-by-Step Disposal Procedure

The disposal of this compound should align with national, state, and local regulations. The following is a general procedure for its disposal:

  • Characterize the Waste: As the waste generator, you are responsible for properly characterizing all waste materials.[1][2] Although this compound is not hazardous, this step is critical for any chemical waste.

  • Containerization:

    • Leave the this compound in its original container whenever possible.

    • If the original container is not available, use a compatible, well-sealed container.

    • Ensure the container is clearly and accurately labeled as "Waste this compound."

  • Accidental Spill Cleanup:

    • In the event of a spill, avoid generating dust.

    • Cover drains to prevent the material from entering waterways.

    • Carefully collect the dry material.

    • Place the collected material into a suitable container for disposal.

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Contact a licensed professional waste disposal service to dispose of the material.[1][2]

    • Do not dispose of this compound with household garbage.[1][2]

    • Handle uncleaned containers as you would the product itself.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

A Start: this compound for Disposal B Step 1: Don Personal Protective Equipment (PPE) A->B C Step 2: Assess for Spills B->C D Spill Detected C->D Yes E No Spill C->E No F Contain Spill & Clean Up Area D->F G Package and Label Waste E->G F->G H Step 3: Contact Licensed Waste Disposal Service G->H I End: Proper Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Isoallolithocholic Acid. While this compound is not classified as a hazardous substance, proper handling of its powdered form is crucial to ensure laboratory safety and prevent contamination.

I. Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment is required to minimize exposure through inhalation, skin, and eye contact.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Nitrile GlovesPowder-free nitrile gloves are recommended. Change gloves every two hours or immediately if contaminated.[1][2]
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn to protect clothing and skin from potential spills.[3]
Eye Protection Safety Glasses with Side ShieldsTo protect against airborne particles.
Respiratory Protection N95 or N100 RespiratorRecommended when weighing or transferring powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[4][5]

II. Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan is critical for the safe handling of powdered this compound.

A. Preparation and Weighing

  • Designate a Work Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a specific bench space lined with absorbent paper to contain any potential spills.[1][6]

  • Weighing in a Fume Hood: Whenever possible, weigh the powder inside a chemical fume hood to minimize the risk of inhalation.[7][8]

  • Alternative Weighing Method: If a balance cannot be placed inside a fume hood:

    • Tare an empty, sealed container on the balance.

    • Transfer the container to the fume hood.

    • Add the this compound powder to the container inside the hood.

    • Seal the container before returning it to the balance for the final weight measurement.[1][7]

  • Use Appropriate Tools: Utilize anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.[1][7] Use dedicated spatulas and other equipment.

  • Keep Containers Closed: Always keep the primary container of this compound closed when not in use to prevent accidental spills and contamination.[6]

B. Dissolving the Powder

  • Work in a Ventilated Area: When dissolving the powder in a solvent, perform this task in a chemical fume hood to control any potential aerosols or vapors.

  • Controlled Addition: Add the powder to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, wipe down the designated work area and all equipment with a damp cloth to remove any residual powder.

III. Disposal Plan

Proper disposal of non-hazardous chemical waste is essential for environmental protection and laboratory safety.

A. Solid Waste

  • Non-Hazardous Solid Waste: Uncontaminated this compound powder and any contaminated disposable materials (e.g., weigh boats, paper towels) should be collected in a designated, labeled container for solid non-hazardous waste.

  • Final Disposal: This container should not be placed in regular laboratory trash cans. Instead, it should be taken directly to the facility's dumpster for final disposal in a sanitary landfill.[9]

B. Empty Containers

  • Decontamination: Triple-rinse the empty this compound container with a suitable solvent.

  • Rinsate Collection: The rinsate should be collected and disposed of as non-hazardous liquid waste.

  • Container Disposal: Once triple-rinsed, deface the label on the empty container and dispose of it in the regular trash or recycling, according to your institution's guidelines.[10]

IV. Emergency Procedures: Spills

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

A. Minor Spills (Small Quantity)

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Cover the spill with a damp paper towel to prevent the powder from becoming airborne.[11]

  • Cleanup: Gently wipe up the contained spill with the damp paper towel. For larger quantities of powder, gently sweep the material into a dustpan.[12]

  • Decontamination: Clean the spill area with a damp cloth.

  • Disposal: Place all cleanup materials in the designated non-hazardous solid waste container.

B. Major Spills (Large Quantity)

  • Evacuate: Evacuate the immediate area.

  • Restrict Access: Prevent others from entering the spill area.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance with the cleanup.

  • Ventilation: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_ppe Personal Protective Equipment (PPE) cluster_spill Spill Response prep Preparation weigh Weighing prep->weigh Designated Area alert Alert prep->alert dissolve Dissolving weigh->dissolve In Fume Hood weigh->alert experiment Experimental Use dissolve->experiment dissolve->alert decon Decontamination experiment->decon experiment->alert dispose Disposal decon->dispose gloves Nitrile Gloves gloves->prep gloves->weigh gloves->dissolve gloves->experiment gloves->decon gloves->dispose coat Lab Coat coat->prep coat->weigh coat->dissolve coat->experiment coat->decon coat->dispose glasses Safety Glasses glasses->prep glasses->weigh glasses->dissolve glasses->experiment glasses->decon glasses->dispose respirator Respirator respirator->prep respirator->weigh respirator->dissolve respirator->experiment respirator->decon respirator->dispose contain Contain alert->contain cleanup Clean Up contain->cleanup cleanup->decon

Caption: Workflow for Safe Handling of this compound.

References

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Feasible Synthetic Routes

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